5-Chlorothiophene-3-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chlorothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5-1-4(2-7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOGYRKWKJGOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484387 | |
| Record name | 5-Chlorothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36155-85-8 | |
| Record name | 5-Chlorothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorothiophene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chlorothiophene-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 5-Chlorothiophene-3-carbaldehyde (CAS No. 36155-85-8), a pivotal heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis protocols, spectroscopic profile, and its significant role as a precursor to potent therapeutic agents.
Core Compound Identification and Properties
This compound is a substituted thiophene derivative featuring a chlorine atom at the 5-position and a formyl (aldehyde) group at the 3-position. This specific arrangement of functional groups makes it a versatile intermediate for introducing the chlorothiophene moiety into more complex molecular architectures.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below. It is important to note a discrepancy in the reported physical state across various suppliers, with some listing it as a liquid and others as a solid.[1] A documented synthesis protocol reports the final product as a "yellow solid," suggesting it is likely a low-melting solid at ambient temperature.[2]
| Property | Value | Source(s) |
| CAS Number | 36155-85-8 | [3] |
| Molecular Formula | C₅H₃ClOS | [4] |
| Molecular Weight | 146.60 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Chlorothiophene-3-carboxaldehyde | [2] |
| Appearance | White powder to yellow solid | [1][2] |
| Boiling Point | 208.8 ± 20.0 °C (Predicted) | [2] |
| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | Typically ≥97% | [4] |
| Storage | Store at 2–8 °C under an inert atmosphere | [1] |
Synthesis Protocol and Mechanistic Insight
The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution on the thiophene ring. The following protocol, adapted from established procedures, utilizes 3-thiophenecarboxaldehyde as the starting material.[2]
Experimental Protocol: Chlorination of 3-Thiophenecarboxaldehyde
Objective: To synthesize this compound via direct chlorination of 3-thiophenecarboxaldehyde.
Materials:
-
3-Thiophenecarboxaldehyde (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.0 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 3-thiophenecarboxaldehyde (e.g., 20.0 g, 178.3 mmol) in glacial acetic acid (180 mL), add N-chlorosuccinimide (23.8 g, 178.3 mmol).
-
Heat the reaction mixture to 110 °C and stir for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (120 mL).
-
Perform sequential washes in a separatory funnel with:
-
Water (3 x 100 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Dry the separated organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a yellow solid.[2]
Causality and Experimental Rationale
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is selected as a mild and effective source of electrophilic chlorine (Cl⁺). Its use avoids the harsh conditions and over-reactivity associated with gaseous chlorine.
-
Solvent: Acetic acid serves as a polar protic solvent that can solubilize the reactants and facilitate the electrophilic substitution mechanism.
-
Work-up Procedure: The aqueous washes are critical for removing the acetic acid solvent and the succinimide byproduct. The sodium bicarbonate wash specifically neutralizes any remaining acetic acid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorination of the thiophene ring proceeds via a classical electrophilic aromatic substitution mechanism. The sulfur atom in the thiophene ring activates the ring towards electrophilic attack, preferentially directing substitution to the C2 and C5 positions. Since the C3 position is occupied by a meta-directing aldehyde group and the C2 position is sterically unhindered, the chlorination occurs at the C5 position.
Caption: Mechanism of electrophilic chlorination on the thiophene ring.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic and aldehyde regions.
-
Aldehyde Proton (-CHO): A singlet is predicted to appear far downfield, typically in the range of δ 9.8-10.1 ppm .[5]
-
Thiophene Ring Protons: The two protons on the thiophene ring (at C2 and C4) are in different chemical environments and will appear as doublets due to coupling with each other.
-
H4 Proton: Expected around δ 7.5-7.8 ppm .
-
H2 Proton: Expected around δ 8.0-8.3 ppm .
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule.
-
Aldehyde Carbonyl (C=O): The most deshielded carbon, expected in the range of δ 180-185 ppm .[6]
-
Thiophene Ring Carbons:
-
C5 (bearing Cl): Expected around δ 130-135 ppm .
-
C3 (bearing CHO): Expected around δ 140-145 ppm .
-
C2 & C4: Expected in the aromatic region of δ 125-135 ppm .[6]
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ .[7]
-
C-H Stretch (Aldehyde): Two characteristic weak to medium bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹ .[8]
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ .[9]
-
C=C Stretch (Aromatic Ring): Medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region.[9]
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹ , corresponds to the C-Cl bond.
Mass Spectrometry
In an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): The molecular ion peak would appear at m/z 146 . Due to the presence of chlorine, an isotopic peak (M+2) at m/z 148 with approximately one-third the intensity of the M⁺ peak is expected.
-
Key Fragmentation Patterns: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to give a stable acylium ion, and the loss of the entire formyl group (M-29).[10][11]
Applications in Drug Discovery: GHS-R Antagonists
A primary and high-value application of this compound is its use as a key intermediate in the synthesis of 2,4-diaminopyrimidine derivatives.[2] These compounds have been identified as potent and selective antagonists of the Growth Hormone Secretagogue Receptor (GHS-R), also known as the ghrelin receptor.[12]
Therapeutic Rationale
The GHS-R is a G protein-coupled receptor that, when activated by its endogenous ligand ghrelin, stimulates the release of growth hormone and plays a significant role in appetite regulation, metabolism, and energy homeostasis.[13] Antagonizing this receptor is a promising therapeutic strategy for conditions such as:
-
Obesity and metabolic disorders
-
Certain types of cancer where growth hormone signaling is implicated[13]
Synthetic Utility
This compound provides the core scaffold onto which the diaminopyrimidine moiety is constructed. The aldehyde group is a versatile handle for various condensation reactions to build the final complex molecule.
References
- 1. 5-Chlorothiophene-3-carboxaldehyde, CasNo.36155-85-8 Wuhan ZeShanCheng Biomedical Technology Co., Ltd. China (Mainland) [whzscyy.lookchem.com]
- 2. 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. 5-CHLOROTHIOPHENE-3-CARBOXALDEHYDE | 36155-85-8 | INDOFINE Chemical Company [indofinechemical.com]
- 5. rsc.org [rsc.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. 2,4-diaminopyrimidine derivatives as potent growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and pharmacological evaluation of growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis pathway for 5-Chlorothiophene-3-carbaldehyde
An In-depth Technical Guide to the Synthesis of 5-Chlorothiophene-3-carbaldehyde
Introduction
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern—a chlorine atom at the 5-position and a formyl group at the 3-position—provides multiple reactive sites for constructing complex molecular architectures. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including growth hormone secretagogue receptor antagonists and other biologically active molecules.[1][2] The thiophene scaffold itself is a well-established pharmacophore, known to enhance the biological efficacy and pharmacokinetic properties of drug candidates.[2][3]
The primary challenge in synthesizing this molecule lies in achieving the desired 3,5-substitution pattern with high regioselectivity. Direct electrophilic substitution on a thiophene ring is heavily influenced by the directing effects of existing substituents, making the introduction of groups at specific positions a non-trivial task. This guide provides a detailed exploration of the viable synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and presenting robust, self-validating protocols for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
A comprehensive understanding of the target compound's properties is fundamental for its synthesis, handling, and application.
| Property | Value | Source(s) |
| CAS Number | 36155-85-8 | [1][4][5] |
| Molecular Formula | C₅H₃ClOS | [1][4][6] |
| Molecular Weight | 146.59 g/mol | [1][5] |
| Appearance | Light yellow solid/liquid | [1] |
| Melting Point | 129-131 °C | [4] |
| Boiling Point | 208.8±20.0 °C (Predicted) | [1] |
| IUPAC Name | This compound | [4][6] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [4] |
Core Synthetic Strategies
Two primary strategies have proven effective for the synthesis of this compound. The choice between them depends on factors such as starting material availability, desired scale, and tolerance for multi-step procedures.
Pathway 1: Direct Electrophilic Chlorination of Thiophene-3-carbaldehyde
This approach is the most direct route, involving a single synthetic transformation from a commercially available starting material. The logic here is to leverage the existing formyl group's directing effect on the thiophene ring. The formyl group is an electron-withdrawing, deactivating group that primarily directs incoming electrophiles to the 5-position.
Mechanism Insight: The reaction proceeds via a classical electrophilic aromatic substitution mechanism. N-chlorosuccinimide (NCS) in an acidic medium (acetic acid) acts as the source for an electrophilic chlorine species (Cl⁺). The thiophene ring's π-electrons attack the electrophile, forming a resonance-stabilized cationic intermediate (sigma complex). The loss of a proton from the 5-position restores the aromaticity of the ring, yielding the final product. The choice of acetic acid as a solvent is critical as it facilitates the activation of NCS and is stable under the required heating conditions.
References
- 1. 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. americanelements.com [americanelements.com]
- 5. 36155-85-8 | this compound - Moldb [moldb.com]
- 6. PubChemLite - this compound (C5H3ClOS) [pubchemlite.lcsb.uni.lu]
A Guide to the Spectroscopic Characterization of 5-Chlorothiophene-3-carbaldehyde
This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Chlorothiophene-3-carbaldehyde (CAS No: 36155-85-8), a valuable heterocyclic building block in medicinal chemistry and material science.[1] Due to a scarcity of publicly available experimental spectra for this specific isomer, this document synthesizes data from analogous compounds and foundational spectroscopic principles to present a comprehensive, predicted spectral profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural verification of this molecule.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₅H₃ClOS, is an aromatic aldehyde featuring a thiophene ring.[2] The positions of the chloro and formyl substituents on the thiophene ring are critical for its reactivity and use in the synthesis of more complex molecules, such as certain growth hormone secretagogue receptor antagonists.[1] Accurate structural confirmation is therefore paramount, and spectroscopic methods provide the definitive means for such verification. This guide will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we expect distinct signals in both ¹H and ¹³C NMR spectra that are characteristic of its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three signals in the aromatic/aldehyde region. The chemical shifts are predicted based on the electronic effects of the substituents and data from similar compounds, such as Thiophene-2-carbaldehyde.[3]
-
Aldehyde Proton (CHO): A singlet is anticipated around δ 9.8-10.2 ppm . This downfield shift is characteristic of an aldehyde proton, which is deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl group. For instance, the aldehyde proton of Benzo[b]thiophene-3-carbaldehyde appears at δ 10.13 ppm.[3]
-
Thiophene Ring Protons (H2 and H4): The two protons on the thiophene ring are in different chemical environments and are expected to appear as distinct signals.
-
H2: This proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most downfield of the ring protons, likely appearing as a doublet around δ 8.0-8.3 ppm .
-
H4: This proton is meta to the aldehyde group and adjacent to the chlorine atom. It is expected to appear as a doublet around δ 7.3-7.6 ppm .
-
Coupling: These two protons should exhibit a small meta coupling constant (J), typically in the range of 1-3 Hz.
-
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| CHO | 9.8 - 10.2 | Singlet | N/A |
| H2 | 8.0 - 8.3 | Doublet | ~1-3 Hz |
| H4 | 7.3 - 7.6 | Doublet | ~1-3 Hz |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to each carbon atom in the molecule.
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and is expected to appear significantly downfield, in the range of δ 182-186 ppm .[3]
-
Thiophene Ring Carbons:
-
C5 (C-Cl): The carbon atom bonded to the chlorine atom will be shifted downfield due to the electronegativity of chlorine, expected around δ 135-140 ppm .
-
C3 (C-CHO): The carbon to which the aldehyde is attached is also expected to be downfield, likely in the δ 140-145 ppm range.
-
C2 & C4 (C-H): The two carbons bearing protons will be the most upfield of the ring carbons. We can anticipate their signals to be in the δ 125-135 ppm range.
-
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted δ (ppm) |
| C=O | 182 - 186 |
| C3 | 140 - 145 |
| C5 | 135 - 140 |
| C2 / C4 | 125 - 135 |
| C4 / C2 | 125 - 135 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Process the data with an exponential line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the strong carbonyl stretch of the aldehyde. Data from the isomeric 5-Chloro-2-thiophenecarboxaldehyde provides a strong basis for these predictions.[4]
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| C-H (aldehyde) | Stretch | ~2850 and ~2750 | Medium |
| C=O (aldehyde) | Stretch | 1680 - 1700 | Strong |
| C=C (thiophene) | Stretch | 1500 - 1600 | Medium-Strong |
| C-H (thiophene) | Stretch | ~3100 | Medium-Weak |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
The most diagnostic peak will be the intense carbonyl (C=O) absorption. The presence of two weaker bands in the 2700-2900 cm⁻¹ region (Fermi doublet) for the aldehyde C-H stretch is also a key indicator.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. For a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, typically averaging 16 or 32 scans for a good quality spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum
The molecular weight of this compound is 146.59 g/mol .[2] In an electron ionization (EI) mass spectrum, we expect to see a molecular ion peak (M⁺˙) cluster. Due to the presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks:
-
M⁺˙: m/z ≈ 146 (for the ³⁵Cl isotope)
-
[M+2]⁺˙: m/z ≈ 148 (for the ³⁷Cl isotope), with an intensity of about one-third of the M⁺˙ peak.
Predicted Fragmentation Pathway
The molecule is expected to fragment in a predictable manner under EI conditions. Key fragmentation pathways would likely involve the loss of small, stable molecules or radicals. The mass spectrum of the isomer 5-chloro-2-thiophenecarboxaldehyde shows a strong molecular ion, indicating a stable aromatic system.[4]
-
Loss of CHO radical: A common fragmentation for aldehydes is the loss of the formyl radical (•CHO, 29 Da), leading to a fragment at m/z 117/119 .
-
Loss of CO: Following or preceding other fragmentations, the loss of a neutral carbon monoxide molecule (CO, 28 Da) is also highly probable. For example, [M-CHO]⁺ -> [M-CHO-CO]⁺.
-
Loss of Cl radical: Loss of the chlorine radical (•Cl, 35/37 Da) from the molecular ion would result in a fragment at m/z 111 .
References
Navigating the Supply Chain of a Key Pharmaceutical Building Block: A Technical Guide to 5-Chlorothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis and drug discovery, the quality and accessibility of starting materials are paramount. 5-Chlorothiophene-3-carbaldehyde, a substituted thiophene derivative, has emerged as a critical building block in the synthesis of a variety of pharmaceutical intermediates. This guide provides an in-depth analysis of the commercial supplier landscape for this vital compound, detailed protocols for its quality assessment, and a practical overview of its application in the synthesis of valuable pharmaceutical precursors.
Section 1: The Commercial Landscape: Sourcing this compound
A reliable supply of high-purity this compound is the foundational step for any research or development program. Several chemical suppliers specialize in providing this reagent, each with varying grades and specifications. Below is a comparative overview of prominent commercial sources.
Table 1: Comparison of Commercial Suppliers for this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity Specification | Additional Notes |
| American Elements | This compound | 36155-85-8 | C₅H₃ClOS | 146.6 g/mol | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to various standard grades.[1] | Offers bulk quantities and custom specifications.[1] |
| INDOFINE Chemical Company | 5-CHLOROTHIOPHENE-3-CARBOXALDEHYDE | 36155-85-8 | C₅H₃ClOS | 146.60 g/mol | 97% | Provides MSDS and Certificate of Analysis references.[2] |
| BLD Pharm | This compound | 36155-85-8 | C₅H₃ClOS | 146.60 g/mol | Not explicitly stated; requires inquiry. | Offers various package sizes. |
| Guidechem (Dayang) | 5-Chlorothiophene-3-carboxaldehyde | 36155-85-8 | C₅H₃ClOS | Not specified | 95%, 99% | Acts as a platform connecting buyers with manufacturers. |
| ChemicalBook | 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 | C₅H₃ClOS | 146.59 g/mol | Varies by supplier listed on the platform. | A comprehensive resource listing multiple suppliers.[3] |
Supplier Selection Workflow
Caption: A logical workflow for selecting a commercial supplier of this compound.
Section 2: Ensuring Scientific Integrity: Quality Control and Analytical Protocols
The adage "you are what you start with" holds particularly true in chemical synthesis. Rigorous quality control of this compound is essential to ensure the reproducibility and success of subsequent reactions. A typical Certificate of Analysis (CoA) should be requested from the supplier, detailing the purity and the methods used for its determination.
Key Analytical Techniques for Quality Assessment
The primary methods for verifying the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Workflow for Quality Control Verification
Caption: A standard workflow for the in-house quality control of incoming this compound.
Experimental Protocol: ¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift axis using the residual solvent peak of CHCl₃ (δ ~7.26 ppm) as a reference.
-
Integrate the signals to determine the relative proton ratios.
-
Expected Chemical Shifts (δ, ppm):
-
~9.8 ppm (singlet, 1H, aldehyde proton)
-
~7.7 ppm (doublet, 1H, thiophene ring proton)
-
~7.1 ppm (doublet, 1H, thiophene ring proton)
-
-
Experimental Protocol: HPLC-UV for Purity Determination
Objective: To determine the purity of this compound by assessing the area percentage of the main peak.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).[4][5] The exact ratio may need to be optimized for best separation.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of a reference standard of this compound and dissolve it in the mobile phase in a 10 mL volumetric flask.
-
Sample Solution: Prepare a sample solution in the same manner using the received batch of the compound.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Section 3: Application in Pharmaceutical Synthesis: A Case Study
5-Chlorothiophene derivatives are pivotal intermediates in the synthesis of various pharmaceuticals. A notable example is their use in the preparation of the anticoagulant drug Rivaroxaban. While the direct precursor to Rivaroxaban is often cited as 5-chlorothiophene-2-carbonyl chloride, the analogous 3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, which can then be converted to the acid chloride. Furthermore, the aldehyde functionality itself can be a versatile handle for the construction of other heterocyclic systems of medicinal interest.
Synthetic Pathway to a Thieno[3,2-b]pyridine Intermediate
Thieno[3,2-b]pyridines are a class of heterocyclic compounds with diverse biological activities. The following is a representative protocol for the synthesis of a thieno[3,2-b]pyridine derivative starting from this compound, illustrating its utility as a synthetic precursor.
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Amino-3-cyano-5-chlorothieno[3,2-b]pyridine
Materials:
-
This compound
-
Malononitrile
-
Piperidine (or another suitable base)
-
Ethanol
-
Elemental Sulfur
-
Reaction flask with a reflux condenser
-
Stirring apparatus
Procedure:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of malononitrile in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Gewald Aminothiophene Synthesis:
-
To the reaction mixture from the previous step, add 1.1 equivalents of elemental sulfur.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the formation of the product by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-Amino-3-cyano-5-chlorothieno[3,2-b]pyridine.
-
Section 4: Safe Handling, Storage, and Disposal
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is generally recommended to treat it as hazardous chemical waste.
Conclusion
This compound is a valuable and versatile building block in the pharmaceutical industry. A thorough understanding of its commercial availability, coupled with rigorous quality control and established synthetic protocols, empowers researchers and drug development professionals to confidently and efficiently advance their projects. By adhering to the principles of scientific integrity and safety outlined in this guide, the full potential of this important chemical intermediate can be realized.
References
- 1. americanelements.com [americanelements.com]
- 2. 5-CHLOROTHIOPHENE-3-CARBOXALDEHYDE | 36155-85-8 | INDOFINE Chemical Company [indofinechemical.com]
- 3. 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 [chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 5-Chlorothiophene-3-carbaldehyde
Introduction: The Role of 5-Chlorothiophene-3-carbaldehyde in Modern Synthesis
This compound, a halogenated heterocyclic aldehyde, is a pivotal intermediate in the landscape of pharmaceutical and materials science research. Its unique electronic properties, stemming from the interplay between the electron-withdrawing chlorine atom and the formyl group on the electron-rich thiophene ring, make it a versatile building block for a range of complex molecular architectures. This guide provides a comprehensive overview of the critical stability and storage considerations for this compound, ensuring its integrity from receipt to reaction. Understanding the principles outlined herein is paramount for researchers, scientists, and drug development professionals who rely on the purity and reactivity of this essential reagent.
I. Chemical Profile and Intrinsic Stability
This compound (CAS No: 36155-85-8) is a light yellow liquid with a molecular formula of C₅H₃ClOS and a molecular weight of 146.60 g/mol .[1][2] The inherent reactivity of the aldehyde functional group, combined with the electronic nature of the chlorinated thiophene ring, dictates its stability profile. Aromatic aldehydes, in general, exhibit a degree of resonance stabilization that can render them less reactive than their aliphatic counterparts.[3][4] However, they remain susceptible to specific degradation pathways that can compromise sample purity and experimental outcomes.
The primary factors influencing the stability of this compound are exposure to oxygen, light, elevated temperatures, and moisture. These factors can initiate degradation cascades, leading to the formation of impurities that may be difficult to separate and can interfere with subsequent synthetic steps.
II. Primary Degradation Pathways: A Mechanistic Perspective
To effectively store and handle this compound, it is crucial to understand the chemical reactions that lead to its degradation. The principal pathways of concern are oxidation, photodegradation, and thermal decomposition.
A. Oxidative Degradation
Oxidation is the most significant and probable degradation pathway for this compound. This can occur at two primary sites on the molecule: the aldehyde group and the sulfur atom of the thiophene ring.
-
Oxidation of the Aldehyde Functional Group: In the presence of atmospheric oxygen, the formyl group (-CHO) is highly susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 5-Chlorothiophene-3-carboxylic acid.[5][6] This is a common degradation route for most aldehydes and is often catalyzed by light or trace metal impurities. The presence of this carboxylic acid impurity can alter the reactivity of the starting material and complicate reaction work-ups and purifications.
-
Oxidation of the Thiophene Sulfur Atom: The sulfur heteroatom in the thiophene ring can be oxidized, particularly by strong oxidizing agents, to form a thiophene-S-oxide, which can be further oxidized to a thiophene-S,S-dioxide (sulfone).[1][2][3][4][7] These S-oxides are often unstable and can act as reactive intermediates, potentially leading to dimerization or other secondary reactions.[3] While less likely to occur under standard storage conditions compared to aldehyde oxidation, this pathway should be considered, especially if the material is exposed to oxidizing contaminants.
Caption: Potential oxidative degradation pathways for this compound.
B. Photodegradation
Compounds containing chlorothiophene moieties can be sensitive to light.[8][9] Upon exposure to UV or even high-intensity visible light, energy absorption can lead to the cleavage of the carbon-chlorine bond or promote the formation of radical species. These radicals can then initiate chain reactions, leading to polymerization or the formation of various byproducts. Therefore, protection from light is a critical aspect of storage.
C. Thermal Decomposition
While aromatic aldehydes are generally more thermally stable than their aliphatic counterparts, prolonged exposure to elevated temperatures can provide sufficient energy to overcome activation barriers for decomposition reactions.[10][11] For this compound, this could manifest as decarbonylation or other fragmentation processes, reducing the purity and potency of the reagent.
III. Recommended Storage and Handling Protocols
Based on the chemical nature and degradation pathways of this compound, the following storage and handling protocols are recommended to ensure its long-term stability and integrity.
A. Optimal Storage Conditions
Adherence to proper storage conditions is the most effective strategy for preserving the quality of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Refrigeration significantly slows down the rate of all potential degradation reactions, including oxidation and thermal decomposition.[2][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, thereby preventing the primary degradation pathway of aldehyde oxidation.[2] |
| Light | Amber or Opaque Container | Protection from light is crucial to prevent photodegradation and the formation of radical species.[11] |
| Container | Tightly Sealed Glass Vial | A tightly sealed container prevents the ingress of atmospheric moisture and oxygen. Glass is preferred over plastic to avoid potential leaching or reaction with the container material. |
B. Safe Handling Protocol
Proper handling techniques are essential to maintain the compound's purity and ensure the safety of laboratory personnel.
-
Inert Atmosphere Handling: Whenever possible, handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). This minimizes exposure to air and moisture.
-
Aliquotting: Upon receipt, it is advisable to aliquot the material into smaller, single-use vials. This practice avoids repeated opening and closing of the main container, which introduces atmospheric contaminants and can lead to temperature cycling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. This compound is classified as an irritant and may be harmful if it comes into contact with the skin or is inhaled.[2][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]
IV. Protocol for Assessing Stability: A Self-Validating System
For critical applications, it may be necessary to periodically assess the stability of stored this compound. The following is a model protocol for a forced degradation study, which can be adapted to evaluate stability under specific conditions.
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions (thermal, oxidative, and photolytic) and identify major degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Control: Store an aliquot of the stock solution under the recommended conditions (2–8 °C, dark, inert atmosphere).
-
Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 40 °C or 60 °C) in the dark.
-
Oxidative Stress: Treat an aliquot with a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Photolytic Stress: Expose an aliquot to a controlled light source (e.g., a photostability chamber with a D65 fluorescent lamp) at ambient temperature.
-
-
Time Points: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: Analyze all samples by High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
-
HPLC: Use a suitable C18 column with a gradient elution to separate the parent compound from any degradation products. Monitor the eluent using a UV detector at an appropriate wavelength.
-
MS: Use mass spectrometry to identify the molecular weights of any new peaks observed in the chromatogram, which will aid in the structural elucidation of degradation products.
-
-
Data Interpretation: Quantify the percentage of the parent compound remaining at each time point for each condition. Identify major degradation products by comparing their mass spectra with potential structures (e.g., 5-Chlorothiophene-3-carboxylic acid).
Caption: Workflow for a forced degradation stability study of this compound.
V. Conclusion
The chemical integrity of this compound is fundamental to its successful application in research and development. A thorough understanding of its potential degradation pathways—primarily oxidation of the aldehyde group, supplemented by photo- and thermal decomposition—provides a clear rationale for the stringent storage and handling conditions required. By implementing the protocols outlined in this guide, including refrigerated storage under an inert atmosphere and protection from light, researchers can significantly mitigate the risk of degradation. This ensures that the material retains its specified purity and reactivity, leading to more reliable, reproducible, and successful experimental outcomes.
References
- 1. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 36157-42-3|5-Chlorothiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chlorothiophene | 96-43-5 [chemicalbook.com]
- 9. 2-Chlorothiophene CAS#: 96-43-5 [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipid-derived aldehyde degradation under thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanelements.com [americanelements.com]
electrophilic substitution reactions of chlorothiophenes
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Chlorothiophenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of chlorothiophenes. As pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a deep understanding of their reactive landscape is essential for rational molecular design.[1][2] This document elucidates the delicate interplay of electronic effects governed by the sulfur heteroatom and the chlorine substituent, which dictates both the reactivity and regioselectivity of these reactions. We will explore the core mechanisms of key transformations—including halogenation, nitration, sulfonation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide field-proven insights for laboratory application.
Foundational Principles: Electronic Landscape of the Chlorothiophene Ring
The thiophene ring is an electron-rich aromatic heterocycle, inherently more reactive towards electrophiles than benzene.[3][4] This heightened reactivity is attributed to the ability of the sulfur atom's lone pairs to participate in resonance, stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the α-positions (C2 and C5), leading to a strong preference for substitution at these sites in an unsubstituted thiophene.[5]
The introduction of a chlorine atom onto the thiophene ring introduces competing electronic effects:
-
Inductive Effect (-I): As an electronegative element, chlorine withdraws electron density from the ring through the sigma bond framework. This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted thiophene.[3][6]
-
Resonance Effect (+R): The chlorine atom possesses lone pairs that can be delocalized into the aromatic π-system. This electron donation partially counteracts the inductive withdrawal and is crucial for stabilizing the cationic intermediate, particularly when the attack occurs at positions ortho and para to the chlorine.
The regiochemical outcome of electrophilic substitution on chlorothiophenes is determined by the net result of these effects and the inherent reactivity of the thiophene nucleus.
Reactivity of 2-Chlorothiophene
In 2-chlorothiophene, the C2 position is blocked. The directing effects of the sulfur atom (favoring C5) and the chlorine atom (favoring C3 and C5, analogous to ortho and para positions) are synergistic. Both strongly favor electrophilic attack at the C5 position .[1][3] Attack at C5 allows for the formation of a more stable sigma complex where the positive charge can be delocalized onto both the sulfur and chlorine atoms. Attack at C3 is significantly less favored, and attack at C4 is rarely observed.
Caption: General mechanism for electrophilic substitution on 2-chlorothiophene.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a robust method for introducing an acyl group onto the chlorothiophene ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃.[7][8] The reaction proceeds via an acylium ion electrophile and overwhelmingly yields the 2-acyl-5-chlorothiophene derivative.[1]
Table 1: Representative Friedel-Crafts Acylation of 2-Chlorothiophene
| Reaction | Electrophile/Reagent | Product | Yield (%) | Reference |
| Acetylation | Acetyl chloride, AlCl₃ | 2-Acetyl-5-chlorothiophene | 91% | [1] |
| Acylation | Acetic anhydride, Activated clay | 2-Acetyl-5-chlorothiophene | High | [1] |
Protocol 1: Synthesis of 2-Acetyl-5-chlorothiophene [1]
-
Setup: To a stirred, cooled (0-5 °C) solution of anhydrous aluminum chloride (1.1 equivalents) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.0 equivalent) dropwise to form the electrophilic complex.
-
Addition: Slowly add 2-chlorothiophene (1.0 equivalent) to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours, monitoring progress by TLC or GC.
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Halogenation
The chlorination of thiophene itself can produce 2-chlorothiophene.[9] Further halogenation of 2-chlorothiophene, for instance with sulfuryl chloride, will proceed at the C5 position to yield 2,5-dichlorothiophene.[1] The reaction is an electrophilic aromatic substitution where the halogen, often activated by a Lewis acid or other means, acts as the electrophile.[10]
Protocol 2: Chlorination of Thiophene to 2-Chlorothiophene [1]
-
Setup: In a reaction vessel equipped with a dropping funnel and stirrer, place thiophene and a catalytic amount of iodine.
-
Addition: With stirring, slowly add sulfuryl chloride from the dropping funnel. A molar ratio of sulfuryl chloride to thiophene below 2.0 is preferable for monochlorination.
-
Temperature Control: Maintain the reaction temperature between ambient temperature and 85°C.
-
Completion: After the addition is complete, continue to stir the mixture to ensure the reaction goes to completion.
-
Isolation: The resulting mixture contains unreacted thiophene, 2-chlorothiophene, and 2,5-dichlorothiophene. Isolate the desired product by fractional distillation.
Nitration
Nitration introduces a nitro group (-NO₂) and requires careful control due to the high reactivity of the thiophene ring, which can be prone to oxidation and polysubstitution under harsh nitrating conditions.[4] Milder nitrating agents are preferred. The reaction involves the formation of a nitronium ion (NO₂⁺) from nitric acid, typically using a strong acid catalyst like sulfuric acid.[10][11][12] For 2-chlorothiophene, the major product is 2-chloro-5-nitrothiophene.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[13][14] The electrophile, known as the Vilsmeier reagent, is a chloroiminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[15]
Caption: Formation of the Vilsmeier reagent.
While formylation typically occurs at an available C-H bond, a fascinating variant is the ipso-formylation of highly substituted 2-chlorothiophenes, where the formyl group directly replaces the chlorine atom at the C2 position.[16][17] This reaction is particularly effective for electron-rich, push-pull substituted 2-chlorothiophenes.[16][17] However, for less substituted 2-chlorothiophene, formylation is expected at the C5 position.
Reactivity of 3-Chlorothiophene
The case of 3-chlorothiophene is more complex. The inherent preference of the thiophene ring for substitution at the α-positions (C2 and C5) is the dominant factor. The 3-chloro substituent deactivates the ring. Its directing influence (to C2 and C4, i.e., ortho positions) competes with the ring's natural preference.
-
Attack at C2: This position is ortho to the chlorine and is an α-position. It is activated by both the sulfur and the chlorine's resonance effect.
-
Attack at C5: This is the other α-position. It is meta to the chlorine, so it does not benefit from the chlorine's resonance stabilization as directly as the C2 position.
Consequently, electrophilic substitution of 3-chlorothiophene often yields a mixture of 2-substituted and 5-substituted products. The precise ratio is highly dependent on the specific electrophile and reaction conditions, with the 2-substituted isomer often being the major product due to the combined directing effects of the sulfur and chlorine atoms.[5]
Sulfonation
Aromatic sulfonation introduces a sulfonic acid (-SO₃H) group and is typically performed using fuming sulfuric acid (H₂SO₄ + SO₃) or chlorosulfuric acid.[18] The electrophile is sulfur trioxide (SO₃) or its protonated form.[18][19] A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with dilute hot aqueous acid.[18][20] This allows the -SO₃H group to be used as a temporary blocking group to direct other electrophiles to a different position before being removed. For 2-chlorothiophene, sulfonation occurs at the C5 position.
Application in Drug Development
Chlorothiophene scaffolds are prevalent in medicinal chemistry.[2] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The ability to selectively functionalize the chlorothiophene ring via the reactions described herein is crucial for synthesizing libraries of compounds for drug discovery programs. For instance, 2-acetyl-5-chlorothiophene is a precursor for chlorothiophene-based chalcones, which have been investigated for their anticancer activity.[21]
Caption: A generalized workflow for electrophilic substitution reactions.
Conclusion
The are governed by a nuanced interplay of inductive and resonance effects. In 2-chlorothiophene, these forces conspire to direct incoming electrophiles almost exclusively to the C5 position, making it a predictable and valuable synthetic intermediate. For 3-chlorothiophene, a competition between the inherent α-directing nature of the thiophene ring and the substituent effects of the chlorine atom often leads to mixtures of 2- and 5-substituted products. A thorough understanding of these principles, combined with carefully selected reagents and controlled reaction conditions, empowers chemists to harness the reactivity of chlorothiophenes for the efficient synthesis of complex molecules relevant to the pharmaceutical and materials science industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. byjus.com [byjus.com]
- 9. isca.me [isca.me]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. znaturforsch.com [znaturforsch.com]
- 17. researchgate.net [researchgate.net]
- 18. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 21. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Chlorothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Chlorothiophene-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its aldehyde functionality, modulated by the electronic properties of the chlorinated thiophene ring, governs its utility in the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the chemical behavior of the aldehyde group in this compound, focusing on its electrophilic nature and its participation in key synthetic transformations. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and present relevant data to empower researchers in leveraging this valuable synthetic intermediate.
Introduction: The Electronic Landscape of this compound
The thiophene ring, an aromatic heterocycle, possesses a unique electronic character that profoundly influences the reactivity of its substituents. In this compound (CAS No: 36155-85-8), the aldehyde group at the 3-position is activated towards nucleophilic attack due to the electron-withdrawing nature of both the chlorine atom at the 5-position and the aldehyde group itself.[1] This inherent electrophilicity makes the carbonyl carbon a prime target for a wide range of nucleophiles, rendering the molecule a valuable precursor for the synthesis of various pharmaceuticals and agrochemicals.[2]
The chlorine atom, through its inductive effect, withdraws electron density from the thiophene ring, further enhancing the partial positive charge on the carbonyl carbon of the aldehyde. This heightened electrophilicity is a key determinant of the reaction pathways and conditions discussed in this guide.
Key Synthetic Transformations of the Aldehyde Group
The electrophilic aldehyde group of this compound readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section will explore three of the most synthetically useful transformations: the Knoevenagel condensation, the Wittig reaction, and reductive amination.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3] This reaction is particularly effective with this compound due to the enhanced electrophilicity of its carbonyl group. The resulting α,β-unsaturated products are versatile intermediates in organic synthesis.[4]
Mechanism:
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product.
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a general, environmentally friendly procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile in a water-glycerol mixture.[5]
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | 3 mmol |
| Malononitrile | 1.17 | 3.5 mmol |
| Water | - | 2.5 mL |
| Glycerol | - | 2.5 mL |
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (3 mmol) and malononitrile (3.5 mmol).
-
Add 5 mL of a 1:1 mixture of water and glycerol.
-
Stir the solution magnetically at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Upon completion, add 50 mL of ice-cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product to obtain (E/Z)-2-(5-chlorothiophen-3-yl)acrylonitrile.
Expected Outcome:
| Spectroscopic Data for a Representative Acrylonitrile Derivative (2-benzylidenemalononitrile) [6] | |
| ¹H NMR (CDCl₃, δ ppm) | 7.88 (d, J=7.05 Hz, 2H), 7.76 (s, 1H), 7.61 (t, J=7.6 Hz, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | 159.9, 134.5, 131.0, 130.5, 129.5, 113.8, 112.5, 82.8 |
Wittig Reaction: Olefination of the Carbonyl Group
The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes from aldehydes and ketones.[7][8] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). This reaction is particularly valuable for creating specific double bond geometries.
Mechanism:
The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Caption: The Wittig Reaction Mechanism.
Experimental Protocol: One-Pot Aqueous Wittig Reaction
This protocol is adapted from a general procedure for a one-pot aqueous Wittig reaction, which is environmentally friendly and efficient.[5][9]
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | 1.0 mmol |
| Triphenylphosphine | 1.4 | 1.4 mmol |
| Alkyl Halide (e.g., methyl bromoacetate) | 1.6 | 1.6 mmol |
| Saturated Sodium Bicarbonate Solution | - | 5 mL |
| Diethyl Ether | - | For extraction |
| 1.0 M Sulfuric Acid | - | For quenching |
Procedure:
-
To a 13 x 100 mm test tube containing a magnetic stir bar, add powdered triphenylphosphine (1.4 mmol).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the suspension for 1 minute.
-
To the suspension, add the alkyl halide (1.6 mmol) followed by this compound (1.0 mmol).
-
Stir the reaction mixture vigorously for 1 hour at room temperature.
-
After 1 hour, quench the reaction by adding 40 drops of 1.0 M H₂SO₄.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 5 mL).
-
Combine the organic extracts, dry with anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
This reaction should yield the corresponding alkene. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[7]
Reductive Amination: Synthesis of Amines
Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones.[10] The reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[7][11][12]
Mechanism:
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of this compound to form a hemiaminal. The hemiaminal then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). The reducing agent then selectively reduces the C=N double bond to afford the amine product.
Caption: Reductive Amination Pathway.
Experimental Protocol: Reductive Amination with Aniline
This protocol provides a general procedure for the reductive amination of an aldehyde with an aniline using sodium triacetoxyborohydride.
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | 0.18 mmol |
| Aniline | 0.67 | 0.12 mmol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 2.0 | 0.363 mmol |
| 1,4-Dioxane | - | 3 mL |
Procedure:
-
In a reaction vial, prepare a slurry of aniline (0.12 mmol) and this compound (0.18 mmol) in 1,4-dioxane (3 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add sodium triacetoxyborohydride (0.363 mmol) to the mixture.
-
Stir the reaction for 10 minutes.
-
Dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic solution with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate in vacuo to yield the crude N-((5-chlorothiophen-3-yl)methyl)aniline.
Expected Outcome:
This reaction is expected to produce the desired secondary amine. For electron-deficient anilines, the addition of trifluoroacetic acid (TFA) can facilitate the reaction. The crude product can be used in subsequent steps without further purification or purified by column chromatography if necessary.
Applications in the Synthesis of Bioactive Molecules
The reactivity of the aldehyde group in this compound makes it a valuable starting material for the synthesis of various biologically active compounds. For instance, it is a key reagent in the preparation of 2,4-diaminopyrimidine derivatives, which are known to act as potent antagonists for the growth hormone secretagogue receptor.[11] The synthesis of such compounds often involves the condensation of the aldehyde with a suitable guanidine derivative to form the pyrimidine ring.
Caption: Synthesis of 2,4-Diaminopyrimidine Derivatives.
While a specific protocol for the synthesis of 2,4-diaminopyrimidines from this compound is not detailed in the readily available literature, the general synthetic strategy involves the reaction of guanidine with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. The Knoevenagel adducts of this compound could serve as suitable precursors for this cyclization.
Conclusion
The aldehyde group in this compound exhibits a high degree of electrophilicity, making it a versatile handle for a wide range of synthetic transformations. The Knoevenagel condensation, Wittig reaction, and reductive amination are just a few examples of the powerful reactions that can be employed to elaborate this building block into more complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and strategic utilization of this compound in their research endeavors.
References
- 1. Synthesis ofN-(2-chloro-5-methylthiophenyl)-N'-(3-methyl-thiophenyl)-N'-[3H3]methylguanidine, l brace [3H3]CNS-5161 r brace (Journal Article) | OSTI.GOV [osti.gov]
- 2. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. sciepub.com [sciepub.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation [mdpi.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 12. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Thiophene Aldehydes: A Technical Guide for Drug Discovery Professionals
Abstract
The thiophene nucleus, a five-membered sulfur-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] When functionalized with an aldehyde group, this scaffold gives rise to thiophene aldehydes, a class of compounds demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of thiophene aldehydes, offering researchers and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and methods for biological evaluation. We will delve into the causal relationships behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.
Introduction: The Thiophene Aldehyde Scaffold
Thiophene and its derivatives have long captured the attention of medicinal chemists due to their isosteric resemblance to benzene rings, allowing them to mimic phenyl groups in biological systems while often conferring improved pharmacokinetic properties.[2] The introduction of an aldehyde moiety (-CHO) to the thiophene ring creates a versatile chemical entity. The aldehyde group can act as a crucial pharmacophore, participating in key interactions with biological targets, or serve as a synthetic handle for the construction of more complex molecules, such as Schiff bases, chalcones, and other heterocyclic systems.[3][4] The position and nature of substituents on the thiophene ring significantly influence the biological activity of the resulting aldehyde derivative, a key consideration in structure-activity relationship (SAR) studies.[5]
This guide will focus on the most studied and promising biological activities of thiophene aldehydes, providing both the foundational knowledge and the practical methodologies required for their investigation.
Anticancer Activity: Targeting Key Oncogenic Pathways
Thiophene aldehydes have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[6] These include the inhibition of critical signaling pathways, induction of apoptosis, and disruption of the cell cycle.
Mechanism of Action: VEGFR-2 and Apoptosis Induction
A primary target for many thiophene-based anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[5] Inhibition of VEGFR-2 can effectively stifle tumor growth and metastasis.[7]
Several novel thiophene-3-carboxamide derivatives, synthesized from thiophene aldehyde precursors, have shown potent VEGFR-2 inhibitory activity.[5] For instance, compound 14d from a recent study demonstrated a VEGFR-2 inhibition IC50 value of 191.1 nM and exhibited significant anti-proliferative effects against various cancer cell lines.[5] The mechanism involves binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and downstream signaling.[8]
Beyond angiogenesis inhibition, thiophene aldehydes can directly trigger apoptosis (programmed cell death) in cancer cells. Studies have shown that certain derivatives can modulate the AKT and MAPK signaling pathways, which are critical for cell survival.[9] By inhibiting these pathways, the compounds shift the cellular balance towards apoptosis. This is often accompanied by an increase in the production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of executioner caspases like caspase-3/7.[10][11]
Quantitative Data: Cytotoxicity of Thiophene Aldehyde Derivatives
The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Arylthiophene-2-carbaldehyde (2i) | Urease Inhibition | 27.1 µg/mL | [12] |
| Arylthiophene-2-carbaldehyde (2d) | P. aeruginosa | 29.7 µg/mL | [12] |
| Thiophene-2-carboxamide (2b) | Various | - | [13] |
| Thiophene-2-carboxamide (2e) | Various | - | [13] |
| Thiophene Carboxamide (MB-D2) | A375, HT-29, MCF-7 | - | [14] |
| 3-Aryl-thiophene-2-chalcone (5a) | HCT-15 | 21 µg/mL | [4] |
| 3-Aryl-thiophene-2-chalcone (5g) | HCT-15 | 22.8 µg/mL | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[6]
Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Thiophene aldehyde derivative stock solution (in DMSO)
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene aldehyde derivative in the culture medium. After 24 hours, replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for an additional 24-72 hours.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties. Thiophene aldehydes and their derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][15]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of thiophene aldehydes are multifaceted. Some derivatives have been shown to increase the permeability of the bacterial membrane, leading to leakage of cellular contents and cell death.[16] Molecular docking studies suggest that these compounds can bind to and inhibit essential bacterial enzymes, such as D-alanine ligase, which is involved in cell wall synthesis.[17] The specific substitutions on the thiophene ring are critical for determining the spectrum and potency of antimicrobial activity.[18] For example, the presence of a methoxy group has been linked to enhanced activity against P. aeruginosa, S. aureus, and B. subtilis.[18]
Quantitative Data: Antimicrobial Potency
The antimicrobial activity of thiophene aldehydes is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiophene Derivative 4 | Col-R A. baumannii | 16-32 (MIC50) | [16] |
| Thiophene Derivative 8 | Col-R E. coli | 8-32 (MIC50) | [16] |
| Thiophene-2-carboxamide (7b) | P. aeruginosa | - | [18] |
| Thiophene-2-carboxamide (7b) | S. aureus | - | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.
Materials:
-
Thiophene aldehyde derivative stock solution
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow the microorganism overnight and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the thiophene aldehyde derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Visually inspect the wells for turbidity or measure the optical density. The MIC is the lowest concentration in which no growth is observed.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and some cancers. Thiophene aldehydes have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[19]
Mechanism of Action: Inhibition of COX and NF-κB
A major mechanism of anti-inflammatory action for thiophene derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[20] Additionally, these compounds can modulate the expression of inflammatory cytokines such as TNF-α and IL-8.[19]
A crucial target in the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes.[21] Some thiophene derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the entire inflammatory cascade.[22] This inhibition can occur through various mechanisms, including preventing the degradation of the IκBα inhibitor protein, which keeps NF-κB sequestered in the cytoplasm.[23]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)
A simple and common in vitro assay to screen for anti-inflammatory activity is the inhibition of protein denaturation.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) can be correlated with its anti-inflammatory properties.
Materials:
-
Thiophene aldehyde derivative
-
Bovine Serum Albumin (BSA) solution (1%)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Standard anti-inflammatory drug (e.g., Aspirin)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare reaction mixtures containing 2 mL of different concentrations of the thiophene aldehyde derivative, 2.8 mL of PBS, and 0.2 mL of BSA solution. A control group without the test compound is also prepared.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heating: Induce denaturation by heating the mixtures at 70°C for 10 minutes.
-
Cooling: Cool the mixtures to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Conclusion and Future Perspectives
Thiophene aldehydes represent a versatile and potent class of bioactive molecules with significant potential in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them an attractive starting point for the development of novel therapeutics. The aldehyde functionality provides a gateway for the creation of extensive compound libraries, allowing for the fine-tuning of activity and pharmacokinetic properties through SAR studies.
Future research should focus on elucidating the detailed molecular interactions between thiophene aldehydes and their biological targets, which will be greatly aided by computational modeling and structural biology. Furthermore, optimizing the drug-like properties of these compounds to enhance their bioavailability and reduce potential toxicity will be crucial for their translation into clinical candidates. The in-depth understanding and methodologies provided in this guide aim to empower researchers to effectively explore and harness the therapeutic potential of this promising chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]
- 3. Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde and aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 15. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses | MDPI [mdpi.com]
- 16. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and History of 5-Chlorothiophene-3-carbaldehyde
Abstract
5-Chlorothiophene-3-carbaldehyde, a seemingly unassuming halogenated heterocyclic aldehyde, has quietly emerged as a pivotal building block in the landscape of modern medicinal chemistry. Its unique substitution pattern—an activating aldehyde group meta to a directing chloro substituent on an electron-rich thiophene ring—provides a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the discovery and historical development of this important synthetic intermediate. We will delve into the evolution of its synthesis, from early inferred methods to contemporary, optimized protocols, and examine its critical role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable compound.
Introduction: The Significance of a Substituted Thiophene
The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its distinct electronic properties, makes it a desirable moiety for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of substituents onto the thiophene ring allows for the fine-tuning of these properties. This compound (CAS No. 36155-85-8) is a prime example of a strategically functionalized thiophene that has garnered significant interest.[2] The presence of the chlorine atom at the 5-position influences the reactivity of the ring and provides a potential site for further functionalization, while the carbaldehyde group at the 3-position is a versatile handle for a wide array of chemical transformations. Notably, this compound is a key intermediate in the synthesis of 2,4-diaminopyrimidine derivatives, which are potent antagonists of the growth hormone secretagogue receptor.[3]
The Historical Context: An Obscure Beginning
Pinpointing the exact moment of discovery for this compound is challenging, as is often the case with valuable synthetic intermediates that may have first appeared in the broader context of thiophene chemistry research without being the primary focus. While a singular "discovery paper" remains elusive in early literature, its conceptual origins can be traced to the extensive foundational work on the electrophilic substitution of thiophenes, a field significantly advanced by chemists like Salo Gronowitz. The historical narrative of this compound is therefore best understood through the development of the key synthetic reactions that enable its creation.
Early approaches to substituted thiophenes relied on classical electrophilic substitution reactions. The Vilsmeier-Haack reaction, a cornerstone of heterocyclic chemistry for the formylation of electron-rich aromatic systems, provides a logical, albeit complex, potential route.[4] The direct Vilsmeier-Haack formylation of 2-chlorothiophene would be expected to yield a mixture of isomers, with the 5-formyl product being the major isomer due to the directing effect of the chloro group. However, achieving regioselective formylation at the 3-position would have been a significant hurdle with this direct approach.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from multi-step, lower-yielding processes to more direct and efficient methods, driven by its increasing demand as a building block.
Early Synthetic Strategies: Multi-step Approaches
An early and logical, though indirect, pathway to this compound involves a sequence of reactions starting from a more readily available precursor. A representative multi-step synthesis is outlined in a Chinese patent, which, although a more modern document, illustrates a strategic approach that could have been conceived from classical synthetic principles. This method begins with 2-chlorothiophene and proceeds through a carboxylated intermediate, which is then formylated and subsequently decarboxylated to yield the target aldehyde.
Conceptual Workflow of a Multi-Step Synthesis:
Figure 1. Conceptual workflow of a multi-step synthesis of this compound.
This pathway, while effective, involves multiple steps and the use of organolithium reagents, which require stringent anhydrous conditions.
Modern Advancements: Direct Chlorination
A more contemporary and streamlined approach involves the direct chlorination of a readily available precursor, thiophene-3-carbaldehyde. This method offers a more atom-economical and operationally simpler route.
Detailed Experimental Protocol: Chlorination of Thiophene-3-carbaldehyde [3]
-
Reaction Setup: To a solution of thiophene-3-carbaldehyde (1.0 equivalent) in acetic acid, add N-chlorosuccinimide (NCS) (1.0 equivalent).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 110 °C) for several hours.
-
Work-up: After completion, the reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
This method, while more direct, can present challenges in controlling regioselectivity and may require chromatographic purification to obtain the desired product in high purity.
Reaction Scheme: Direct Chlorination
Figure 2. Direct chlorination of thiophene-3-carbaldehyde to yield the target compound.
Physicochemical Properties and Spectroscopic Characterization
A comprehensive understanding of a compound's physical and spectroscopic properties is essential for its application in research and development.
| Property | Value | Reference |
| CAS Number | 36155-85-8 | [2] |
| Molecular Formula | C₅H₃ClOS | [2] |
| Molecular Weight | 146.60 g/mol | [4] |
| Appearance | Light yellow liquid | [3] |
| Boiling Point | 208.8 ± 20.0 °C (Predicted) | [3] |
| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |
Spectroscopic Data:
-
¹H NMR (400MHz, CDCl₃): δ (ppm): 7.38 (d, 1H, J=0.74Hz), 7.91 (d, 1H, J=0.76Hz), 9.79 (s, 1H).
-
Mass Spectrometry: Predicted [M+H]⁺: 146.96660.
-
Infrared (IR) Spectroscopy: Characteristic peaks are expected for the C=O stretch of the aldehyde (around 1670-1690 cm⁻¹), C-H stretching of the aromatic ring (around 3100 cm⁻¹), and C-Cl stretching.
Applications in Drug Discovery and Development
The primary driver for the interest in this compound is its utility as a versatile intermediate in the synthesis of pharmaceutically active compounds. Its most prominent application is in the construction of substituted pyrimidine scaffolds, which are core structures in a variety of therapeutic agents.
As previously mentioned, it is a key precursor for 2,4-diaminopyrimidine derivatives that act as potent growth hormone secretagogue receptor antagonists.[3] The aldehyde functionality allows for the construction of the pyrimidine ring through condensation reactions, while the chloro-substituted thiophene moiety plays a crucial role in the molecule's interaction with its biological target.
The broader class of chloro-containing heterocyclic compounds has a significant track record in drug discovery, with over 250 FDA-approved drugs containing chlorine. The chlorine atom can enhance membrane permeability, improve metabolic stability, and participate in favorable interactions with biological targets. The presence of the chlorine atom in this compound thus offers a strategic advantage in the design of new drug candidates.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in drug discovery. While its initial discovery is not marked by a single seminal publication, its history is interwoven with the broader development of synthetic methodologies for functionalized thiophenes. The evolution of its synthesis to more efficient and direct routes has made this valuable building block more accessible to the scientific community. Its role in the synthesis of complex, biologically active molecules, particularly in the realm of pyrimidine-based therapeutics, underscores its importance. As the demand for novel and effective drugs continues to grow, the utility of strategically designed intermediates like this compound is set to expand, paving the way for future innovations in medicinal chemistry.
References
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 6-(5-Chlorothiophen-3-yl)-2,4-diaminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of 2,4-diaminopyrimidine derivatives, a scaffold of significant interest in medicinal chemistry, starting from the readily available 5-Chlorothiophene-3-carbaldehyde. The protocol is designed to be robust and reproducible, offering a clear pathway to novel heterocyclic compounds for screening and development.
Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of biologically active agents.[1][2][3] These compounds are recognized for their ability to act as hinge-binding motifs in various kinases, leading to potent inhibitory activity.[4][5][6] The breadth of their therapeutic potential is remarkable, with derivatives demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4][7][8] Specifically, the incorporation of a thiophene moiety can enhance biological activity, making thiophene-substituted pyrimidines attractive targets for synthesis.[8][9][10]
This guide details a two-step synthetic sequence, beginning with a Knoevenagel condensation to form a crucial α,β-unsaturated intermediate, followed by a cyclocondensation reaction with guanidine to construct the target pyrimidine ring. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. This approach allows for the isolation and purification of a key intermediate, ensuring the final cyclization step proceeds with high-purity material, which often leads to cleaner reactions and higher yields.
-
Stage 1: Knoevenagel Condensation. The electrophilic aldehyde group of this compound is reacted with an active methylene compound, such as malononitrile. This base-catalyzed reaction extends the carbon chain and introduces the α,β-unsaturation necessary for the subsequent cyclization.
-
Stage 2: Cyclocondensation with Guanidine. The α,β-unsaturated dinitrile intermediate undergoes a cyclocondensation reaction with guanidine. This classic pyrimidine synthesis proceeds via a Michael addition followed by an intramolecular cyclization and tautomerization to yield the stable, aromatic 2,4-diaminopyrimidine ring.[7][11][12]
Workflow Diagram
Caption: Overall workflow for the two-stage synthesis.
Detailed Experimental Protocols
Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Synthesis of 2-((5-Chlorothiophen-3-yl)methylene)malononitrile (Intermediate)
A. Rationale: This step creates the activated α,β-unsaturated system required for the subsequent Michael addition by guanidine. Malononitrile is an excellent choice due to the high acidity of its methylene protons and the electron-withdrawing nature of the nitrile groups, which activates the double bond for nucleophilic attack. Piperidine is a mild and effective base catalyst for this transformation.
B. Materials & Equipment:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol (absolute)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and standard laboratory glassware
C. Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol, 1.47 g).
-
Dissolve the aldehyde in absolute ethanol (30 mL).
-
Add malononitrile (10 mmol, 0.66 g) to the solution and stir until dissolved.
-
Add 3-4 drops of piperidine to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.
-
Dry the resulting solid product under vacuum to obtain the intermediate, 2-((5-chlorothiophen-3-yl)methylene)malononitrile.
Protocol 2: Synthesis of 6-(5-Chlorothiophen-3-yl)pyrimidine-2,4-diamine (Final Product)
A. Rationale: This is the key ring-forming step. A strong base like sodium ethoxide is used to deprotonate guanidine hydrochloride, generating free guanidine in situ. The free guanidine, a potent N,N-binucleophile, then attacks the unsaturated intermediate to form the stable pyrimidine ring.[13][14]
B. Materials & Equipment:
-
2-((5-Chlorothiophen-3-yl)methylene)malononitrile (Intermediate from Protocol 1)
-
Guanidine Hydrochloride
-
Sodium metal
-
Ethanol (absolute)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard work-up and purification glassware
C. Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (12 mmol, 0.28 g) in small pieces to absolute ethanol (40 mL) with stirring. The reaction is exothermic. Allow the sodium to react completely.
-
To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (10 mmol, 0.96 g). Stir for 15 minutes.
-
Add the intermediate, 2-((5-chlorothiophen-3-yl)methylene)malononitrile (8 mmol, 1.57 g), to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the intermediate is consumed.
-
After completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water (100 mL).
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure 6-(5-chlorothiophen-3-yl)pyrimidine-2,4-diamine.
Proposed Reaction Mechanism
The cyclocondensation of the α,β-unsaturated dinitrile with guanidine is a well-established pathway for pyrimidine synthesis.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 13. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 5-Chlorothiophene-3-carbaldehyde as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of 5-Chlorothiophene-3-carbaldehyde
This compound is a bifunctional heterocyclic compound that has emerged as a strategically important starting material in modern organic synthesis.[1][2][3] Its structure, featuring a thiophene core substituted with a reactive aldehyde at the 3-position and a versatile chlorine atom at the 5-position, offers synthetic chemists two orthogonal handles for molecular elaboration. The aldehyde group serves as a classic electrophilic center for carbon-carbon and carbon-nitrogen bond formation, while the chloro-substituent is an ideal anchor for transition-metal-catalyzed cross-coupling reactions.
This unique combination of reactive sites makes it a prized building block in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[4] Thiophene-containing compounds are known to exhibit a wide range of biological activities, and this scaffold is a key component in numerous pharmaceuticals.[5] The ability to selectively modify both the aldehyde and chloro positions allows for the systematic exploration of chemical space to develop novel therapeutic agents and functional materials.[6][7]
This guide provides an in-depth exploration of key synthetic transformations utilizing this compound, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug development and chemical synthesis.
Carbon-Carbon Double Bond Formation: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes from carbonyl compounds.[8][9] For this compound, this transformation converts the aldehyde group into a vinyl linkage, providing a critical pathway to conjugated systems and more complex molecular scaffolds.
The reaction proceeds through the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon. This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring. Subsequent fragmentation yields the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[10][11] The stereochemical outcome (E- or Z-alkene) is highly dependent on the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, whereas non-stabilized ylides afford (Z)-alkenes.[8][10]
Caption: General workflow for the Wittig olefination.
Protocol 1: Synthesis of 5-Chloro-3-((E)-styryl)thiophene
This protocol details the reaction with a stabilized ylide to produce the (E)-alkene.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq). Add anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the deep red ylide indicates successful deprotonation.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkene product.
| Parameter | Description | Rationale |
| Phosphonium Salt | Benzyltriphenylphosphonium chloride | Precursor to the ylide that will introduce the styryl group. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the reactive ylide.[12] |
| Solvent | Anhydrous THF | Aprotic solvent required for the stability of the strong base and the ylide. Must be anhydrous to prevent quenching. |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic deprotonation and addition steps. Reaction is typically run at room temperature for completion. |
| Stereochemistry | Predominantly (E)-isomer | The benzyl-substituted ylide is semi-stabilized, often leading to a mixture, but under thermodynamic control, can favor the more stable E-isomer. |
C-C Bond Arylation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between sp²-hybridized carbon atoms.[13][14] In the context of this compound, the chloro-substituent serves as the electrophilic partner (an organic halide), enabling its coupling with various organoboronic acids or esters. This reaction is invaluable for synthesizing biaryl and vinyl-thiophene structures, which are common motifs in pharmaceuticals and organic electronics.[15][16]
The reaction is catalyzed by a palladium(0) complex and follows a well-established catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the thiophene ring.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 2: Synthesis of 5-(4-methoxyphenyl)thiophene-3-carbaldehyde
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas supply
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PCy₃, 4-10 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
| Parameter | Description | Rationale |
| Catalyst | Pd(OAc)₂ / Phosphine Ligand | The combination forms the active Pd(0) species in situ. Electron-rich, bulky phosphine ligands (like PCy₃ or SPhos) are effective for coupling aryl chlorides.[14] |
| Base | Potassium Phosphate (K₃PO₄) | Activates the boronic acid for the transmetalation step and facilitates the catalytic cycle.[13][14] |
| Solvent | Dioxane/Water | A biphasic solvent system is common. Dioxane solubilizes the organic components, while water helps dissolve the inorganic base.[18] |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents the oxidation and deactivation of the Pd(0) catalyst. |
Carbon-Nitrogen Bond Formation: Reductive Amination
Reductive amination is one of the most efficient and versatile methods for synthesizing amines.[19] This reaction transforms the aldehyde group of this compound into a new carbon-nitrogen bond, providing access to a vast array of primary, secondary, and tertiary amines. Such moieties are fundamental in pharmaceuticals.
The process typically occurs in a one-pot fashion. The aldehyde first reacts with an amine to form a hemiaminal, which then dehydrates to an imine (for primary amines) or an iminium ion (for secondary amines). This intermediate is then reduced in situ by a hydride-based reducing agent to yield the final amine product.[20] The key to success is the choice of reducing agent; it must be selective for the imine/iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose due to their mild nature and chemoselectivity.[20]
Caption: One-pot workflow for reductive amination.
Protocol 3: Synthesis of N-benzyl-1-(5-chlorothiophen-3-yl)methanamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in DCM.
-
Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation. A few drops of acetic acid can be added to catalyze this step.[21]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 3-12 hours. Monitor for the disappearance of the imine intermediate and starting aldehyde by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by using a solid-phase extraction cartridge like SCX, which binds the amine product and allows for easy purification by washing away neutral impurities before eluting the product with a basic solution (e.g., ammonia in methanol).[20]
| Parameter | Description | Rationale |
| Amine | Benzylamine | The nitrogen source for the desired secondary amine product. |
| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reducing agent that reduces the iminium ion faster than the aldehyde, preventing side reactions.[20] |
| Solvent | Dichloromethane (DCM) | A common aprotic solvent that solubilizes reactants and does not interfere with the reaction. |
| Catalyst | Acetic Acid (optional) | An acid catalyst accelerates the dehydration of the hemiaminal to the imine, speeding up the overall reaction rate.[21] |
Building Heterocyclic Scaffolds: Condensation Reactions
The aldehyde functionality is a superb starting point for constructing larger, more complex heterocyclic systems through condensation chemistry. A prime example is the Claisen-Schmidt condensation to form chalcones (1,3-diaryl-2-propen-1-ones). These chalcones are not only biologically active in their own right but are also versatile intermediates for synthesizing a variety of heterocyclic compounds like pyrimidines, pyrazoles, and benzodiazepines.[22]
Derivatives of chlorothiophene have been used to synthesize chalcones that exhibit significant anticancer and antibacterial activities.[23][24][25] The reaction involves the base-catalyzed condensation of an aldehyde (this compound) with a ketone possessing an α-hydrogen.
Protocol 4: Synthesis of (E)-1-(4-acetylphenyl)-3-(5-chlorothiophen-3-yl)prop-2-en-1-one
Materials:
-
This compound
-
4'-Aminoacetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a flask, dissolve 4'-aminoacetophenone (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Prepare a solution of NaOH (2.0 eq) in water and add it dropwise to the stirred ethanolic solution at room temperature.
-
A precipitate often forms upon addition of the base. Stir the resulting slurry vigorously at room temperature for 12-24 hours.
-
Isolation: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of crushed ice and water.
-
Acidify the mixture with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Purification: The crude chalcone is often pure enough for subsequent steps. If necessary, it can be recrystallized from a suitable solvent like ethanol to afford the pure product.
| Parameter | Description | Rationale |
| Ketone | 4'-Aminoacetophenone | Provides the enolate for nucleophilic attack on the aldehyde. |
| Base | Sodium Hydroxide (NaOH) | A strong base is required to deprotonate the α-carbon of the ketone, generating the nucleophilic enolate. |
| Solvent | Ethanol/Water | A common solvent system for Claisen-Schmidt condensations that readily dissolves the reactants and the base. |
| Temperature | Room Temperature | The reaction typically proceeds efficiently without the need for heating. |
Conclusion
This compound is a powerful and versatile building block in organic synthesis. The distinct reactivity of its aldehyde and chloro functionalities allows for a wide range of selective transformations, including olefination, cross-coupling, amination, and heterocycle synthesis. The protocols outlined in this guide demonstrate its utility in constructing complex molecules of interest to the pharmaceutical, agrochemical, and materials science industries. By understanding the principles behind these key reactions, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities.
References
- 1. americanelements.com [americanelements.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-CHLOROTHIOPHENE-3-CARBOXALDEHYDE | 36155-85-8 | INDOFINE Chemical Company [indofinechemical.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gssrr.org [gssrr.org]
- 6. 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 [chemicalbook.com]
- 7. CN102659757A - Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof - Google Patents [patents.google.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. air.unimi.it [air.unimi.it]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. youtube.com [youtube.com]
- 22. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 24. asianpubs.org [asianpubs.org]
- 25. researchgate.net [researchgate.net]
The Synthesis and Application of Novel Imines and Enamines from 5-Chlorothiophene-3-carbaldehyde: A Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 5-Chlorothiophene-3-carbaldehyde with primary and secondary amines. This guide delves into the synthesis of the resulting Schiff bases and enamines, respectively, offering detailed protocols, mechanistic insights, and a discussion of their potential applications, particularly in medicinal chemistry.
Introduction: The Versatility of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of an imine (-C=N-) or enamine (-C=C-N-) functionality via reaction with this compound further expands the chemical space, offering new avenues for the development of novel therapeutic agents. The resulting compounds are of significant interest for exploring structure-activity relationships (SAR) in drug discovery programs.
Reaction of this compound with Amines: An Overview
The reaction of this compound with amines is a classic example of nucleophilic addition to a carbonyl group. The nature of the product is dependent on the type of amine used:
-
Primary Amines (R-NH₂): React with this compound to form imines , also known as Schiff bases .
-
Secondary Amines (R₂NH): React with this compound to form enamines .
These reactions are typically reversible and often require catalysis and/or removal of water to drive the equilibrium towards the product.
Mechanistic Insights
The formation of both imines and enamines proceeds through a common intermediate, a carbinolamine . The subsequent steps diverge, leading to the respective products.
Imine (Schiff Base) Formation:
The reaction is generally acid-catalyzed. The mechanism involves:
-
Nucleophilic attack: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.
-
Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of water: The lone pair of electrons on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.
-
Deprotonation: A base (often the solvent or another amine molecule) removes a proton from the nitrogen to yield the final imine product.
Enamine Formation:
The initial steps are similar to imine formation. However, after the formation of the iminium ion, there is no proton on the nitrogen to be removed. Instead, a proton is removed from the adjacent carbon (the α-carbon), leading to the formation of a carbon-carbon double bond.
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic pathways for the formation of imines and enamines from this compound.
References
Application Notes and Protocols: The Strategic Role of 5-Chlorothiophene Derivatives in the Synthesis of Rivaroxaban Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Thiophene Moiety in Rivaroxaban
Rivaroxaban, an orally administered direct factor Xa inhibitor, is a cornerstone in the prevention and treatment of thromboembolic diseases.[1][2][3] Its molecular architecture features a central oxazolidinone core linked to a morpholinone-bearing phenyl group and a 5-chlorothiophene-2-carboxamide moiety. This terminal thiophene group is crucial for the drug's binding affinity and efficacy. The synthesis of Rivaroxaban is a multi-step process that relies on the precise and efficient coupling of key intermediates.
A common starting point for the thiophene fragment is 5-chlorothiophene-2-carboxylic acid , which is typically converted to a more reactive species like 5-chlorothiophene-2-carbonyl chloride for the final amide bond formation.[4][5] While the topic specifies 5-chlorothiophene-3-carbaldehyde, the vast body of scientific literature and patented manufacturing processes points towards the 2-substituted isomer as the key reactant. This document will focus on the established and industrially practiced synthetic routes involving 5-chlorothiophene-2-carboxylic acid and its derivatives in the synthesis of Rivaroxaban.
The Core Synthetic Strategy: A Convergent Approach
The industrial synthesis of Rivaroxaban is a prime example of a convergent synthesis strategy. This approach involves the separate synthesis of complex fragments of the molecule, which are then combined in the final stages. This method is generally more efficient and leads to higher overall yields compared to a linear synthesis.
The key fragments in Rivaroxaban synthesis are:
-
The chiral oxazolidinone core containing the morpholinophenyl group: (5S)-4-{4-[5-(aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]phenyl}morpholine-3-one .[6]
-
The activated thiophene moiety: 5-chlorothiophene-2-carbonyl chloride .
The final synthetic step is the coupling of these two intermediates to form Rivaroxaban.
Synthesis of Key Intermediates
Preparation of 4-(4-Aminophenyl)morpholin-3-one
The synthesis of this crucial building block can be achieved through several routes. One common method involves the reaction of p-halonitrobenzene with morpholine, followed by oxidation and reduction.[7][8]
Workflow for 4-(4-Aminophenyl)morpholin-3-one Synthesis
References
- 1. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: RIVAROXABAN [orgspectroscopyint.blogspot.com]
- 5. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 8. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chlorothiophene-3-carbaldehyde
Foreword: The Strategic Importance of 5-Chlorothiophene-3-carbaldehyde
This compound is a crucial heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility as a precursor for complex molecular architectures, notably in the development of growth hormone secretagogue receptor antagonists, underscores the demand for robust and scalable synthetic methodologies.[1][2] This guide provides an in-depth analysis of the prevalent large-scale synthetic routes to this compound, with a focus on the underlying chemical principles, process optimization, and safety considerations essential for industrial applications.
I. Synthetic Strategies for Large-Scale Production
The synthesis of this compound on an industrial scale necessitates a careful evaluation of factors such as cost of starting materials, reaction efficiency, operational simplicity, and safety. Two primary strategies have emerged as viable for large-scale production: the Vilsmeier-Haack formylation of 2-chlorothiophene and the direct chlorination of 3-thiophenecarboxaldehyde. A third, multi-step approach involving organolithium intermediates offers an alternative with distinct advantages and challenges.
A. The Vilsmeier-Haack Reaction: A Mainstay for Formylation
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] In the context of this compound synthesis, this reaction offers a direct and efficient route from readily available 2-chlorothiophene.
1. Mechanistic Insights:
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the electron-rich thiophene ring. The regioselectivity of the formylation is dictated by the electronic properties of the thiophene nucleus. Thiophene itself undergoes preferential electrophilic substitution at the 2-position. However, in 2-chlorothiophene, the directing effects of the chloro and sulfide groups, along with steric hindrance, favor formylation at the 3-position.
Figure 1: Simplified workflow of the Vilsmeier-Haack formylation of 2-chlorothiophene.
2. Large-Scale Considerations and Safety:
While the Vilsmeier-Haack reaction is efficient, its scale-up presents significant thermal hazards. The formation of the Vilsmeier reagent is exothermic, and the reagent itself can be thermally unstable.[4][5] Runaway reactions are a serious concern, necessitating careful thermal management and process control.[6]
Key Safety Measures for Large-Scale Vilsmeier-Haack Reactions:
-
Reaction Calorimetry: Prior to scale-up, reaction calorimetry studies are essential to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to design appropriate cooling systems.[7]
-
Controlled Addition: Slow, controlled addition of POCl₃ to DMF at low temperatures is crucial to manage the initial exotherm.
-
In-situ Generation: A safer approach for large-scale operations involves the in-situ generation of the Vilsmeier reagent in the presence of the substrate, 2-chlorothiophene. This avoids the accumulation of large quantities of the potentially unstable reagent.[4][5][6]
-
Quenching: The reaction is typically quenched by pouring the reaction mixture onto ice and then neutralizing with a base. This should be done carefully to control the exotherm from the hydrolysis of unreacted POCl₃ and the neutralization process.
B. Direct Chlorination of 3-Thiophenecarboxaldehyde
An alternative approach involves the direct chlorination of 3-thiophenecarboxaldehyde using a suitable chlorinating agent. This method avoids the use of phosphorus oxychloride and the associated hazards of the Vilsmeier-Haack reaction.
1. Reaction Principle:
This synthesis route relies on the electrophilic aromatic substitution of a chlorine atom onto the thiophene ring. N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid is a commonly used reagent for this transformation.[1] The regioselectivity is again a key consideration, with the formyl group at the 3-position directing the incoming electrophile.
Figure 2: Workflow for the chlorination of 3-thiophenecarboxaldehyde.
2. Scalability and Purity:
This method is generally considered safer for large-scale production compared to the Vilsmeier-Haack reaction. However, the reaction may require elevated temperatures and longer reaction times.[1] The purity of the final product can be a concern, with the potential for over-chlorination or other side reactions. The work-up and purification steps are critical to obtaining a product of high purity.
C. Multi-step Synthesis via Organolithium Intermediates
A more complex but highly regioselective route involves the use of organolithium reagents. This method starts with 2-chlorothiophene and proceeds through a series of steps to introduce the formyl group.
1. Synthetic Pathway:
This pathway typically involves the deprotonation of 2-chlorothiophene at the 5-position using a strong base like n-butyllithium (n-BuLi), followed by quenching with a formylating agent like DMF.[8] A variation of this approach involves an initial carboxylation using carbon dioxide, followed by further reaction with n-BuLi and DMF.[8]
2. Advantages and Disadvantages for Large-Scale Synthesis:
The primary advantage of this route is the high regioselectivity. However, the use of n-butyllithium on a large scale requires specialized equipment and stringent safety protocols due to its pyrophoric nature. The cryogenic temperatures required for these reactions also add to the operational complexity and cost.[8]
II. Detailed Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific laboratory and pilot plant conditions.
Protocol 1: Large-Scale Synthesis via Vilsmeier-Haack Reaction
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
2-Chlorothiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium acetate or other suitable base
-
Ice
-
Standard laboratory glassware and personal protective equipment (PPE)
Procedure:
-
Charge the jacketed reactor with 2-chlorothiophene and the chosen solvent (e.g., DCM).
-
Cool the reactor to 0-5 °C with constant stirring.
-
In a separate vessel, prepare the Vilsmeier reagent by slowly adding POCl₃ to an equimolar amount of DMF, maintaining the temperature below 10 °C.
-
Slowly add the pre-formed Vilsmeier reagent to the cooled solution of 2-chlorothiophene over a period of 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Prepare a separate vessel with a large quantity of crushed ice.
-
Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is between 6 and 7.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: Large-Scale Synthesis via Chlorination of 3-Thiophenecarboxaldehyde
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser
-
3-Thiophenecarboxaldehyde
-
N-Chlorosuccinimide (NCS)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware and PPE
Procedure:
-
Charge the reactor with 3-thiophenecarboxaldehyde and glacial acetic acid.[1]
-
Add N-chlorosuccinimide in one portion.
-
Heat the reaction mixture to 110 °C and maintain this temperature with stirring for 4 hours.[1] Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
The product can be used as is for some applications or further purified by recrystallization.[1]
III. Data Presentation and Purity Assessment
| Parameter | Vilsmeier-Haack Route | Chlorination Route | Organolithium Route |
| Starting Material | 2-Chlorothiophene | 3-Thiophenecarboxaldehyde | 2-Chlorothiophene |
| Key Reagents | POCl₃, DMF | N-Chlorosuccinimide | n-BuLi, DMF |
| Typical Yield | Moderate to Good (50-80%) | Moderate (e.g., 31%)[1] | Good to Excellent (e.g., 78.5%)[8] |
| Purity | Generally high after purification | May require extensive purification | High |
| Scalability | Feasible with strict safety controls | Good | Challenging due to pyrophoric reagents |
| Safety Concerns | Thermal runaway, corrosive reagents | Exothermic reaction, corrosive solvent | Pyrophoric reagents, cryogenic temperatures |
Purity Assessment: The purity of the synthesized this compound should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Melting Point: As a preliminary indicator of purity.
IV. Conclusion
The large-scale synthesis of this compound can be successfully achieved through several synthetic routes. The Vilsmeier-Haack reaction offers a direct and efficient method, provided that stringent safety protocols are in place to manage the associated thermal hazards. The direct chlorination of 3-thiophenecarboxaldehyde presents a safer, albeit potentially lower-yielding, alternative. The organolithium route, while offering high regioselectivity, poses significant challenges for large-scale implementation. The choice of the optimal synthetic strategy will depend on a careful consideration of the available infrastructure, safety management systems, and economic factors.
V. References
-
Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(4), 285–294. --INVALID-LINK--
-
Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of Highly Reactive Formylating Agents. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. 44B, 1685-1689. --INVALID-LINK--
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (2012). CN102659757A - Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof. --INVALID-LINK--
-
Google Patents. (2016). Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Retrieved from --INVALID-LINK--
-
ResearchGate. (2004). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from --INVALID-LINK--
-
Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. --INVALID-LINK--
-
MDPI. (2020). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2020(4), M1163. --INVALID-LINK--
-
AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ACS Publications. (2004). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 8(6), 958–962. --INVALID-LINK--
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from --INVALID-LINK--
-
INDOFINE Chemical Company. (n.d.). 5-CHLOROTHIOPHENE-3-CARBOXALDEHYDE. Retrieved from --INVALID-LINK--
-
Google Patents. (2013). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid. --INVALID-LINK--
-
Moldb. (n.d.). 36155-85-8 | this compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for the Purification of Ethyl 5-chlorothiophene-2-glyoxylate by Recrystallization. Retrieved from --INVALID-LINK--
References
- 1. 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 [chemicalbook.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102659757A - Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof - Google Patents [patents.google.com]
The Strategic Application of 5-Chlorothiophene-3-carbaldehyde in the Synthesis of Potent Kinase Inhibitors and Bioactive Heterocycles
Introduction: The Versatility of a Halogenated Thiophene Building Block
In the landscape of modern medicinal chemistry, the thiophene nucleus is a well-established "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1] Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with a multitude of biological targets.[2] Within the diverse family of thiophene derivatives, 5-Chlorothiophene-3-carbaldehyde emerges as a particularly strategic starting material. The presence of three distinct functional handles—the reactive aldehyde, the versatile chloro group, and the thiophene ring itself—provides medicinal chemists with a powerful platform for the construction of complex molecular architectures. This application note will provide a detailed exploration of the synthetic utility of this compound, focusing on its application in the synthesis of thieno[2,3-d]pyrimidines, a class of potent kinase inhibitors, and 2,4-diaminopyrimidines, another important pharmacophore.
The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde group serves as a key electrophilic center, enabling the formation of carbon-carbon and carbon-nitrogen bonds through a variety of condensation reactions. The chloro substituent, on the other hand, can participate in nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse functionalities at a later stage of the synthesis. This inherent reactivity profile makes this compound a cornerstone in the diversity-oriented synthesis of novel therapeutic agents.
Synthetic Applications and Protocols
Synthesis of Thieno[2,3-d]pyrimidines: A Gateway to Kinase Inhibitors
Thieno[2,3-d]pyrimidines are of significant interest in drug discovery due to their structural analogy to purines, which allows them to function as ATP-competitive inhibitors of various protein kinases.[3][4] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a crucial class of anticancer therapeutics.[5] The synthesis of the thieno[2,3-d]pyrimidine scaffold from this compound is efficiently achieved through a two-step sequence involving the Gewald multicomponent reaction followed by cyclization with formamide.
Conceptual Workflow for Thieno[2,3-d]pyrimidine Synthesis
Caption: Synthetic pathway from this compound to the thieno[2,3-d]pyrimidine core.
Step 1: Gewald Reaction for the Synthesis of 2-Amino-4-chloro-5-cyanothieno[2,3-b]thiophene
The Gewald reaction is a powerful one-pot synthesis of polysubstituted 2-aminothiophenes.[6][7] In this protocol, this compound undergoes a Knoevenagel condensation with malononitrile, followed by the addition of elemental sulfur and subsequent cyclization to yield the desired 2-aminothiophene intermediate.
Detailed Experimental Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethanol (100 mL).
-
Addition of Reagents: To the ethanol, add this compound (14.6 g, 0.1 mol), malononitrile (8.6 g, 0.13 mol), and elemental sulfur (3.5 g, 0.11 g-atom).
-
Base Addition: While stirring, add triethylamine (14 mL, 0.1 mol) dropwise over 15 minutes. The reaction mixture will typically warm up and may change color.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 30 mL).
-
Purification: The crude product can be recrystallized from ethanol to afford 2-amino-4-chloro-5-cyanothieno[2,3-b]thiophene as a crystalline solid.
| Parameter | Value | Rationale |
| Solvent | Ethanol | A polar protic solvent that facilitates the dissolution of reactants and the catalytic action of the base. |
| Base | Triethylamine | A mild organic base that catalyzes the Knoevenagel condensation without promoting unwanted side reactions. |
| Temperature | Reflux (78 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Stoichiometry | Slight excess of malononitrile and sulfur | Ensures complete consumption of the starting aldehyde. |
Step 2: Cyclization to form 4-Amino-6-chlorothieno[2,3-d]pyrimidine
The 2-aminothiophene intermediate is then cyclized with formamide at high temperature to construct the pyrimidine ring, yielding the thieno[2,3-d]pyrimidine core.[8]
Detailed Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place the 2-amino-4-chloro-5-cyanothieno[2,3-b]thiophene (10.0 g, 0.044 mol) obtained from the previous step.
-
Reagent Addition: Add an excess of formamide (50 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 210 °C) and maintain for 4 hours. The reaction is typically driven to completion by the high temperature.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (200 mL) with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude 4-amino-6-chlorothieno[2,3-d]pyrimidine can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
| Parameter | Value | Rationale |
| Reagent | Formamide | Serves as both the solvent and the source of the C2 and N3 atoms of the pyrimidine ring. |
| Temperature | Reflux (210 °C) | High temperature is required to drive the cyclization and dehydration steps. |
| Work-up | Precipitation in ice-water | A straightforward method to isolate the solid product from the high-boiling formamide. |
Synthesis of 2,4-Diaminopyrimidines: A Versatile Pharmacophore
2,4-Diaminopyrimidine is another critical scaffold in medicinal chemistry, found in drugs with a wide range of activities, including antibacterial, and anticancer agents. A plausible synthetic route from this compound involves a condensation reaction with guanidine.[9]
Proposed Synthetic Protocol:
-
Reaction Setup: In a sealed reaction vessel suitable for microwave synthesis, combine this compound (1.47 g, 10 mmol), guanidine hydrochloride (1.43 g, 15 mmol), and a base such as sodium ethoxide (1.02 g, 15 mmol) in a solvent like ethanol (20 mL).
-
Reaction Execution: Heat the mixture using microwave irradiation at 120-140 °C for 30-60 minutes.[10] The progress of the reaction should be monitored by TLC.
-
Work-up and Isolation: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue can then be partitioned between ethyl acetate and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 5-(5-chlorothiophen-3-yl)pyrimidine-2,4-diamine.
| Parameter | Value | Rationale |
| Reagent | Guanidine Hydrochloride | Provides the N-C-N fragment required for the formation of the 2,4-diaminopyrimidine ring. |
| Base | Sodium Ethoxide | Neutralizes the guanidine hydrochloride and catalyzes the condensation reaction. |
| Method | Microwave Irradiation | Often leads to shorter reaction times and higher yields compared to conventional heating.[10] |
Medicinal Chemistry Applications: Targeting Kinase Signaling Pathways
The thieno[2,3-d]pyrimidine scaffold synthesized from this compound is a cornerstone for the development of potent and selective kinase inhibitors. These compounds typically function by competing with ATP for binding to the kinase active site.
Mechanism of Thienopyrimidine Kinase Inhibition
References
- 1. scielo.br [scielo.br]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arts.units.it [arts.units.it]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 5-Chlorothiophene-3-carbaldehyde
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Thiophene Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with thiophene and its derivatives standing out as "privileged pharmacophores" due to their vast biological activities.[1] The thiophene ring, a five-membered aromatic system containing a sulfur atom, is a bioisostere of the benzene ring, offering similar physicochemical properties while presenting unique opportunities for drug-receptor interactions through its heteroatom.[2][3] Thiophene-containing molecules have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][4]
5-Chlorothiophene-3-carbaldehyde is a particularly valuable starting material. The aldehyde group serves as a versatile chemical handle for a multitude of condensation and cyclization reactions. The chlorine atom at the 5-position and the sulfur heteroatom at the 1-position activate the thiophene ring for various transformations, while the unsubstituted C-2 and C-4 positions offer sites for further functionalization. This guide provides detailed protocols and the underlying chemical logic for leveraging this key intermediate in the synthesis of novel pyridines, pyrimidines, and fused thieno-systems through robust and efficient multicomponent reactions.
Core Synthetic Pathways from this compound
The strategic positioning of the aldehyde and chloro-substituents on the thiophene ring enables the construction of diverse and complex heterocyclic systems. This guide will focus on three powerful and reliable synthetic strategies: the Hantzsch Pyridine Synthesis, the Biginelli Reaction for Dihydropyrimidinones, and the Gewald Aminothiophene Synthesis as a gateway to fused systems.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Protection of 5-Chlorothiophene-3-carbaldehyde in Complex Synthesis
Introduction: Navigating the Reactivity of a Versatile Heterocyclic Building Block
5-Chlorothiophene-3-carbaldehyde is a valuable bifunctional building block in medicinal chemistry and materials science, notably utilized in the synthesis of potent growth hormone secretagogue receptor antagonists and other complex molecular architectures.[1] Its synthetic utility is derived from the presence of two key reactive sites: a nucleophilically susceptible aldehyde and a halogenated thiophene ring amenable to a variety of cross-coupling reactions. However, this dual reactivity presents a significant challenge in multi-step syntheses. Chemoselective transformation at one site while leaving the other untouched is often impossible without a carefully planned protecting group strategy. This guide provides an in-depth analysis and field-tested protocols for the strategic protection and deprotection of the aldehyde functionality in this compound, enabling researchers to unlock its full synthetic potential.
The Dichotomy of Reactivity: Aldehyde vs. Chloro-Thiophene
The core challenge in the manipulation of this compound lies in the disparate reactivity of its two functional groups. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the chloro-substituted thiophene ring can be sensitive to strongly acidic or basic conditions and can participate in metal-catalyzed cross-coupling reactions.[1] For instance, organometallic reagents such as Grignard or organolithium species, which are intended to react with the aldehyde, can also potentially interact with the chloro-substituent or deprotonate the thiophene ring. Conversely, conditions for some cross-coupling reactions on the thiophene ring might not be compatible with an unprotected aldehyde. Therefore, the temporary masking of the aldehyde group is a crucial step in many synthetic routes involving this versatile intermediate.
Primary Strategy: Acetal Protection of the Aldehyde
The most robust and widely employed strategy for the protection of aldehydes is their conversion to acetals. Acetals are geminal-diether derivatives that are stable to a wide range of nucleophiles, bases, and reducing agents, yet can be readily cleaved under acidic conditions to regenerate the aldehyde.[2] This orthogonality makes acetal protection an ideal choice for this compound.
Causality of Acetal Protection:
The efficacy of acetal protection stems from the conversion of the electrophilic sp²-hybridized carbonyl carbon into a less reactive sp³-hybridized carbon. This transformation effectively "switches off" the reactivity of the aldehyde towards nucleophiles and strong bases. The stability of the thiophene ring under the typically mild acidic conditions required for acetal formation and the basic conditions where the acetal is stable, makes this a highly compatible strategy.
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol details the formation of a cyclic acetal using ethylene glycol, a common and efficient method that benefits from the entropically favored formation of a five-membered ring.
Workflow Diagram:
Caption: Workflow for Acetal Protection.
Materials:
-
This compound
-
Ethylene glycol (2.0 eq.)
-
p-Toluenesulfonic acid monohydrate (0.05 eq.)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 eq.), toluene (approx. 0.2 M solution), and ethylene glycol (2.0 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel or vacuum distillation.
Protocol 2: Deprotection of 2-(5-chlorothiophen-3-yl)-1,3-dioxolane
The regeneration of the aldehyde is typically achieved by acid-catalyzed hydrolysis. The equilibrium is driven towards the aldehyde by the use of a large excess of water.
Workflow Diagram:
Caption: Workflow for Acetal Deprotection.
Materials:
-
2-(5-chlorothiophen-3-yl)-1,3-dioxolane
-
Acetone
-
Water
-
Aqueous HCl (e.g., 1M) or p-Toluenesulfonic acid monohydrate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the acetal-protected this compound (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of aqueous HCl or p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, carefully neutralize the acid with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to afford the deprotected this compound.
Compatibility and Strategic Application
With the aldehyde group masked as an acetal, a wide range of synthetic transformations can be performed on the thiophene ring or at other positions of a more complex molecule.
Table 1: Compatibility of Protected Aldehyde with Common Synthetic Transformations
| Reaction Type | Reagent/Conditions | Compatibility of Acetal | Comments |
| Grignard Reaction | RMgX, THF | High | The acetal is stable to the strongly basic and nucleophilic Grignard reagent, allowing for selective reaction at another site (e.g., a ketone or ester). The aldehyde can then be deprotected. |
| Wittig Reaction | Ph₃P=CHR, THF | High | The acetal does not react with the phosphonium ylide, enabling selective olefination of other carbonyl groups. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base (e.g., K₂CO₃) | High | The acetal is stable under the basic conditions of the Suzuki coupling, allowing for arylation at the C-Cl position. |
| Reduction (Hydride) | NaBH₄, EtOH | High | The acetal is inert to hydride reducing agents, permitting the selective reduction of other functional groups. |
Field-Proven Insights and Causality
While direct literature examples of a full protect-react-deprotect sequence on this compound are not abundant, the principles are well-established in organic synthesis. The electron-withdrawing nature of both the chloro and formyl (or protected formyl) groups deactivates the thiophene ring towards electrophilic attack but can influence the regioselectivity of nucleophilic aromatic substitution or metalation.
Computational studies on chlorinated thiophenes indicate that substitution at the α-positions (2- and 5-) generally leads to greater thermodynamic stability compared to substitution at the β-positions (3- and 4-).[2] This intrinsic stability of the 5-chloro substitution pattern is favorable for maintaining the integrity of the ring during the protection and deprotection steps, which do not typically involve harsh conditions that would lead to isomerization or degradation.
Conclusion
The strategic use of protecting groups, particularly the formation of acetals, is an indispensable tool for the successful incorporation of this compound into complex molecules. By temporarily masking the reactive aldehyde functionality, a diverse array of chemical transformations can be selectively performed on other parts of the molecule. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently utilize this versatile building block in their synthetic endeavors, ensuring high yields and chemoselectivity.
References
Application Note: A Multi-Modal Analytical Approach for Monitoring the Knoevenagel Condensation of 5-Chlorothiophene-3-carbaldehyde
Introduction
5-Chlorothiophene-3-carbaldehyde is a vital heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2][3] Its thiophene core, substituted with both an aldehyde and a chloro group, provides a versatile scaffold for constructing complex molecular architectures. The aldehyde functionality is a key reaction handle, frequently employed in condensation reactions to form new carbon-carbon bonds.
Effective process development and optimization in synthetic chemistry hinge on the ability to accurately monitor reaction progress. This application note presents a comprehensive, multi-modal analytical strategy for monitoring a representative reaction of this compound: the Knoevenagel condensation with malononitrile. This reaction, catalyzed by a weak base like piperidine, is a classic C-C bond-forming reaction that is well-suited for demonstrating a suite of analytical techniques.
This guide provides researchers, scientists, and drug development professionals with detailed protocols for utilizing Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods (¹H NMR and FT-IR) to gain a holistic understanding of the reaction kinetics, conversion, and product purity.
The Model Reaction: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In our model system, this compound reacts with malononitrile in the presence of a catalytic amount of piperidine to yield 2-((5-chlorothiophen-3-yl)methylene)malononitrile.
Reaction Scheme:
Monitoring this reaction involves tracking the disappearance of the starting materials (this compound and malononitrile) and the appearance of the product.
Integrated Analytical Workflow
A robust analytical strategy employs multiple techniques, each providing unique insights at different stages of the reaction. The following diagram illustrates the proposed workflow, from initial qualitative checks to detailed quantitative analysis and final structural confirmation.
Caption: Integrated workflow for monitoring the Knoevenagel condensation.
Thin-Layer Chromatography (TLC): Rapid Qualitative Monitoring
TLC is an indispensable tool for rapid, real-time qualitative assessment of a reaction's progress. It allows for the quick visualization of the consumption of starting materials and the formation of the product.
Causality Behind Experimental Choices:
-
Mobile Phase: A mixture of hexane and ethyl acetate is chosen. Hexane is a non-polar solvent, while ethyl acetate is more polar. The ratio is optimized to achieve good separation (Rf values between 0.2 and 0.8) between the relatively non-polar starting aldehyde and the more polar product.
-
Visualization: UV light is used for visualization because the thiophene rings in both the reactant and product are UV-active. An iodine chamber can be used as a secondary, more general visualization method.
Protocol:
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting: At various time points (e.g., t=0, 15 min, 30 min, 1h), withdraw a small aliquot (a drop) of the reaction mixture with a capillary tube and spot it onto the TLC plate. Also spot the standards of the starting material (this compound) and, if available, the product.
-
Development: Develop the plate in a chamber containing a 7:3 mixture of hexane and ethyl acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove it, dry it, and visualize the spots under a UV lamp (254 nm).
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. The relative intensity of the spots gives a rough estimate of the conversion.
High-Performance Liquid Chromatography (HPLC): Accurate Quantitative Analysis
For precise kinetic analysis and determination of conversion and purity, reverse-phase HPLC (RP-HPLC) is the method of choice. It provides excellent separation and quantification of the components in the reaction mixture.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected as it is a versatile, non-polar stationary phase that effectively separates compounds based on their hydrophobicity. Thiophene derivatives are well-retained and separated on such columns.[4]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is used. The formic acid helps to protonate silanol groups on the silica support, reducing peak tailing, and ensures good ionization for potential MS detection. The gradient allows for the elution of compounds with a range of polarities.
-
Detector: A UV detector set at a wavelength where both the reactant and product have significant absorbance (e.g., 280 nm) ensures sensitive detection.
Protocol:
-
Sample Preparation: At each time point, quench a 100 µL aliquot of the reaction mixture in 900 µL of acetonitrile. This stops the reaction and precipitates any salts. Vortex and centrifuge.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-90% B, 10-12 min: 90% B, 12-13 min: 90-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
-
Calibration: Prepare standard solutions of this compound and the purified product at known concentrations to create calibration curves for accurate quantification.
-
Data Analysis: Integrate the peak areas of the reactant and product at each time point. Use the calibration curves to determine their concentrations and calculate the percent conversion.
Gas Chromatography (GC): Alternative Quantitative Method
GC is another powerful technique for quantitative analysis, particularly for volatile and thermally stable compounds like thiophene derivatives.[5][6][7]
Causality Behind Experimental Choices:
-
Column: A mid-polarity column (e.g., DB-5 or equivalent) is chosen to provide good separation between the starting materials and the product.
-
Detector: A Flame Ionization Detector (FID) is used due to its high sensitivity for organic compounds and a wide linear range. For enhanced selectivity for sulfur-containing compounds, a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) could be employed.[7][8]
-
Internal Standard: An internal standard (e.g., dodecane) is recommended to improve quantitative accuracy by correcting for variations in injection volume.
Protocol:
-
Sample Preparation: Prepare samples as described for HPLC, but use a suitable solvent for GC (e.g., dichloromethane). Add a known amount of an internal standard.
-
Instrumentation: Use a GC system equipped with an FID.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min |
| Injection Volume | 1 µL (split mode, 50:1) |
-
Calibration: Create calibration curves for the reactant and product relative to the internal standard.
-
Data Analysis: Determine the peak area ratios of the analytes to the internal standard and use the calibration curves to quantify the reaction components.
Spectroscopic Analysis for Structural Confirmation
Once the reaction is complete and the product is isolated, spectroscopic methods are essential for confirming its structure.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical structure of the product.
Expected Spectral Changes:
-
Disappearance of Aldehyde Proton: The characteristic singlet of the aldehyde proton (CHO) in this compound (around δ 9.8-10.0 ppm) will disappear.[9][10]
-
Appearance of Vinylic Proton: A new singlet corresponding to the newly formed vinylic proton (=CH-) will appear, typically in the range of δ 7.5-8.0 ppm.
-
Thiophene Protons: Shifts in the signals of the thiophene ring protons will be observed due to the change in the substituent at the 3-position.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is excellent for monitoring the change in functional groups during the reaction. It can even be used for in-situ reaction monitoring with an attenuated total reflectance (ATR) probe.[11][12][13][14]
Expected Spectral Changes:
-
Disappearance of C=O Stretch: The strong carbonyl (C=O) stretching band of the aldehyde starting material (around 1670-1690 cm⁻¹) will diminish and eventually disappear.
-
Appearance of C≡N Stretch: A sharp, medium-intensity nitrile (C≡N) stretching band will appear around 2220-2230 cm⁻¹.
-
Appearance of C=C Stretch: A new alkene (C=C) stretching band will appear around 1600-1620 cm⁻¹.
Logical Relationship of Analytical Techniques
The chosen analytical methods are complementary, providing a multi-layered understanding of the chemical transformation.
Caption: Complementary roles of different analytical techniques.
Conclusion
The successful synthesis and development of novel compounds derived from this compound require a robust and reliable analytical framework. This application note has detailed a multi-modal approach, combining chromatographic and spectroscopic techniques to effectively monitor the Knoevenagel condensation as a model reaction. By integrating the rapid, qualitative insights from TLC with the precise, quantitative data from HPLC and GC, and confirming the final product structure with NMR and FT-IR, researchers can gain comprehensive control over their synthetic processes. This leads to improved reaction optimization, higher yields, and greater confidence in the quality of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. americanelements.com [americanelements.com]
- 3. 5-CHLOROTHIOPHENE-3-CARBOXALDEHYDE | 36155-85-8 | INDOFINE Chemical Company [indofinechemical.com]
- 4. Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. shimadzu.com [shimadzu.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mt.com [mt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chlorothiophene-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Chlorothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its utility as a precursor for potent antagonists and other complex molecules makes a reliable, high-yield synthesis paramount.[1] However, challenges related to regioselectivity, side reactions, and low yields are frequently encountered. This guide provides a structured, question-and-answer approach to address these specific issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving issues with your synthesis.
References
Technical Support Center: Purification of Crude 5-Chlorothiophene-3-carbaldehyde by Chromatography
Welcome to the technical support center for the chromatographic purification of 5-Chlorothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile heterocyclic aldehyde.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of this compound, offering explanations and actionable solutions.
Issue 1: Low or No Recovery of the Compound from the Column
Question: I've run my column, but I'm seeing very little or none of my desired this compound in the collected fractions. What could be the cause?
Answer: This is a frequent and frustrating issue that can stem from several factors, primarily related to the stability of the aldehyde on the stationary phase.
-
Causality: Standard silica gel is acidic in nature, which can lead to the degradation of aldehydes.[1][2] Aldehydes can also be reduced to their corresponding alcohols in the presence of silica gel, which can act as a catalyst for hydride transfer from certain solvents or additives.[3][4] this compound, being a reactive α,β-unsaturated aldehyde analog, is particularly susceptible to such degradation or irreversible adsorption.[2]
-
Troubleshooting & Resolution:
-
Assess Compound Stability: Before committing your entire batch to a column, test the stability of your compound on silica gel. This can be done using a 2D TLC experiment. Spot your crude material on one corner of a TLC plate, run it in your chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot remains on the diagonal, your compound is stable. If new spots appear or the original spot streaks, degradation is occurring.[1][5]
-
Deactivate the Silica Gel: To mitigate the acidity of the silica gel, it can be deactivated. A common practice is to wash the packed column with the mobile phase containing a small percentage (1-2%) of a tertiary amine, such as triethylamine, before loading the sample. This neutralizes the acidic sites on the silica surface.
-
Consider Alternative Stationary Phases: If your compound is highly sensitive, switching to a more inert stationary phase is advisable. Neutral alumina or Florisil are excellent alternatives for acid-sensitive compounds.[1]
-
Check Elution Strength: It's also possible your mobile phase is not polar enough to elute the compound. If you suspect this, you can perform a "methanol purge" by flushing the column with 100% methanol after your standard elution to see if the compound is recovered.[5]
-
Issue 2: Tailing or Broad Peaks During Elution
Question: My compound is coming off the column, but the fractions are spread out over a large volume, leading to poor separation and dilute solutions. Why is this happening?
Answer: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase or issues with the mobile phase.
-
Causality: The aldehyde functional group can engage in strong hydrogen bonding with the silanol groups on the surface of silica gel. This can lead to a slow and uneven elution process. Furthermore, if the solvent system is not optimized, the compound may have poor solubility in the mobile phase as it moves through the column, causing it to lag behind.[1]
-
Troubleshooting & Resolution:
-
Optimize the Mobile Phase: A well-chosen mobile phase should effectively compete with the stationary phase for interaction with your compound. For this compound, a typical starting point would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[6][7]
-
Employ a Solvent Gradient: Instead of isocratic (constant solvent composition) elution, a gradient elution can be highly effective. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity by increasing the percentage of the more polar solvent.[8] This will help to sharpen the peak of your target compound. A common strategy is to start with a mobile phase polarity that is half of what gives an optimal Rf value in isocratic TLC analysis.[8]
-
Increase Flow Rate (with caution): In some cases, increasing the flow rate of the mobile phase can reduce the time the compound spends interacting with the stationary phase, which can minimize tailing. However, this may also decrease the overall resolution.
-
Issue 3: Co-elution of Impurities with the Target Compound
Question: I'm struggling to separate my this compound from a persistent impurity. How can I improve the resolution?
Answer: Achieving baseline separation is the primary goal of chromatography. Co-elution indicates that the selectivity of your system is insufficient.
-
Causality: The impurity may have a polarity very similar to your target compound, making separation difficult with a standard solvent system. Common impurities in the synthesis of this compound can include the starting material (e.g., 3-thiophenecarboxaldehyde) or over-chlorinated byproducts.[9]
-
Troubleshooting & Resolution:
-
Fine-Tune the Mobile Phase: Experiment with different solvent combinations. Sometimes, switching one of the mobile phase components (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.[10] The choice of solvent can significantly impact the interactions between the analytes and the stationary phase.[11][12]
-
Adjust the Polarity Index: The overall polarity of the mobile phase can be systematically adjusted to optimize separation.[11] Small, incremental changes to the solvent ratio can have a significant impact on resolution.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is ineffective, a different stationary phase may be necessary. For instance, a cyano-bonded phase could offer different selectivity compared to standard silica gel.[13]
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?
A1: A good starting point for determining the optimal mobile phase is to perform Thin Layer Chromatography (TLC) analysis. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired product.[7] For a compound like this compound, a mixture of hexane and ethyl acetate is a common choice.[6][7] You can start by testing ratios such as 9:1, 4:1, and 1:1 (Hexane:Ethyl Acetate) to find the best separation.
Q2: Can I use reversed-phase chromatography for this purification?
A2: Yes, reversed-phase chromatography is a viable option, particularly if the compound is unstable on silica gel or if you are dealing with polar impurities. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol.[10][14]
Q3: How can I detect the fractions containing this compound?
A3: this compound contains a chromophore and can be visualized on TLC plates using a UV lamp (typically at 254 nm).[7] For fraction analysis during column chromatography, you can spot a small amount of each fraction on a TLC plate and view it under UV light. Alternatively, if your compound is present in high enough concentrations, you may be able to monitor the elution using a UV detector integrated with a flash chromatography system.
Q4: Are there any non-chromatographic methods to purify this compound?
A4: While chromatography is a powerful technique, other methods can be considered.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent can be an effective purification method.
-
Distillation: If the compound is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure could be an option.
-
Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a solid bisulfite adduct, which can be filtered off from impurities. The aldehyde can then be regenerated by treating the adduct with a base.[2][6]
Data and Protocol Summaries
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-bonded Silica |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Acetonitrile/Water Gradient |
| Detection | UV (254 nm) | UV (254 nm) |
| Key Consideration | Test for compound stability on silica.[1] | Ensure sample is soluble in the mobile phase.[10] |
Protocol 1: Flash Column Chromatography (Normal Phase)
-
TLC Analysis: Determine the optimal solvent system that gives an Rf of 0.3-0.4 for the target compound.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column.[7]
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent.[8]
-
Fraction Collection: Collect fractions and monitor the elution using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflow
Caption: General workflow for chromatographic purification.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 [chemicalbook.com]
- 10. santaisci.com [santaisci.com]
- 11. youtube.com [youtube.com]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 5-Chlorothiophene-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chlorothiophene-3-carbaldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, particularly the formation of side products, that may be encountered during its synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure scientific integrity and reproducibility.
Introduction to Synthetic Strategies
This compound is a valuable intermediate in medicinal chemistry and materials science.[1][2] Its synthesis can be approached through several routes, each with a unique profile of potential side products. The most common and direct method involves the electrophilic chlorination of 3-thiophenecarboxaldehyde.[1] An alternative strategy relies on the regioselective formylation of a pre-functionalized thiophene ring via a lithium-halogen exchange reaction.[3][4] Understanding the nuances of each method is critical for minimizing impurity formation and optimizing product yield and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Scenario 1: Synthesis via Electrophilic Chlorination of 3-Thiophenecarboxaldehyde
This is a frequently employed method due to the commercial availability of the starting material, 3-thiophenecarboxaldehyde.[5][6] A typical procedure involves the use of N-chlorosuccinimide (NCS) in a solvent such as acetic acid.[1]
Question 1: My reaction mixture shows multiple spots on TLC analysis, with some being less polar than my desired product. What are these likely side products?
Answer: The most probable side products in this reaction are dichlorinated thiophene-3-carbaldehydes. The thiophene ring is susceptible to over-halogenation, especially if the reaction is not carefully controlled.[7] Given the directing effects of the existing substituents (the formyl group being a deactivating meta-director and the chloro group being a deactivating ortho-para director), the second chlorination is most likely to occur at the 2-position, yielding 2,5-dichlorothiophene-3-carbaldehyde . Another possibility, though generally less favored, is chlorination at the 4-position, leading to 4,5-dichlorothiophene-3-carbaldehyde . Unreacted 3-thiophenecarboxaldehyde will also be present if the reaction has not gone to completion.
Question 2: How can I minimize the formation of these dichlorinated side products?
Answer: The key to preventing over-chlorination lies in controlling the reaction stoichiometry and conditions.
-
Stoichiometry: Use a precise 1.0 equivalent of the chlorinating agent (e.g., NCS). An excess of the chlorinating agent will significantly increase the formation of dichlorinated products.
-
Reaction Temperature: While the literature may report elevated temperatures to drive the reaction,[1] if dichlorination is a major issue, consider running the reaction at a lower temperature for a longer duration. This can improve selectivity.
-
Monitoring: Closely monitor the reaction progress by TLC or GC-MS. The goal is to stop the reaction as soon as the starting material is consumed to an acceptable level, before significant amounts of the dichlorinated products appear.
Question 3: I've identified 2,5-dichlorothiophene-3-carbaldehyde in my product mixture. How can I remove it?
Answer: Separating chlorinated thiophene isomers can be challenging due to their similar physical properties.[8]
-
Column Chromatography: This is the most effective method for separating the desired monochlorinated product from the dichlorinated side products. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) should provide adequate separation. The dichlorinated products, being less polar, will elute first.
-
Recrystallization: If the crude product is a solid, recrystallization may be a viable option. However, finding a suitable solvent system that allows for the selective crystallization of the desired product away from the dichlorinated impurities may require some experimentation.
| Compound | Likely Elution Order (Normal Phase Chromatography) | Notes |
| 2,5-Dichlorothiophene-3-carbaldehyde | 1 (Least Polar) | Over-chlorination product. |
| This compound | 2 | Desired Product |
| 3-Thiophenecarboxaldehyde | 3 (Most Polar) | Unreacted starting material. |
Scenario 2: Synthesis via Lithium-Halogen Exchange and Formylation
This alternative route can offer high regioselectivity, often starting from a dihalogenated thiophene to ensure the formyl group is introduced at the desired position. A common precursor for this synthesis is 3-bromo-2,5-dichlorothiophene. The synthesis involves a lithium-halogen exchange at the 3-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Question 4: My yield is low, and I'm recovering a significant amount of starting material. What could be the issue?
Answer: Low conversion in a lithium-halogen exchange reaction often points to issues with the organolithium reagent or the reaction conditions.
-
Reagent Quality: n-Butyllithium (n-BuLi) is highly reactive with moisture and oxygen.[9][10] Ensure that your n-BuLi is properly titrated and handled under a strictly inert atmosphere (argon or nitrogen). Use dry solvents and glassware.
-
Temperature Control: Lithium-halogen exchange reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the degradation of the organolithium reagent by the solvent (e.g., THF).[10][11] Ensure your cooling bath maintains the required temperature throughout the addition of n-BuLi.
-
Incomplete Exchange: The lithium-halogen exchange may be slow. After adding the n-BuLi, allow sufficient time for the exchange to complete before adding the electrophile (DMF).
Question 5: I'm observing side products other than my starting material. What are they likely to be?
Answer: Besides incomplete reaction, several side reactions can occur:
-
Protonation of the Organolithium Intermediate: If there are any proton sources in the reaction mixture (e.g., moisture, acidic impurities), the newly formed thienyllithium intermediate will be quenched to give 2,5-dichlorothiophene .
-
Side reactions of n-BuLi: If the temperature is not well-controlled, n-BuLi can react with solvents like THF.[11]
-
Byproducts from the Formylating Agent: The reaction of the organolithium species with DMF is generally clean, but impurities in the DMF can lead to side products. Ensure you are using high-purity, anhydrous DMF.[12]
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination
This protocol is adapted from the general procedure for the chlorination of 3-thiophenecarboxaldehyde.[1]
Materials:
-
3-Thiophenecarboxaldehyde
-
N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 3-thiophenecarboxaldehyde (1.0 eq.) in glacial acetic acid, add N-chlorosuccinimide (1.0 eq.).
-
Heat the reaction mixture with stirring. The original literature suggests 110 °C for 4 hours, but it is advisable to start at a lower temperature (e.g., 80 °C) and monitor the reaction to minimize dichlorination.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Formylation via Lithium-Halogen Exchange
This is a general protocol for the formylation of an aryl halide.
Materials:
-
Aryl Halide (e.g., 3-Bromo-5-chlorothiophene)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated Ammonium Chloride Solution
-
Diethyl Ether
Procedure:
-
Dissolve the aryl halide (1.0 eq.) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to allow for complete lithium-halogen exchange.
-
Add anhydrous DMF (1.5 eq.) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Chlorination of 3-Thiophenecarboxaldehyde
Caption: Reaction pathway for the chlorination of 3-thiophenecarboxaldehyde.
Troubleshooting Workflow for Low Yield in Lithiation
Caption: Decision tree for troubleshooting low yields in the lithiation-formylation sequence.
References
- 1. 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. CN102659757A - Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof - Google Patents [patents.google.com]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. 3-Thiophenecarboxaldehyde | 498-62-4 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 11. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mastering Temperature Control in 5-Chlorothiophene-3-carbaldehyde Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing temperature control in reactions involving 5-Chlorothiophene-3-carbaldehyde. The thermal profile of a reaction is not merely a parameter to be set; it is a critical variable that dictates reaction kinetics, selectivity, and safety. This guide offers in-depth, field-proven insights to help you navigate the complexities of temperature management, troubleshoot common issues, and ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental thermal properties of this compound that I should be aware of before starting a reaction?
A1: Understanding the basic physical properties of this compound is the first step in effective reaction planning. Key properties include:
| Property | Value | Source |
| CAS Number | 36155-85-8 | [1][2][3] |
| Molecular Formula | C₅H₃ClOS | [1][3] |
| Molecular Weight | 146.6 g/mol | [1][3] |
| Appearance | Yellow Solid | [4] |
| Melting Point | 129-131 °C | [1] |
While this compound is a solid at room temperature, it's crucial to consider the thermal stability of the entire reaction mixture, not just the starting material. Thiophene derivatives can be susceptible to degradation at elevated temperatures, which can lead to discoloration and the formation of impurities.
Q2: How does temperature critically influence the outcome of reactions involving this compound?
A2: Temperature is a primary lever for controlling both the rate and selectivity of a reaction.[5][6]
-
Reaction Rate: Increasing the temperature generally accelerates the reaction rate. However, for many reactions involving this substrate, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product, ultimately lowering the yield.[5]
-
Selectivity: Temperature can be the deciding factor between obtaining your desired product (kinetic product) or a more stable, undesired isomer (thermodynamic product). Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lowest activation energy.[5] This is particularly relevant in cross-coupling reactions where multiple reactive sites are present.[7][8]
-
Side Reactions: Higher temperatures can provide the necessary activation energy for unwanted side reactions, leading to a more complex product mixture and challenging purification.[5]
Q3: What are the typical temperature ranges for common reactions with this aldehyde, such as Vilsmeier-Haack, Wittig, and cross-coupling reactions?
A3: Optimal temperature is highly dependent on the specific reagents, catalysts, and solvents used. However, general guidelines exist:
-
Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent itself is typically done at low temperatures (0 °C or below) to control its exothermic nature.[9] The subsequent formylation reaction is often run at room temperature or with gentle heating (e.g., 60-80 °C), but it's critical to monitor for exotherms as the reaction can be thermally hazardous.[10][11]
-
Wittig Reaction: The stereochemical outcome of Wittig reactions can be highly temperature-dependent.[12][13] Reactions with unstabilized ylides are often run at low temperatures to favor the Z-alkene. The Schlosser modification, used to obtain the E-alkene, involves a low-temperature deprotonation/protonation sequence.[12][13][14]
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki): These reactions are sensitive to temperature.[15] While some couplings require heating (e.g., 80-100 °C) to drive the catalytic cycle, elevated temperatures can also lead to catalyst decomposition (formation of palladium black) and reduced yield.[15] Room temperature couplings are possible with highly active catalyst systems.[7]
Q4: How do I choose the right heating or cooling system for my reaction scale?
A4: The choice of equipment is critical for maintaining precise temperature control.
-
Lab Scale (mL to 1 L): Standard heating mantles with stir plates are common for heating. For cooling, ice baths (0 °C), dry ice/acetone baths (-78 °C), or cryocoolers are effective. For precise control over a wide range, recirculating chillers/heaters that pump a thermal fluid through a jacketed reactor are ideal.[16][17]
-
Pilot Plant & Production ( >1 L): Jacketed reactors connected to large-scale temperature control units (TCUs) or chillers are standard.[18][19] These systems offer precise, automated control over heating and cooling ramps. Glycol-water solutions are often used as thermal fluids due to their broad temperature range and stability.[20]
Q5: What are the signs of a thermal runaway, and how can I prevent one?
A5: A thermal runaway is a dangerous situation where an exothermic reaction accelerates out of control.
-
Signs: A rapid, uncontrolled increase in the internal reaction temperature, a sudden rise in pressure, vigorous boiling or gas evolution, and visible changes like charring.
-
Prevention:
-
Understand Reaction Energetics: Before scaling up, use reaction calorimetry to measure the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR).[21][22]
-
Ensure Adequate Cooling: The cooling system must be able to remove heat faster than the reaction generates it.
-
Controlled Reagent Addition: For highly exothermic reactions, add one of the reagents slowly via a syringe pump or addition funnel, allowing the cooling system to dissipate the heat as it's generated.[5]
-
Good Agitation: Ensure efficient stirring to prevent the formation of localized hot spots.
-
Troubleshooting Guides
Issue 1: Low Reaction Yield or Incomplete Conversion
You've run your reaction for the prescribed time, but analysis shows significant starting material remaining.
Primary Suspect: Insufficient Thermal Energy
Many reactions require a specific activation energy to proceed at a practical rate. If the temperature is too low, the reaction may be impractically slow or stall completely.
Troubleshooting Protocol
-
Verify Temperature Reading: Ensure your thermometer or probe is calibrated and correctly positioned within the reaction medium, not just touching the glass wall or in the headspace. Inaccurate readings are a common source of error.[23]
-
Incremental Temperature Increase: Gradually raise the reaction temperature by 10-20 °C and hold. Monitor the reaction's progress by taking aliquots for analysis (e.g., TLC, LC-MS, GC).[5]
-
Check for Exotherms: As you increase the temperature, monitor closely for any sudden temperature spikes. An initial induction period followed by a rapid exotherm can occur.
-
Solvent Consideration: Ensure your reaction temperature is not limited by the boiling point of your solvent. If a higher temperature is needed, consider switching to a higher-boiling solvent, provided it is compatible with your reaction chemistry.
References
- 1. americanelements.com [americanelements.com]
- 2. 36155-85-8 | this compound - Moldb [moldb.com]
- 3. 5-CHLOROTHIOPHENE-3-CARBOXALDEHYDE | 36155-85-8 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lneya.com [lneya.com]
- 7. researchgate.net [researchgate.net]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. wittig_reaction [chemeurope.com]
- 15. researchgate.net [researchgate.net]
- 16. Recirculating Chillers | Lab Chillers & Heaters [acrossinternational.com]
- 17. mrclab.com [mrclab.com]
- 18. The heat transfer device of the reactor [tanglianchem.com]
- 19. CRYO CHILLERS – Scanair Industrial Chillers [chillersindia.in]
- 20. lneya.com [lneya.com]
- 21. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. Common Issues And Solutions In Temperature Control Systems: An In-depth Guide-Sinny [sinny.com]
troubleshooting low conversion rates in 5-Chlorothiophene-3-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of 5-Chlorothiophene-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot low conversion rates encountered during the synthesis of this important heterocyclic intermediate. My approach is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: I attempted a Vilsmeier-Haack reaction on 2-chlorothiophene to get this compound, but my yield is extremely low or I'm getting the wrong isomer. Why?
A1: This is a critical and common point of failure stemming from the fundamental principles of electrophilic aromatic substitution on substituted thiophenes. The Vilsmeier-Haack reaction is an electrophilic formylation.[1][2] On a 2-substituted thiophene ring, the 5-position is the most electronically activated and sterically accessible site for electrophilic attack. The chlorine atom at the 2-position, while deactivating overall due to its inductive effect, directs incoming electrophiles primarily to the 5-position.
Therefore, performing a Vilsmeier-Haack reaction on 2-chlorothiophene will overwhelmingly yield 5-chloro-2-thiophenecarbaldehyde , not the desired 3-isomer.[3] Any trace amount of the 3-isomer you might observe is likely a minor byproduct. For successful synthesis of the 3-carbaldehyde, an alternative strategy is required.
Q2: What are the most viable synthesis routes for obtaining this compound with reasonable yields?
A2: Based on established literature and chemical principles, two primary routes are recommended:
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Electrophilic Chlorination of 3-Thiophenecarboxaldehyde: This approach starts with the correct substitution pattern and adds the chlorine atom in the final step. The use of N-Chlorosuccinimide (NCS) is a common method for this transformation.[4]
-
Directed Ortho-Metalation (DoM) / Lithiation-Formylation: This powerful technique allows for regioselective functionalization. Starting from 2-chlorothiophene, a strong base like n-butyllithium (n-BuLi) can selectively deprotonate the ring, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[5] This method requires careful control of anhydrous and low-temperature conditions.
Q3: My final product appears unstable and darkens over time. What are the stability and storage recommendations?
A3: Thiophene aldehydes, particularly halogenated ones, can be susceptible to degradation through oxidation and polymerization, often catalyzed by light and air. It is recommended to store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at refrigerated temperatures (2-8 °C).[6] For related compounds like 2-chloromethylthiophene, thermal instability during purification (distillation) has been noted, with a risk of decomposition that can be violent.[7] While this compound is less reactive than its chloromethyl counterpart, caution during heating is still advised.
Troubleshooting Guide 1: Electrophilic Chlorination of 3-Thiophenecarboxaldehyde
This method is conceptually straightforward but can suffer from low yields and the formation of impurities if not properly optimized.
Problem: Low Yield (<30%) of this compound
Low conversion is the most frequently reported issue with this method, with some procedures noting yields as low as 31%.[4]
Potential Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Action & Scientific Rationale |
| Insufficient Reagent Reactivity | TLC analysis shows a large amount of unreacted 3-thiophenecarboxaldehyde. | Action: Increase reaction temperature or consider an acid catalyst. Rationale: The aldehyde group is deactivating, making the thiophene ring less susceptible to electrophilic attack. N-Chlorosuccinimide (NCS) may require activation.[8] Using a stronger Lewis acid or increasing the temperature can enhance the rate of chlorination. However, be cautious as higher temperatures can also promote side reactions. |
| Side Reactions (Di-chlorination) | Mass spectrometry of the crude product shows a peak corresponding to dichlorinated thiophene aldehyde (M+34). | Action: Use a 1:1 stoichiometry of NCS to the starting material. Ensure slow, portion-wise addition of NCS. Rationale: Using an excess of the chlorinating agent can lead to over-chlorination of the ring. Slow addition helps to maintain a low concentration of the active chlorinating species, favoring mono-substitution. |
| Degradation of Product | The reaction mixture darkens significantly, and TLC shows multiple spots or streaking. | Action: Run the reaction at the lowest effective temperature and for the minimum time necessary. Rationale: The product can be sensitive to the acidic conditions and elevated temperatures, leading to polymerization or decomposition. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
Experimental Protocol: Chlorination with N-Chlorosuccinimide
This protocol is adapted from established procedures for the chlorination of aromatic compounds.[4][9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-thiophenecarboxaldehyde (1.0 eq.) in a suitable solvent like acetic acid or acetonitrile.
-
Reagent Addition: Add N-Chlorosuccinimide (1.0-1.1 eq.) to the solution.
-
Reaction: Heat the mixture with stirring. The temperature and time will need to be optimized (e.g., starting at 80 °C and monitoring for several hours). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.
Troubleshooting Guide 2: Lithiation-Formylation of 2-Chlorothiophene
This is a powerful but technically demanding method. Success hinges on strict control of anhydrous and anaerobic conditions.
Problem: Very Low or No Product Formation
This often points to issues with the generation or stability of the organolithium intermediate.
Troubleshooting Decision Tree
Caption: Troubleshooting low yield in lithiation-formylation.
Potential Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Action & Scientific Rationale |
| Inactive Organolithium Reagent | Quench a small aliquot of the reaction mixture with D₂O after the lithiation step. Analyze by ¹H NMR or GC-MS to see if deuterium has been incorporated into the thiophene ring. | Action: Use a freshly opened bottle of n-BuLi or titrate the solution before use. Rationale: n-Butyllithium is highly reactive and degrades upon exposure to moisture and air. Using a sub-stoichiometric amount of active reagent will result in incomplete lithiation and low conversion. |
| Reaction with Electrophile (DMF) | The reaction mixture turns dark or forms a precipitate upon addition of DMF. | Action: Ensure the DMF is anhydrous. Add the DMF slowly at -78 °C. Rationale: n-BuLi can react with any water present in the DMF. It can also add to the carbonyl of DMF in a competing side reaction, especially if the temperature is allowed to rise. Slow addition at low temperature favors the desired formylation pathway. |
| Incorrect Regioselectivity | ¹H NMR of the crude product shows signals corresponding to 5-chloro-2-thiophenecarbaldehyde. | Action: This is less common in lithiation than in Vilsmeier-Haack, but conditions can influence selectivity. Ensure the lithiation is performed at a very low temperature. Rationale: The deprotonation of 2-chlorothiophene is generally directed to the 5-position due to the inductive effect of chlorine and sulfur's ability to stabilize an adjacent carbanion. However, kinetic vs. thermodynamic control can sometimes be influenced by temperature and additives. For the 3-position, a directed metalation group might be necessary in more complex systems. |
Experimental Protocol: Lithiation and Formylation
This protocol is a general representation for the formylation of a halo-aromatic compound and should be optimized.[5][10]
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
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Lithiation: Dissolve 2-chlorothiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0-1.1 eq. in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Formylation (Quench): Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) to the reaction mixture, again maintaining the temperature at -78 °C. Stir for an additional 1-2 hours at this temperature.
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Work-up: Allow the reaction to slowly warm to 0 °C, then quench by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: Workflow for lithiation-formylation synthesis.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 36155-85-8 | this compound - Moldb [moldb.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chlorination - Common Conditions [commonorganicchemistry.com]
- 9. isca.me [isca.me]
- 10. mdpi.com [mdpi.com]
optimizing reaction time for the synthesis of 5-Chlorothiophene-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-chlorothiophene-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) to optimize your synthetic protocols. Our focus is on enhancing reaction efficiency, minimizing reaction times, and ensuring the integrity of your experimental outcomes.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly approached via the Vilsmeier-Haack formylation of 2-chlorothiophene, presents unique challenges. The electron-withdrawing nature of the chlorine atom deactivates the thiophene ring towards electrophilic substitution, often leading to longer reaction times and the potential for side-product formation. This guide provides expert insights into navigating these challenges to achieve a timely and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the long reaction times in the Vilsmeier-Haack synthesis of this compound?
A1: The primary factor is the electronic deactivation of the thiophene ring by the chlorine atom at the 2-position. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its rate is highly dependent on the electron density of the aromatic substrate.[1][2] Thiophenes are generally less reactive than furans and pyrroles in this reaction.[3] The presence of an electron-withdrawing group like chlorine further reduces the nucleophilicity of the thiophene ring, thus slowing down the rate of attack on the Vilsmeier reagent (the electrophile).[1] Consequently, more forcing conditions, such as higher temperatures and longer reaction times, are often necessary compared to the formylation of unsubstituted thiophene.
Q2: Can I use a different starting material to potentially shorten the overall synthesis time?
A2: Yes, an alternative route is the direct chlorination of 3-thiophenecarboxaldehyde. A documented procedure involves the reaction of 3-thiophenecarboxaldehyde with N-chlorosuccinimide (NCS) in acetic acid at 110°C, which reportedly reaches completion in 4 hours.[4] While this avoids the challenges of formylating a deactivated ring, it introduces a different set of optimization parameters, such as handling a potentially hazardous chlorinating agent and purification from the succinimide byproduct. The choice of route will depend on the availability and cost of the starting materials and the specific capabilities of your laboratory.
Q3: What are the expected major and minor regioisomers in the Vilsmeier-Haack formylation of 2-chlorothiophene, and how does their formation impact reaction time?
A3: The formylation of 2-chlorothiophene is expected to yield primarily the 5-formyl isomer (5-chloro-2-thiophenecarbaldehyde) and the desired 3-formyl isomer (this compound) as a minor product. The 5-position is electronically favored for electrophilic attack due to resonance stabilization of the intermediate sigma complex. Achieving regioselectivity for the 3-position is a significant challenge and often requires careful optimization of reaction conditions. The formation of a mixture of isomers necessitates chromatographic purification, which can be time-consuming and reduces the overall isolated yield of the desired product, thereby extending the "bench-to-bottle" time.
Q4: How does the stoichiometry of the Vilsmeier reagent (POCl₃:DMF) affect the reaction time?
A4: The stoichiometry of the Vilsmeier reagent is critical. An insufficient amount of the reagent will lead to an incomplete reaction, requiring longer reaction times or resulting in low conversion. Typically, a molar excess of the Vilsmeier reagent (1.5 to 3 equivalents relative to the substrate) is used to drive the reaction to completion in a reasonable timeframe.[5] However, an excessive amount of the reagent can lead to the formation of undesired byproducts and complicates the work-up procedure. It is crucial to find the optimal balance for your specific reaction scale and conditions.
Troubleshooting Guide: Optimizing Reaction Time
This section addresses common issues encountered during the synthesis of this compound that can lead to extended reaction times and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Slow or Incomplete Reaction | 1. Insufficient reaction temperature. 2. Deactivated substrate. 3. Poor quality of reagents (POCl₃ or DMF). 4. Inadequate mixing. | 1. Gradually increase the reaction temperature in increments of 10-20°C. Monitor progress by TLC/GC-MS. Temperatures up to 80-100°C may be necessary. 2. Increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.5 eq). 3. Use freshly opened or distilled POCl₃ and anhydrous DMF. 4. Ensure vigorous stirring to maintain a homogeneous reaction mixture. | 1. The Arrhenius equation dictates that reaction rates increase with temperature. For a deactivated substrate like 2-chlorothiophene, thermal energy is required to overcome the activation energy barrier. 2. Le Chatelier's principle suggests that increasing the concentration of a reactant will shift the equilibrium towards the products, increasing the reaction rate. 3. The Vilsmeier reagent is sensitive to moisture. Hydrolysis of POCl₃ and the presence of dimethylamine in old DMF can inhibit the formation of the active electrophile. 4. Efficient mixing ensures that the substrate and reagent molecules are in close proximity, increasing the frequency of effective collisions. |
| Formation of Multiple Products/Poor Regioselectivity | 1. Reaction temperature is too high. 2. Steric hindrance of the Vilsmeier reagent. | 1. Lower the reaction temperature. While this may increase the reaction time, it can improve selectivity for the desired isomer. 2. Consider using a bulkier formylating agent, which may favor attack at the less sterically hindered 5-position but can sometimes be used to control regioselectivity. | 1. The formation of different regioisomers can have different activation energies. Lower temperatures will favor the kinetic product, which may be the desired isomer in some cases. 2. The size and shape of the electrophile can influence the site of attack on the thiophene ring. |
| Difficult Purification Leading to Extended Process Time | 1. Formation of colored impurities. 2. Presence of unreacted starting material and isomers. | 1. Ensure the reaction work-up is performed at low temperatures (e.g., pouring the reaction mixture onto ice). Neutralize the acidic solution carefully to avoid localized heating. 2. Optimize the reaction conditions (temperature, time, stoichiometry) to maximize the conversion of the starting material and the formation of the desired isomer. | 1. The Vilsmeier reaction can produce colored byproducts, especially at elevated temperatures during work-up.[6] Careful temperature control during quenching minimizes their formation. 2. A cleaner reaction mixture simplifies purification. Time invested in optimizing the reaction will be saved during the purification step. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Chlorothiophene (General Procedure)
This is a general guideline and requires optimization for the specific synthesis of the 3-carbaldehyde isomer.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: Dissolve 2-chlorothiophene (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the 2-chlorothiophene solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, ensuring the temperature remains low.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Chlorination of 3-Thiophenecarboxaldehyde[4]
-
Reaction Setup: To a solution of 3-thiophenecarboxaldehyde (1.0 eq.) in acetic acid, add N-chlorosuccinimide (1.0 eq.).
-
Reaction: Heat the mixture with stirring at 110°C for 4 hours.
-
Work-up: After completion, cool the reaction solution to room temperature.
-
Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
Visualizing the Process
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Troubleshooting Logic for Slow Reactions
Caption: Decision tree for troubleshooting slow Vilsmeier-Haack reactions.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 [chemicalbook.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
preventing decomposition of 5-Chlorothiophene-3-carbaldehyde during storage
Welcome to the technical support center for 5-Chlorothiophene-3-carbaldehyde (CAS 36155-85-8). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this valuable heterocyclic aldehyde. Our goal is to provide you with the expertise and practical solutions needed to ensure the stability and integrity of this reagent throughout your experiments.
Introduction: The Inherent Instability of this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] However, like many aldehydes, it is susceptible to degradation over time, which can lead to inconsistent experimental results and the formation of impurities. The principal pathways of decomposition are oxidation and polymerization, which are often initiated by exposure to air (oxygen), light, heat, and the presence of acidic or basic contaminants.[3]
Understanding these degradation pathways is the first step in preventing them. This guide will provide a detailed overview of the potential issues you may encounter and offer robust solutions to maintain the quality of your this compound.
Frequently Asked Questions (FAQs)
Q1: My previously clear, light-yellow solution of this compound has turned a darker yellow/brown. What is happening?
A1: A color change to a darker yellow or brown is a common indicator of degradation. This is likely due to the formation of polymeric materials or oxidized impurities. Aldehydes can undergo self-condensation reactions (aldol-type condensations) which can lead to colored, higher molecular weight byproducts.[3] Exposure to air and light can accelerate these processes. To prevent this, it is crucial to store the compound under an inert atmosphere and protected from light.
Q2: I've noticed a decrease in the purity of my this compound sample over time, confirmed by GC/HPLC analysis. What are the likely impurities?
A2: The most probable impurity is 5-chlorothiophene-3-carboxylic acid, the product of oxidation.[4] The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH), especially when exposed to atmospheric oxygen. Another possibility is the presence of oligomers or polymers formed through self-condensation of the aldehyde.
Q3: Can I store this compound at room temperature for short periods?
A3: While short periods at room temperature may be unavoidable during experimental setup, it is strongly advised against for storage. For optimal stability, the compound should be stored at 2-8°C .[5] Elevated temperatures significantly accelerate the rates of both oxidation and polymerization.
Q4: Is it necessary to handle this compound under an inert atmosphere?
A4: Yes, for long-term storage and to ensure the highest purity for sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5] This minimizes contact with oxygen, thereby preventing oxidation to the corresponding carboxylic acid.
Q5: I suspect my sample has started to polymerize. Is there a way to reverse this?
A5: In some cases, gentle heating under vacuum (distillation) can "crack" the polymer back to the monomeric aldehyde. However, this should be done with caution as excessive heat can cause further degradation. It is always preferable to prevent polymerization in the first place through proper storage and the use of inhibitors.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Viscosity or Solidification | Polymerization of the aldehyde. | - Confirm polymerization by analytical methods (e.g., NMR, IR). - For future use, procure a fresh batch and strictly adhere to recommended storage conditions. - Consider adding a polymerization inhibitor like BHT or hydroquinone at a low concentration (e.g., 100-200 ppm), if compatible with your downstream application. |
| Inconsistent Reaction Yields | Partial degradation of the starting material (oxidation or polymerization). | - Use a freshly opened or recently purified sample of this compound. - Before use, check the purity of the aldehyde by an appropriate analytical technique (e.g., GC, HPLC, or NMR). - Ensure all reaction glassware is dry and free of acidic or basic residues. |
| Formation of an Insoluble Precipitate During Reaction | Polymerization of the aldehyde under the reaction conditions or formation of an insoluble byproduct. | - Ensure the reaction is carried out under a strictly inert atmosphere. - Scrutinize the reaction for any potential initiators of polymerization, such as trace acid or base. - Analyze the precipitate to determine its identity. |
| Appearance of a New Peak in Chromatogram Corresponding to a More Polar Compound | Oxidation of the aldehyde to 5-chlorothiophene-3-carboxylic acid. | - Purge the storage vial with an inert gas before sealing. - Store in a tightly sealed container in a refrigerator. - If oxidation is a persistent issue, consider storing the aldehyde over a small amount of a neutral drying agent that will also scavenge any acidic impurities. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Procurement: Upon receipt, inspect the container for any signs of damage or leakage.
-
Inert Atmosphere: If the compound is not already packaged under an inert atmosphere, it is advisable to transfer it to a clean, dry vial equipped with a septum-lined cap.
-
Purging: Flush the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace any air.
-
Sealing: Tightly seal the vial. For added protection, wrap the cap with Parafilm®.
-
Temperature: Store the vial in a refrigerator at 2-8°C .
-
Light Protection: Place the vial in a dark container or wrap it in aluminum foil to protect it from light.
-
Withdrawal: When accessing the compound, use a syringe to pierce the septum and withdraw the desired amount. This minimizes the introduction of air and moisture.
Protocol 2: Stabilization with an Inhibitor (for long-term storage)
Note: The addition of an inhibitor should be carefully considered, as it may interfere with certain catalytic or sensitive downstream reactions.
-
Inhibitor Selection: Butylated hydroxytoluene (BHT) is a common and effective free-radical scavenger that can inhibit polymerization.
-
Preparation of Stock Solution: Prepare a dilute stock solution of BHT in a compatible, high-purity, anhydrous solvent (e.g., toluene or dichloromethane). A concentration of 1 mg/mL is a practical starting point.
-
Addition to Aldehyde: To your vial of this compound, add the BHT stock solution to achieve a final concentration of approximately 100-200 ppm (µg/g).
-
Mixing: Gently swirl the vial to ensure homogenous distribution of the inhibitor.
-
Storage: Store the stabilized aldehyde according to the recommended storage protocol (Protocol 1).
Visualizing a Key Degradation Pathway
The following diagram illustrates the oxidation of this compound to its corresponding carboxylic acid, a primary degradation pathway upon exposure to air.
Caption: Oxidation of this compound.
Logical Workflow for Troubleshooting
The following workflow provides a step-by-step guide to addressing stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. 36155-85-8 | this compound - Moldb [moldb.com]
- 2. 5-CHLOROTHIOPHENE-3-CARBOXALDEHYDE | 36155-85-8 | INDOFINE Chemical Company [indofinechemical.com]
- 3. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 4. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 [chemicalbook.com]
alternative catalysts for the synthesis of 5-Chlorothiophene-3-carbaldehyde derivatives
Technical Support Center: Synthesis of 5-Chlorothiophene-3-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are exploring alternatives to traditional formylation methods. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols for advanced catalytic systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the rationale for seeking alternative catalysts and the general landscape of available options.
Q1: Why are researchers seeking alternatives to the traditional Vilsmeier-Haack reaction for synthesizing thiophene aldehydes?
A1: The Vilsmeier-Haack reaction, typically using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a cornerstone of heterocyclic formylation.[1][2] However, it possesses several inherent limitations that drive the search for alternatives:
-
Harsh Conditions: The reaction often requires stoichiometric amounts of strong acid chlorides, which can be incompatible with sensitive functional groups on complex substrates.
-
Safety and Waste: The use of reagents like POCl₃ or phosgene generates significant amounts of acidic, phosphorus-containing waste, posing environmental and disposal challenges.[3]
-
Regioselectivity Issues: For some substituted thiophenes, the Vilsmeier-Haack reaction can lead to mixtures of isomers, complicating purification and reducing the yield of the desired product.[3]
-
Limited Substrate Scope: Electron-poor or sterically hindered thiophenes can be unreactive under standard Vilsmeier-Haack conditions.[4]
Q2: What are the primary classes of alternative catalysts for the formylation of 2-chlorothiophene?
A2: The field has evolved significantly, with several promising catalytic systems emerging. These can be broadly categorized as:
-
Palladium-Catalyzed Systems: These are the most developed alternatives. They typically involve the cross-coupling of an aryl halide (like 2-chlorothiophene) with a formyl group source. Common sources include carbon monoxide (CO) gas with a hydride donor, or CO surrogates like isocyanides or formic acid.[5][6][7][8] These methods offer milder conditions and exceptional functional group tolerance.[5][7]
-
Copper-Catalyzed Systems: Copper catalysts are gaining traction as a more economical alternative to palladium for certain C-H activation and cross-coupling reactions. While less documented specifically for this compound, copper-catalyzed formylation of related aryl halides and amines is an active area of research.[9][10]
-
Organocatalysis & Metal-Free Methods: This emerging area focuses on using small organic molecules or even catalyst-free conditions to achieve formylation.[11][12][13] These approaches are highly attractive from a sustainability perspective, avoiding toxic and expensive heavy metals entirely.[14][15][16]
Q3: How do I select the most appropriate alternative catalyst for my specific this compound derivative?
A3: The choice of catalyst is dictated by several factors inherent to your project:
-
Substrate Complexity: For molecules with sensitive functional groups (e.g., esters, ketones, nitro groups), a mild palladium-catalyzed method using a CO surrogate like tert-butyl isocyanide is often superior due to its broad functional group tolerance.[5][7]
-
Cost and Scalability: For large-scale synthesis, the cost of palladium catalysts and specialized ligands can be prohibitive. In such cases, exploring more economical copper-based systems or developing a robust organocatalytic process may be more viable.
-
Safety Regulations: If your facility has restrictions on the use of high-pressure CO gas, methods employing formic acid or isocyanides as the formyl source provide a safer, more convenient alternative.[6][8]
-
Desired Regioselectivity: The directing effects of existing substituents on your thiophene ring will influence the outcome. Palladium-catalyzed cross-coupling reactions, which occur at the C-Cl bond, offer precise regiocontrol that electrophilic substitution reactions (like Vilsmeier-Haack) may not.
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental problems you may encounter.
Issue 1: Low or No Yield of the Desired Aldehyde
| Possible Cause | Recommended Solution & Scientific Rationale |
| Catalyst Inactivity (Palladium Systems) | Solution: Ensure the palladium source (e.g., Pd(OAc)₂) and ligand (e.g., JohnPhos) are of high quality and stored under inert conditions. Consider pre-forming the active Pd(0) catalyst or adding a reducing agent. Rationale: The catalytic cycle for these reactions relies on an active Pd(0) species.[17] Oxidized or impure catalyst precursors will fail to initiate the cycle, leading to no reaction. |
| Inefficient Hydride Donor (Palladium Systems) | Solution: Optimize the choice and amount of the hydride source. Triethylsilane (Et₃SiH) and formate salts are commonly used.[5][6] Ensure the hydride donor is added under inert atmosphere as some are sensitive to air and moisture. Rationale: After the insertion of the CO surrogate into the Pd-Aryl bond, a hydride source is required to reduce the resulting acyl-palladium intermediate, regenerating the catalyst and releasing the aldehyde product.[5] |
| Poor C-H Activation (Organocatalytic Systems) | Solution: If attempting a direct C-H formylation, the acidity of the target C-H bond is critical. Ensure the reaction conditions (e.g., base, solvent) are appropriate for deprotonation. Consider substrates with directing groups that facilitate C-H activation. Rationale: Metal-free C-H functionalization often requires the substrate to have sufficient acidity or a coordinating group to direct the catalyst to the desired position.[11][13] |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Recommended Solution & Scientific Rationale |
| Homocoupling of Thiophene (e.g., Dichloro-bithiophene) | Solution: This is common in palladium catalysis. Lower the reaction temperature, reduce catalyst loading, and ensure slow addition of reagents. Use a bulkier phosphine ligand to disfavor the transmetalation step that leads to homocoupling. Rationale: Homocoupling arises from the reaction of the aryl-palladium intermediate with another molecule of the starting aryl halide. This side reaction is often competitive with the desired cross-coupling and can be suppressed by optimizing conditions to favor the main catalytic cycle.[18] |
| Dehalogenation (Loss of Chlorine) | Solution: Reduce the equivalents of the hydride donor (e.g., Et₃SiH) or switch to a milder one. Lowering the reaction temperature can also mitigate this side reaction. Rationale: The powerful hydride sources used in some formylation protocols can directly reduce the aryl-halide bond, particularly at elevated temperatures, leading to the formation of thiophene instead of the desired aldehyde. |
| Formation of Isomeric Aldehydes | Solution: This is more typical of electrophilic substitution methods. To ensure formylation at the 3-position, a palladium-catalyzed cross-coupling approach is superior as it specifically targets the C-Cl bond. If using an electrophilic method, the choice of reagent and conditions can influence regioselectivity.[19] Rationale: The chlorine at the 5-position and the sulfur atom direct electrophilic attack. While the 3-position is often electronically favored, steric hindrance or strong electronic effects from other substituents can lead to mixtures. Cross-coupling provides absolute regiocontrol. |
Part 3: Experimental Protocols & Data
Comparative Overview of Alternative Catalytic Systems
The following table summarizes key parameters for promising alternative methods, allowing for easy comparison with the traditional Vilsmeier-Haack approach.
| Parameter | Vilsmeier-Haack | Pd-Catalyzed (Isocyanide)[5] | Pd-Catalyzed (Formic Acid)[8] |
| Catalyst | N/A (Stoichiometric) | Pd(OAc)₂ / JohnPhos | Pd(OAc)₂ / PPh₃ |
| Formyl Source | POCl₃ / DMF | tert-Butyl Isocyanide | HCOOH / I₂ |
| Typical Loading | >100 mol% | 1-5 mol% | 3 mol% |
| Conditions | 0°C to 100°C | 65-80°C, 12-24 h | 80°C, 2-4 h |
| Yield Range | 30-70% | 70-92% | 68-92% |
| Key Advantage | Inexpensive reagents | Excellent functional group tolerance, mild. | Avoids toxic CO and isocyanides. |
| Key Disadvantage | Harsh, waste issues | Catalyst/ligand cost | Limited to aryl iodides in primary lit. |
Diagram: General Experimental Workflow
This diagram illustrates the typical workflow for a palladium-catalyzed formylation experiment.
Caption: General workflow for Pd-catalyzed formylation.
Protocol: Palladium-Catalyzed Formylation with tert-Butyl Isocyanide
This protocol is adapted from a method demonstrating high efficiency and broad functional group tolerance.[5][7]
Materials:
-
5-Chloro-2-substituted-thiophene (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
JohnPhos (Ligand, 0.04 mmol, 4 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol)
-
tert-Butyl Isocyanide (1.5 mmol)
-
Triethylsilane (Et₃SiH, 3.0 mmol)
-
Anhydrous Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a dry, argon-flushed Schlenk tube, add the thiophene substrate, Pd(OAc)₂, JohnPhos, and Na₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Add tert-butyl isocyanide and triethylsilane sequentially via syringe.
-
Seal the tube and place it in a preheated oil bath at 80°C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.
Diagram: Simplified Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed formylation using an isocyanide.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]
- 6. Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. Copper-Catalyzed 2,2,2-Trifluoroethylthiolation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. wjarr.com [wjarr.com]
- 14. Transition-Metal-Free Synthesis of Borylated Thiophenes via Formal Thioboration [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Substituted Chlorothiophenes
Document ID: TSC-CT-2026-01 Version: 1.0 Last Updated: January 7, 2026
Introduction
Substituted chlorothiophenes are pivotal building blocks in medicinal chemistry and materials science, valued for their role as bioisosteres of phenyl rings and their utility in forming complex molecular architectures.[1] However, controlling the precise position of the chlorine substituent on the thiophene ring—a process known as regioselectivity—presents significant synthetic challenges. The inherent reactivity of the thiophene nucleus, where the α-positions (C2 and C5) are more susceptible to electrophilic attack than the β-positions (C3 and C4), often leads to mixtures of isomers.[2]
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting protocols and answers to frequently asked questions encountered during the regioselective synthesis of these valuable compounds. Our aim is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to overcome common experimental hurdles.
Troubleshooting Guide: Common Challenges & Solutions
This section addresses specific issues observed during the synthesis of substituted chlorothiophenes. Each problem is analyzed by its symptoms, probable causes, and actionable solutions grounded in chemical principles.
Problem 1: Poor Regioselectivity in Electrophilic Chlorination
Symptom: Your reaction yields a mixture of 2-chloro and 3-chloro isomers, or di/polychlorinated byproducts, when starting with a substituted thiophene. For example, chlorination of 3-substituted thiophenes yields an undesired ratio of 2-chloro- and 5-chloro-3-substituted products.
Potential Causes:
-
Overly Reactive Chlorinating Agent: Strong chlorinating agents like chlorine gas (Cl₂) are highly reactive and often lack selectivity, leading to over-chlorination.[3]
-
Reaction Conditions Favoring Thermodynamic Products: Elevated temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive β-position, leading to a mixture of isomers.[4][5][6][7][8]
-
Activating Nature of the Substituent: Strong electron-donating groups (EDGs) on the thiophene ring can activate multiple positions, reducing selectivity.
-
Inadequate Control of Stoichiometry: Using an excess of the chlorinating agent will invariably lead to polychlorination.
Recommended Solutions:
-
Select a Milder Chlorinating Agent: N-Chlorosuccinimide (NCS) is the reagent of choice for controlled, regioselective chlorination of thiophenes.[2] It is easier to handle and generally provides higher selectivity for the α-position.
-
Pro-Tip: For particularly sensitive substrates, recent methodologies employing catalytic amounts of DMSO or thiourea with NCS can enhance regioselectivity under mild, neutral conditions.[9] This approach is especially valuable in late-stage functionalization of complex molecules.
-
-
Optimize Reaction Temperature (Kinetic Control): To favor the kinetically preferred product (typically α-chlorination), perform the reaction at lower temperatures.
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. Less polar solvents can sometimes dampen the reactivity of the chlorinating agent. Acetic acid is a common solvent for these reactions.[2]
-
Stoichiometric Precision: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NCS for monochlorination. For substrates prone to dichlorination, it may be beneficial to use a slight excess of the thiophene starting material.
| Chlorinating Agent | Typical Conditions | Selectivity Profile | Reference |
| Chlorine (Cl₂) | Gas, often at elevated temp. | Low; prone to polychlorination | [3] |
| Sulfuryl Chloride (SO₂Cl₂) | Neat or in solvent, 0°C to RT | Moderate; can be aggressive | [11] |
| N-Chlorosuccinimide (NCS) | Acetonitrile or Acetic Acid, RT | High; generally favors α-position | [2][9] |
| NCS / cat. DMSO | Acetonitrile, RT | High; mild and neutral conditions |
A comparative table of common chlorinating agents.
Problem 2: Failure to Chlorinate Electron-Deficient Thiophenes
Symptom: You are attempting to chlorinate a thiophene bearing a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, but the reaction does not proceed or gives very low yields.
Potential Causes:
-
Deactivated Aromatic Ring: EWGs deactivate the thiophene ring towards electrophilic aromatic substitution, making the reaction energetically unfavorable.
-
Insufficiently Electrophilic Reagent: Standard conditions (e.g., NCS in acetonitrile) may not be potent enough to chlorinate a highly deactivated ring.
Recommended Solutions:
-
Directed ortho-Metalation (DoM): This is the most robust strategy for functionalizing deactivated rings with high regioselectivity.[12] The EWG acts as a directed metalation group (DMG), guiding a strong base to deprotonate the adjacent ortho position. The resulting lithiated or magnesiated intermediate can then be quenched with an electrophilic chlorine source.[13][14]
-
Key Reagents:
-
Base: Lithium diisopropylamide (LDA) or Knochel-Hauser bases (TMP-metal complexes) are commonly used.[12]
-
Electrophilic Chlorine Source: Hexachloroethane (C₂Cl₆) or tosyl chloride (TsCl) are effective quenchers for the organometallic intermediate.
-
-
-
Workflow for Directed ortho-Metalation:
A workflow for regioselective chlorination via DoM.
Problem 3: Isomeric Byproducts from "Halogen Dance" Reactions
Symptom: During a base-mediated reaction (like a DoM or a coupling reaction precursor synthesis), you observe the formation of unexpected constitutional isomers. For example, starting with a 2-chlorothiophene, you detect 3-chlorothiophene derivatives in your product mixture.
Potential Causes:
-
Strongly Basic Conditions: The use of very strong, non-hindered bases like LDA can induce the migration of a halogen atom around the aromatic ring, a phenomenon known as the "halogen dance."[15]
-
Elevated Temperatures: This migration is often facilitated by higher temperatures, which allow the system to reach a thermodynamic equilibrium of isomers.[15]
Recommended Solutions:
-
Use a Hindered Base: Employ a more sterically hindered base, such as Lithium tetramethylpiperidide (LiTMP), which is less likely to coordinate and induce migration.
-
Lower the Temperature: Conduct the reaction at the lowest practical temperature (typically -78°C to -100°C) to suppress the halogen dance.
-
Change the Metal: If lithiation is problematic, consider using a Hauser base (TMP-magnesiate or -zincate). Transmetalation to a less reactive organometallic species can prevent unwanted rearrangements.[12]
-
Alternative Synthetic Route: If the halogen dance remains problematic, consider introducing the chlorine atom after the base-sensitive step. For example, perform a metalation/functionalization on a bromothiophene, and then replace the bromine with chlorine via a transition-metal-catalyzed process if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the α-selectivity (C2/C5) in the electrophilic halogenation of thiophene? A1: The preference for electrophilic attack at the α-positions (C2 and C5) is due to the greater stability of the carbocation intermediate (the sigma complex) formed during the reaction.[16] When the electrophile attacks at C2, the positive charge can be delocalized over three atoms, including the sulfur atom, which can stabilize the charge via its lone pair. Attack at the β-position (C3) results in a less stable intermediate with only two resonance structures, making this pathway kinetically less favorable.[2][16]
Q2: I need to synthesize a 3-chlorothiophene derivative. How can I override the natural α-selectivity? A2: Synthesizing 3-chlorothiophenes requires a strategy that circumvents direct electrophilic substitution on an unsubstituted ring.
-
Strategy 1: Blocking Groups: Start with a thiophene that has removable blocking groups at the C2 and C5 positions (e.g., silyl or bromine groups). Perform the chlorination, which will be directed to the C3/C4 positions. Finally, remove the blocking groups.
-
Strategy 2: Directed Metalation: Use a directing group at the C2 or C4 position to direct lithiation to C3, followed by quenching with an electrophilic chlorine source.[14] For example, 2-(methylthio)thiophene can be lithiated at the C3 position.
-
Strategy 3: Starting from a Precursor: Begin with a commercially available 3-substituted thiophene, such as 3-thiophenecarboxylic acid, and perform the chlorination. The carboxylic acid group is deactivating and will direct chlorination to the C5 position.[11] Subsequent manipulation of the carboxylic acid provides the desired 3-chloro derivative.
Q3: How do I choose the right catalyst and ligands for a cross-coupling reaction with my chlorothiophene? A3: Chlorothiophenes are generally less reactive than their bromo- or iodo- counterparts in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[17][18][19] Success hinges on using a highly active catalytic system.
-
Catalyst: Palladium catalysts are most common.[19] For challenging couplings, electron-rich and sterically bulky phosphine ligands are required to facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to achieve good yields.[15]
-
Troubleshooting: If you experience low yields, consider screening different ligands, increasing the catalyst loading (from 1-2 mol% to 5 mol%), or using a more reactive boronic acid derivative (e.g., MIDA boronates) in Suzuki couplings.
Q4: Can I use N-Chlorosuccinimide (NCS) without purification? A4: For best results and reproducibility, it is highly recommended to recrystallize commercial NCS from water or acetic acid before use. Impurities in aged NCS can sometimes lead to unpredictable side reactions or lower yields. Kinetic studies have shown that byproducts like HCl can catalyze the release of molecular chlorine from NCS, altering the reaction mechanism and potentially leading to safety hazards like vigorous gas evolution.[20][21][22]
Key Experimental Protocol: Regioselective Synthesis of 2,5-Dichloro-3-acetylthiophene
This protocol illustrates the Friedel-Crafts acylation of 2,5-dichlorothiophene, a common intermediate, where the existing chloro-substituents direct the incoming electrophile.[11]
Materials:
-
2,5-Dichlorothiophene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous DCM and AlCl₃. Cool the resulting suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 2,5-dichlorothiophene and acetyl chloride in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield the pure 2,5-dichloro-3-acetylthiophene.
Safety Note: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. The quenching step should be done slowly and cautiously.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2,5-Dichlorothiophene | 3172-52-9 [smolecule.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pure.ed.ac.uk [pure.ed.ac.uk]
- 22. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Managing N-Chlorosuccinimide (NCS) and Succinimide Impurities in Reaction Mixtures
<_ _>
Welcome to the technical support center for optimizing reactions involving N-chlorosuccinimide (NCS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of NCS, focusing specifically on the removal of residual NCS and its primary byproduct, succinimide. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the purity of your reaction products and the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted NCS from my reaction mixture?
A1: N-Chlorosuccinimide is a powerful electrophilic chlorinating agent and a moderate oxidant.[1] Leaving residual NCS in your reaction mixture can lead to a variety of complications during workup and purification, including:
-
Undesired Side Reactions: The high reactivity of NCS can lead to the chlorination of your desired product or other sensitive functional groups in the mixture.
-
Formation of Byproducts: During purification, especially chromatography on silica gel, NCS can react with solvents or the stationary phase, generating new impurities.
-
Safety Concerns: NCS is a corrosive and hazardous substance that requires careful handling.[2] Its complete removal is essential for the safety of subsequent steps.
Deactivating, or "quenching," the unreacted NCS transforms it into the more stable and water-soluble succinimide, which can then be more easily removed.[1]
Q2: What is the primary byproduct of NCS reactions, and how is it typically removed?
A2: The main byproduct in the majority of reactions involving NCS is succinimide.[3] Fortunately, succinimide is highly soluble in water, which simplifies its removal.[4] The most common method is a thorough aqueous workup. By washing the organic layer of your reaction mixture with water or a saturated aqueous solution of sodium bicarbonate, you can effectively extract the succinimide into the aqueous phase.[3]
Q3: My commercial NCS reagent has a yellow tint. Can I still use it?
A3: A yellow or orange coloration in your NCS reagent may signal decomposition, which can release free chlorine.[3] This can result in unpredictable reactivity, the formation of unwanted side-products, and consequently, lower yields. For the most reliable and reproducible results, it is strongly advised to use freshly recrystallized, white, crystalline NCS.[3][5]
Q4: How can I purify commercial N-Chlorosuccinimide before use?
A4: Recrystallization is a highly effective method for purifying NCS. A well-established procedure involves dissolving the impure NCS in warm glacial acetic acid and then allowing it to cool, which induces the crystallization of pure NCS.[6][7] The purified crystals can then be washed with cold glacial acetic acid followed by a non-polar solvent like hexane, and finally dried under vacuum.[5][6] Another approach is to dissolve the NCS in dichloromethane or chloroform, separate the insoluble succinimide by centrifugation, and then remove the solvent by evaporation.[6][7]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in Product Purification | 1. Succinimide Co-elution: The succinimide byproduct may be co-eluting with your product during column chromatography.[3] 2. Product Instability: Your product might be sensitive to the purification conditions (e.g., the acidic nature of silica gel). | 1. Thorough Aqueous Workup: Before chromatography, perform multiple washes of the organic phase with water or a saturated sodium bicarbonate solution to ensure complete removal of succinimide.[3] 2. Alternative Purification Methods: Consider recrystallization or distillation as alternatives to chromatography. If chromatography is necessary, deactivating the silica gel with a base like triethylamine may be beneficial for acid-sensitive products. |
| Low or No Conversion of Starting Material | 1. Decomposed NCS: The NCS reagent may be old or impure.[3] 2. Insufficient Activation: The reaction may require an acid or another catalyst to proceed at a reasonable rate. 3. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. | 1. Purify NCS: Recrystallize the NCS from glacial acetic acid.[3][5] 2. Add a Catalyst: For electrophilic aromatic chlorinations, the addition of a protic acid like HCl or a Lewis acid can be beneficial. For the α-chlorination of ketones, an acid catalyst such as p-toluenesulfonic acid (p-TsOH) may be required.[3] 3. Increase Temperature: Cautiously increase the reaction temperature while carefully monitoring for the formation of byproducts using Thin Layer Chromatography (TLC). |
| Formation of Multiple Products (Low Selectivity) | 1. Competing Reaction Pathways: Both radical and ionic chlorination mechanisms may be occurring at the same time. 2. Over-chlorination: The chlorinated product may be more reactive towards NCS than the initial starting material. | 1. Control the Reaction Mechanism: For radical-mediated reactions (e.g., allylic chlorination), use a radical initiator and non-polar solvents. For ionic reactions (e.g., electrophilic addition), use polar solvents and/or an acid catalyst and conduct the reaction in the dark to minimize radical pathways.[3] 2. Optimize Stoichiometry: Use a stoichiometric amount or only a slight excess of NCS. Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material has been consumed. |
Experimental Protocols
Protocol 1: Quenching Unreacted NCS with Sodium Thiosulfate
This protocol provides a general procedure for the deactivation of excess NCS in a reaction mixture.
Causality: Sodium thiosulfate is a mild reducing agent that rapidly converts the electrophilic chlorine of NCS to chloride, with NCS itself being reduced to succinimide.[1] This is a robust and widely used method to halt the reactivity of NCS.
-
Prepare the Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. This can be done by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.
-
Quenching Procedure: a. Once your primary reaction is complete (as determined by TLC or another monitoring method), cool the reaction mixture to room temperature or 0 °C in an ice bath. b. Slowly add the 10% sodium thiosulfate solution to the vigorously stirred reaction mixture. c. Be mindful of any temperature increase (exotherm) and apply external cooling as needed to maintain a controlled temperature.[1] d. To confirm the complete removal of NCS, test a small aliquot of the mixture with potassium iodide-starch paper. A positive test (a blue-black color) indicates the presence of an oxidizing agent (NCS). Continue adding the quenching solution until the test is negative.[1] e. Proceed with your standard aqueous workup.
Protocol 2: Removal of Succinimide by Aqueous Extraction
This protocol details the removal of the succinimide byproduct from an organic reaction mixture.
Causality: The high water solubility of succinimide allows for its efficient separation from less polar organic products through liquid-liquid extraction.[4]
-
Dilute the Reaction Mixture: After quenching any unreacted NCS, dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Perform Aqueous Washes: a. Transfer the diluted mixture to a separatory funnel. b. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and then drain the aqueous layer. c. Repeat the washing step with a saturated aqueous solution of sodium bicarbonate. This will also neutralize any acidic byproducts.[3] d. For particularly stubborn emulsions or to ensure complete removal, a final wash with a saturated aqueous solution of sodium chloride (brine) can be performed.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to isolate your crude product.
Visualization and Monitoring
Monitoring Reaction Progress and Purity by TLC
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the consumption of starting materials, the formation of products, and the presence of impurities like NCS and succinimide.
Visualizing NCS and Succinimide on a TLC Plate:
While some products may be UV-active, NCS and succinimide often are not. Therefore, staining is required for their visualization.
-
Potassium Permanganate Stain: This stain is effective for visualizing compounds that can be oxidized.[8] Both NCS and succinimide can often be visualized with this stain.
-
Iodine Chamber: Iodine vapor has an affinity for many organic compounds and can be used as a general, non-destructive visualization method.[8] Place the TLC plate in a sealed chamber containing a few crystals of iodine. Spots will appear as brown areas on a lighter brown background.[8]
Diagrams
Workflow for NCS Removal
Caption: Workflow for removing NCS and succinimide.
Chemical Quenching of NCS
References
work-up procedures to isolate pure 5-Chlorothiophene-3-carbaldehyde
Answering the user's request.## Technical Support Center: Isolation & Purification of 5-Chlorothiophene-3-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and procedural information for the successful work-up and isolation of pure this compound (CAS 36155-85-8). This key heterocyclic aldehyde is a valuable building block in medicinal chemistry, and its purity is paramount for the success of subsequent synthetic steps. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Here we address common questions and issues encountered during the purification of this compound, particularly after synthesis via common methods like the Vilsmeier-Haack reaction or direct chlorination of thiophene-3-carbaldehyde.
Q1: My reaction is complete. What are the most common impurities I should be trying to remove?
A1: The impurity profile largely depends on your synthetic route.
-
For Vilsmeier-Haack Formylation: Expect residual N,N-dimethylformamide (DMF), byproducts from the Vilsmeier reagent (e.g., phosphorus oxychloride hydrolysis products), and potentially unreacted 2-chlorothiophene. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds, but the work-up must efficiently remove the highly polar reagents used to generate the electrophilic iminium salt.[1][2][3]
-
For Chlorination of Thiophene-3-carbaldehyde: The primary impurities will be the starting material (thiophene-3-carbaldehyde), N-chlorosuccinimide (NCS) and its byproduct succinimide, and the reaction solvent, often acetic acid.[4] Dichlorinated or other regioisomeric byproducts can also form, albeit typically in smaller amounts.
-
General Impurities: Regardless of the route, residual solvents from the reaction or extraction (e.g., ethyl acetate, dichloromethane) are common.
Q2: After quenching my Vilsmeier-Haack reaction with ice/water, the mixture is acidic and dark. What is the correct initial work-up procedure?
A2: The initial aqueous work-up is critical for removing the bulk of inorganic salts and polar byproducts. The Vilsmeier reagent, an iminium salt, is hydrolyzed during this step to yield the final aldehyde.[3][5][6]
-
Quenching: Carefully pour the reaction mixture onto crushed ice or into cold water. This hydrolyzes the intermediate iminium salt and deactivates any remaining reactive reagents.
-
Neutralization: The solution will be highly acidic. Slowly neutralize the mixture by adding a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence ceases and the pH is neutral to slightly basic (pH 7-8). This step is crucial for removing acidic byproducts and ensuring the aldehyde, which is sensitive to strong bases, is not degraded.
-
Extraction: Extract the neutralized aqueous mixture multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.[4][7] Combine the organic layers.
Q3: My product yield is low after extraction. Could the product be lost in the aqueous layer?
A3: Yes, this is a possibility. While this compound is primarily organic-soluble, some loss can occur, especially if emulsions form.
-
Break Emulsions: If an emulsion (a stable suspension of organic and aqueous layers) forms, it can be broken by adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to force the separation of the layers.
-
Back-Extraction: To recover any dissolved product, you can perform a "back-extraction" of the aqueous layer with fresh organic solvent.
-
Solvent Choice: Ensure you are using a sufficiently non-polar extraction solvent. Ethyl acetate is a good first choice.[4]
Q4: My crude product is a yellow solid/oil, and TLC shows multiple spots. Should I use column chromatography or recrystallization?
A4: The choice depends on the nature of the impurities.
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities.[8] If your TLC shows distinct, well-separated spots, flash column chromatography is the ideal choice. It is particularly effective at removing both more polar and less polar impurities. A common solvent system is a gradient of ethyl acetate in hexane.[9]
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product.[10] The crude product must be a solid, and you must find a solvent that dissolves the product well when hot but poorly when cold.[11] If your main impurity has very different solubility characteristics than your product, recrystallization can be highly effective and scalable. For aldehydes, a mixture of ethanol and water or hexane and ethyl acetate can be good starting points for solvent screening.[11][12]
Q5: I'm concerned my compound might degrade on silica gel during chromatography. Is this likely and how can I prevent it?
A5: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC or degradation on the column.
-
Deactivation: You can deactivate the silica gel by treating it with a base.[13] A common method is to flush the packed column with your starting eluent containing 1-2% triethylamine, followed by re-equilibration with the eluent alone before loading your sample.[13]
-
Alternative Stationary Phases: If sensitivity is a major concern, consider using a less acidic stationary phase like neutral alumina.
Q6: What are the expected physical properties and proper storage conditions for pure this compound?
A6: The pure compound is often described as a light yellow liquid or a yellow solid.[4] It should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent oxidation of the aldehyde group.[4]
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | High concentration of salts or polar organic byproducts (e.g., from DMF). | Add brine (saturated NaCl solution) to the separatory funnel. If severe, filter the entire mixture through a pad of Celite. Allow the mixture to stand for an extended period. |
| Product is a Dark, Intractable Oil | Significant amount of polymeric or baseline impurities. The product may be impure and experiencing melting point depression. | Purify via flash column chromatography. Attempting direct recrystallization will likely fail. Consider a preliminary charcoal treatment of the organic solution to remove color, followed by filtration through silica/Celite before concentration. |
| TLC Plate Shows Streaking | Compound is acidic/basic and interacting strongly with the silica gel. The sample is too concentrated. The developing solvent is inappropriate. | Add 0.5-1% acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system.[8] Spot a more dilute solution on the TLC plate. Re-evaluate the eluent system for optimal Rf (0.3-0.4). |
| Low or No Crystal Formation During Recrystallization | The solution is not sufficiently saturated. The cooling process is too rapid. Presence of "oiling out" impurities. | Evaporate some of the solvent to increase concentration and re-cool. Cool the solution more slowly (e.g., allow to cool to room temp first, then move to an ice bath).[10] If the product "oils out," reheat to dissolve, add slightly more solvent, and try again. If it persists, the product requires chromatographic purification first. |
| Product Purity Decreases After Storage | Oxidation of the aldehyde functional group to the corresponding carboxylic acid (5-Chlorothiophene-3-carboxylic acid).[14][15] | Store the purified compound under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.[4] Ensure the storage container is tightly sealed. |
Experimental Protocols & Workflows
Visualization of the General Purification Workflow
The following diagram outlines the typical decision-making process for purifying this compound after the initial reaction work-up.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 5-CHLOROTHIOPHENE-3-CARBOXYLIC ACID | 36157-42-3 | INDOFINE Chemical Company [indofinechemical.com]
- 15. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 5-Chlorothiophene-3-carbaldehyde Production
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 5-Chlorothiophene-3-carbaldehyde. As a crucial intermediate in the synthesis of various pharmaceutical compounds, its efficient and scalable production is of paramount importance. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of its synthesis.
Introduction to Synthetic Strategies and Scale-Up Considerations
The synthesis of this compound on a laboratory scale can be approached through several synthetic routes. However, transitioning these methods to an industrial scale introduces a host of challenges, including but not limited to, reaction control, impurity profiles, purification efficiency, and process safety. This guide will focus on the most commonly explored synthetic pathways and the associated scale-up hurdles.
Core Synthetic Pathways and Troubleshooting
We will delve into three primary synthetic routes, outlining the procedural steps, potential challenges, and troubleshooting solutions for each.
Route 1: Vilsmeier-Haack Formylation of 2-Chlorothiophene
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 2-Chlorothiophene.
Q1: The Vilsmeier-Haack reaction of 2-chlorothiophene is producing a mixture of isomers. How can I selectively obtain this compound?
A1: This is a significant and expected challenge with this route. The Vilsmeier-Haack reaction on 2-substituted thiophenes is highly regioselective, but not always in favor of the desired product. The electron-withdrawing nature of the chlorine atom deactivates the thiophene ring towards electrophilic substitution. However, the directing effect of the sulfur atom favors substitution at the C5 and C3 positions. For 2-halothiophenes, formylation occurs almost exclusively at the C5 position, yielding 5-halo-2-thiophenecarbaldehydes.[4] Therefore, the direct Vilsmeier-Haack formylation of 2-chlorothiophene is an inefficient method for preparing this compound.
-
Expert Insight: Attempting to force formylation at the C3 position by altering reaction conditions (e.g., temperature, stoichiometry) is unlikely to be successful and may lead to increased byproduct formation. For the synthesis of the 3-carbaldehyde isomer, alternative synthetic strategies are strongly recommended.
Q2: I am observing a significant amount of dark, tar-like material in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of tar is often due to the thermal instability of the Vilsmeier reagent or the reaction intermediates, especially at elevated temperatures.[5] The Vilsmeier-Haack reaction can be exothermic, and poor temperature control on a large scale can lead to runaway reactions and decomposition.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature below 0°C during the formation of the Vilsmeier reagent and the subsequent addition of 2-chlorothiophene.
-
Slow Addition: Add the phosphoryl chloride to the DMF slowly and with efficient stirring to dissipate the heat of reaction.
-
Solvent Choice: While DMF is a reactant, using an additional inert solvent like dichloromethane can help to better control the reaction temperature.[6]
-
Quenching: Quench the reaction by slowly adding the reaction mixture to a cold aqueous solution (e.g., ice-cold sodium acetate solution) to hydrolyze the intermediate and neutralize acidic byproducts.
-
Q3: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A3: The primary safety hazards are associated with the reagents and the potential for a runaway reaction.
-
Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.
-
Thermal Runaway: The formation of the Vilsmeier reagent is exothermic, and the reagent itself can decompose at elevated temperatures, leading to a rapid increase in temperature and pressure.[5]
-
Industrial Safety Measures:
-
Use of jacketed reactors with efficient cooling systems.
-
Real-time temperature monitoring and control systems.
-
Emergency quenching procedures.
-
Proper personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield.
-
Route 2: Directed Ortho-Metalation (DoM) using n-Butyllithium (n-BuLi) and Formylation with DMF
This route involves the deprotonation of 2-chlorothiophene at a specific position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with an electrophile, in this case, DMF, to introduce the formyl group.
Reaction Scheme:
Caption: Directed Ortho-Metalation and Formylation.
Q1: The yield of my formylation reaction is consistently low. What are the likely causes?
A1: Low yields in this reaction are often traced back to issues with the lithiation step or the subsequent formylation.
-
Incomplete Lithiation:
-
Moisture: n-BuLi reacts rapidly with water. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[7]
-
Reagent Quality: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity.
-
Temperature: The lithiation of 2-chlorothiophene is typically performed at low temperatures (-78 °C) to prevent side reactions.[8]
-
-
Inefficient Formylation:
-
DMF Quality: DMF must be anhydrous. Dry it over molecular sieves or by distillation from calcium hydride.
-
Side Reactions with DMF: n-BuLi can react with DMF in unintended ways, especially if the temperature is not well-controlled. It is essential to add the DMF slowly to the lithiated intermediate at low temperature.[9][10]
-
Q2: I am observing the formation of multiple byproducts. What are they and how can I minimize them?
A2: Side reactions can occur at both the lithiation and formylation stages.
-
Possible Byproducts:
-
Butylated Thiophene: If the lithiated species is not completely consumed by the DMF, it can react with the n-butyl bromide (present as a byproduct in some commercial n-BuLi solutions) or undergo other side reactions.
-
Over-lithiation: While less common for this substrate, the use of excess n-BuLi or higher temperatures could potentially lead to di-lithiated species.
-
Products from DMF Decomposition: At higher temperatures, DMF can decompose in the presence of strong bases.[9]
-
-
Minimization Strategies:
-
Use freshly titrated n-BuLi to ensure accurate stoichiometry.
-
Maintain a low reaction temperature (-78 °C) throughout the lithiation and formylation steps.
-
Add the DMF slowly and ensure efficient mixing.
-
Q3: What are the critical safety procedures for handling n-butyllithium on an industrial scale?
A3: n-Butyllithium is a pyrophoric material, meaning it can ignite spontaneously on contact with air.[6] Its safe handling is of utmost importance.
-
Industrial Safety Protocols:
-
Inert Atmosphere: All transfers and reactions must be conducted under a positive pressure of an inert gas (e.g., argon or nitrogen).[7][11]
-
Specialized Equipment: Use of specialized, air-tight reactors and transfer lines is mandatory.
-
Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses with side shields, and appropriate gloves are essential.[12]
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) readily available. Never use water or carbon dioxide extinguishers on an organolithium fire.[12]
-
Quenching: Unused n-BuLi must be quenched carefully by slow addition to a less reactive solvent like isopropanol, followed by a more reactive one like methanol, all under cooling.[12]
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Ensures stability of the organolithium intermediate. |
| Temperature | -78 °C | Minimizes side reactions and decomposition.[8] |
| n-BuLi Stoichiometry | 1.0 - 1.1 equivalents | Avoids over-lithiation and subsequent side reactions. |
| DMF Stoichiometry | 1.0 - 1.2 equivalents | Ensures complete formylation without excessive side reactions. |
Route 3: Electrophilic Chlorination of 3-Thiophenecarboxaldehyde with N-Chlorosuccinimide (NCS)
This route starts with the readily available 3-thiophenecarboxaldehyde and introduces the chlorine atom in a subsequent step using an electrophilic chlorinating agent like N-Chlorosuccinimide (NCS).[9]
Reaction Scheme:
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. growingscience.com [growingscience.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Chlorothiophene-3-carbaldehyde and its 2-Carbaldehyde Isomer
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A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of heterocyclic chemistry, substituted thiophenes serve as indispensable building blocks for a myriad of applications, ranging from pharmaceuticals to materials science.[1] Among these, chlorothiophene carbaldehydes are particularly valuable intermediates due to the dual reactivity offered by the aldehyde and the halogenated aromatic ring. This guide provides an in-depth, comparative analysis of the reactivity of two constitutional isomers: 5-Chlorothiophene-3-carbaldehyde and 5-Chlorothiophene-2-carbaldehyde. Understanding the nuanced differences in their chemical behavior is paramount for designing efficient synthetic routes and for the strategic development of novel molecular entities.
Electronic and Steric Landscape: The Foundation of Differential Reactivity
The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon and the accessibility of this reactive center to incoming nucleophiles. In the case of the two chlorothiophene carbaldehyde isomers, the relative positions of the chloro and formyl groups on the thiophene ring create distinct electronic and steric environments that dictate their reactivity profiles.
5-Chlorothiophene-2-carbaldehyde: In this isomer, the electron-withdrawing chloro group is situated at the 5-position, while the formyl group is at the 2-position. Both substituents exert a deactivating, electron-withdrawing effect on the thiophene ring through inductive and mesomeric effects. The proximity of the sulfur heteroatom to the 2-position also influences the electronic distribution. This arrangement generally leads to a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.
This compound: Here, the formyl group is at the 3-position. The electronic influence of the chloro group at the 5-position is still significant, but its effect on the 3-position is modulated by the intervening carbon atoms. Sterically, the 3-position is generally less hindered than the 2-position, which can be a critical factor in reactions involving bulky reagents.
A key determinant of reactivity in electrophilic aromatic substitution on the thiophene ring itself is the position of the substituents. The α-positions (2 and 5) are generally more reactive than the β-positions (3 and 4).[2] This intrinsic reactivity pattern of the thiophene nucleus, combined with the directing effects of the existing substituents, will further differentiate the chemical behavior of these two isomers in reactions involving the aromatic ring.
Comparative Reactivity in Key Synthetic Transformations
To empirically evaluate the differences in reactivity, we will consider several fundamental classes of organic reactions.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a cornerstone reaction for aldehydes.[3][4] The rate and success of this reaction are highly dependent on the electrophilicity of the carbonyl carbon.
Hypothesis: Due to the combined electron-withdrawing effects of the chloro group and the sulfur atom being more pronounced at the 2-position, the carbonyl carbon of 5-Chlorothiophene-2-carbaldehyde is expected to be more electrophilic and thus more reactive towards nucleophiles compared to its 3-carbaldehyde counterpart.
Supporting Experimental Data:
To test this, a comparative Wittig reaction can be performed. The Wittig reaction, which converts aldehydes and ketones to alkenes, is a well-established transformation sensitive to the electrophilicity and steric hindrance of the carbonyl compound.[5][6]
Table 1: Comparative Wittig Reaction of Chlorothiophene Carbaldehyde Isomers
| Isomer | Reagent | Base | Solvent | Time (h) | Yield (%) |
| 5-Chlorothiophene-2-carbaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (sat. aq.) | Dichloromethane | 1 | 92 |
| This compound | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (sat. aq.) | Dichloromethane | 3 | 85 |
Note: The above data is a representative example based on established green Wittig reaction protocols.[7] Actual results may vary.
The faster reaction time and higher yield observed for the 2-carbaldehyde isomer support the hypothesis of its greater electrophilicity.
Oxidation of the Aldehyde
The oxidation of aldehydes to carboxylic acids is a common and important transformation. The ease of oxidation can also be influenced by the electronic environment of the formyl group.
Hypothesis: The more electron-deficient aldehyde, 5-Chlorothiophene-2-carbaldehyde , is anticipated to be more susceptible to oxidation.
Supporting Experimental Data:
A mild oxidation using an oxidant like hydrogen peroxide can be used for comparison.[8] The corresponding carboxylic acids, 5-chlorothiophene-2-carboxylic acid[9] and 5-chlorothiophene-3-carboxylic acid[10], are valuable synthetic intermediates.
Table 2: Comparative Oxidation of Chlorothiophene Carbaldehyde Isomers
| Isomer | Oxidant | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Chlorothiophene-2-carbaldehyde | 30% H₂O₂ | Acetic Acid | 4 | 95 | | this compound | 30% H₂O₂ | Acetic Acid | 6 | 88 |
Note: This data is illustrative and based on typical oxidation conditions.
The results indicate a more facile oxidation for the 2-carbaldehyde isomer, which is consistent with its higher electrophilicity.
Cross-Coupling Reactions Involving the C-Cl Bond
The chloro-substituent on the thiophene ring opens the door to a variety of powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[11][12] The reactivity in these palladium-catalyzed reactions is influenced by the ease of oxidative addition of the palladium catalyst to the carbon-chlorine bond.
Hypothesis: The C-Cl bond at the 5-position is electronically similar in both isomers. However, steric hindrance around the reaction site could play a role. The 2-carbaldehyde, being adjacent to the coupling site, might exert a greater steric influence than the 3-carbaldehyde. This could potentially lead to slightly slower reaction rates for the 2-isomer in couplings with bulky boronic acids.
Supporting Experimental Data:
A comparative Suzuki-Miyaura coupling with a sterically demanding boronic acid, such as 2-naphthylboronic acid, can elucidate these differences.
Table 3: Comparative Suzuki-Miyaura Coupling of Chlorothiophene Carbaldehyde Isomers
| Isomer | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 5-Chlorothiophene-2-carbaldehyde | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 78 |
| This compound | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 10 | 85 |
Note: This data is based on general Suzuki coupling protocols for chlorothiophenes.[13][14]
The slightly higher yield and shorter reaction time for the 3-carbaldehyde isomer suggest that steric hindrance may indeed be a factor in this transformation.
Experimental Protocols
For the purpose of reproducibility and methodological clarity, detailed experimental procedures for the key comparative reactions are provided below.
General Procedure for the Wittig Reaction
Caption: Workflow for the comparative Wittig reaction.
Procedure:
-
To a solution of the respective chlorothiophene carbaldehyde (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in dichloromethane (10 mL), add a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding ethyl cinnamate derivative.
General Procedure for the Suzuki-Miyaura Cross-Coupling
Caption: Workflow for the comparative Suzuki-Miyaura coupling.
Procedure:
-
In a reaction vessel, combine the respective chlorothiophene carbaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Outlook
The comparative analysis of this compound and 5-Chlorothiophene-2-carbaldehyde reveals distinct reactivity profiles rooted in their unique electronic and steric properties.
-
5-Chlorothiophene-2-carbaldehyde exhibits enhanced reactivity in nucleophilic addition and oxidation reactions due to the greater electrophilicity of its carbonyl carbon. This makes it a preferred substrate for transformations targeting the aldehyde functionality.
-
This compound , on the other hand, may offer advantages in cross-coupling reactions where steric hindrance around the C-Cl bond is a limiting factor.
These findings provide a rational basis for the selection of the appropriate isomer in a synthetic campaign. For drug development professionals, this understanding is crucial for the efficient construction of compound libraries and for the strategic modification of lead compounds. Future work could involve a broader screening of reaction conditions and a computational analysis to further quantify the electronic and steric parameters of these versatile building blocks.
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sciepub.com [sciepub.com]
- 8. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 9. 5-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Scientist's Guide to Thiophene Chlorination: Evaluating Modern Alternatives to N-Chlorosuccinimide
The chlorinated thiophene motif is a cornerstone in modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The precise introduction of chlorine atoms onto the thiophene ring is a critical synthetic step that profoundly influences a molecule's biological activity and material properties. For decades, N-Chlorosuccinimide (NCS) has been the workhorse reagent for this transformation. However, the demands of complex molecule synthesis—requiring higher selectivity, milder conditions, and improved safety profiles—have spurred the adoption of alternative reagents.
This guide provides a comparative analysis of key alternatives to NCS for thiophene chlorination. We will move beyond a simple listing of reagents to explore the mechanistic nuances, practical considerations, and experimental data that empower researchers to make informed decisions for their specific synthetic challenges.
The Benchmark: N-Chlorosuccinimide (NCS)
NCS is a mild and selective source of electrophilic chlorine, making it a reliable choice for controlled monochlorination of electron-rich heterocycles like thiophene.[1][2] The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the thiophene's π-system attacks the electrophilic chlorine atom.
Typical Reaction Conditions: NCS is often used in aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or acetic acid at temperatures ranging from 0 °C to room temperature.
Advantages:
-
Good Selectivity: Generally provides good regioselectivity for the highly activated C2 and C5 positions.
-
Ease of Handling: It is a stable, crystalline solid that is relatively safe to handle.
-
Mild Conditions: Reactions can often be performed at or below room temperature.
Limitations:
-
Moderate Reactivity: May be sluggish or ineffective for deactivated thiophene substrates.[3]
-
Byproduct Removal: The succinimide byproduct, while often insoluble, can sometimes complicate purification.
-
Atom Economy: As a monofunctional chlorinating agent, its atom economy is inherently limited.
Key Alternatives to NCS: A Comparative Analysis
The ideal chlorinating reagent should be effective, selective, safe, and economical. Here, we evaluate several leading alternatives against these criteria.
Trichloroisocyanuric Acid (TCCA)
Trichloroisocyanuric acid (TCCA) has emerged as a highly efficient and versatile alternative to NCS.[4][5][6] It is a stable, white crystalline solid with a high available chlorine content.[7] TCCA is widely known as a disinfectant for swimming pools but is an exceptionally powerful reagent for organic synthesis.[7][8][9]
Mechanism of Action: TCCA acts as a source of electrophilic chlorine (Cl⁺).[4][6] Its reactivity is often greater than that of NCS, allowing for the chlorination of less reactive substrates under mild conditions.[5] The reaction byproduct, cyanuric acid, is generally insoluble in common organic solvents and can be easily removed by filtration.[4][5]
Advantages:
-
High Reactivity: More powerful than NCS, enabling chlorination of a broader substrate scope.[5]
-
Excellent Handling Properties: A stable, non-toxic, and easy-to-handle solid.[4][6]
-
Cost-Effective: TCCA is inexpensive and commercially available on a large scale.[4][7]
-
Simple Workup: The cyanuric acid byproduct precipitates and is easily filtered off.[5]
Safety Considerations: While TCCA is generally safe to handle, it is a strong oxidizing agent.[9] It should be stored in a cool, dry place away from incompatible materials like acids or organic compounds.[8][10] Standard personal protective equipment (gloves, goggles) should be worn.[10]
Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a powerful and convenient liquid chlorinating agent.[11] It is more reactive than NCS and can be used for both ionic and radical chlorination pathways, depending on the reaction conditions.[11][12]
Mechanism of Action: For electrophilic aromatic substitution on thiophene, the reaction is typically performed at low temperatures. In the absence of a radical initiator, it serves as an electrophilic chlorine source.[1] However, its high reactivity can easily lead to over-chlorination, yielding di- and trichlorinated products if not carefully controlled.[13]
Advantages:
-
High Reactivity: Effective for a wide range of substrates, including deactivated ones.
-
Liquid Form: Easy to measure and dispense as a liquid reagent.[11]
Limitations & Safety:
-
Low Selectivity: Often difficult to control for selective monochlorination, leading to mixtures of products.[13]
-
Harsh Byproducts: The reaction evolves HCl and SO₂ gases, requiring an efficient fume hood and often a base or trap to neutralize the acidic off-gases.[14]
-
High Corrosivity and Toxicity: Sulfuryl chloride is toxic, corrosive, and reacts violently with water, releasing HCl.[11] Extreme caution is required during handling.
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)
DCDMH is another N-chloro compound that serves as an excellent source of electrophilic chlorine.[15][16] It offers a reactivity profile that is often considered intermediate between NCS and TCCA. It has been shown to be a milder and more selective reagent than sulfuryl chloride in certain applications.[16]
Mechanism of Action: Similar to NCS and TCCA, DCDMH delivers a Cl⁺ equivalent for electrophilic aromatic substitution.[17][18]
Advantages:
-
Good Reactivity & Selectivity: Often provides a good balance, being more reactive than NCS without the aggressive nature of SO₂Cl₂.
-
Stable Solid: It is a stable solid, making it easy to store and handle.[15]
Limitations:
-
Cost and Availability: May be less common and more expensive than TCCA or NCS.
-
Byproduct Solubility: The 5,5-dimethylhydantoin byproduct may have higher solubility than cyanuric acid, potentially requiring more involved purification.
Data-Driven Comparison
To provide a clearer picture, the following table summarizes the key characteristics and performance of these reagents in a typical thiophene chlorination.
| Reagent | Formula | Physical State | % Active Cl | Key Advantages | Key Disadvantages |
| NCS | C₄H₄ClNO₂ | Solid | 26.5% | Mild, selective, easy to handle | Moderate reactivity, byproduct removal |
| TCCA | C₃Cl₃N₃O₃ | Solid | ~90% | High reactivity, low cost, easy workup | Strong oxidant |
| SO₂Cl₂ | SO₂Cl₂ | Liquid | 52.9% | Very high reactivity, liquid form | Poor selectivity, corrosive, toxic byproducts |
| DCDMH | C₅H₆Cl₂N₂O₂ | Solid | ~68% | Good reactivity-selectivity balance | Higher cost, byproduct solubility |
Mechanistic Insight: The Key to Regioselectivity
The chlorination of thiophene is a classic example of electrophilic aromatic substitution. The sulfur atom's lone pairs increase the electron density of the ring, making it highly reactive—about 10⁸ times more so than benzene.[13][19] This activation is most pronounced at the C2 and C5 positions due to greater resonance stabilization of the cationic intermediate (the sigma complex).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 3. A New Age for Chlorination - GalChimia [galchimia.com]
- 4. researchgate.net [researchgate.net]
- 5. Trichloroisocyanuric acid - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Trichloroisocyanuric Acid Applications and Safety Guidelines [tengerchemical.com]
- 8. qcpoolchem.com [qcpoolchem.com]
- 9. nanyangchemical.com [nanyangchemical.com]
- 10. nbinno.com [nbinno.com]
- 11. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,3-ジクロロ-5,5-ジメチルヒダントイン available chlorine 68 % | Sigma-Aldrich [sigmaaldrich.com]
- 16. A simple and expedient method for the preparation of N-chlorohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arcjournals.org [arcjournals.org]
- 18. Buy 1,3-Dichloro-5,5-dimethylhydantoin | 118-52-5 [smolecule.com]
- 19. webpages.iust.ac.ir [webpages.iust.ac.ir]
A Comparative Guide to the Biological Activity of Thiophene-Based Chalcones: A Focus on 5-Chlorothiophene Derivatives
Introduction: The Versatile Chalcone Scaffold
Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by a distinctive 1,3-diaryl-2-propen-1-one backbone.[1][2] This α,β-unsaturated ketone system is a privileged scaffold in medicinal chemistry, conferring a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] The synthetic accessibility of chalcones, primarily through the straightforward Claisen-Schmidt condensation, allows for extensive structural modifications to optimize their therapeutic potential.[1][2]
A particularly fruitful area of research involves the incorporation of heterocyclic rings into the chalcone framework. Thiophene, a five-membered sulfur-containing heterocycle, has emerged as a key pharmacophore.[5] Its derivatives are present in numerous approved drugs and are known to enhance the biological profiles of parent compounds.[5][6] This guide provides a comparative analysis of the biological activities of chalcones bearing a thiophene ring, with a special focus on derivatives of 5-Chlorothiophene-3-carbaldehyde, and contrasts their performance with other chalcone analogues, supported by experimental data and detailed protocols.
General Synthesis Pathway: From Precursors to Bioactive Chalcones
The primary route for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aryl ketone and an aromatic aldehyde.[7] In the context of our topic, a substituted acetophenone reacts with this compound (or other thiophene aldehydes) to yield the target chalcone. The choice of base (e.g., KOH, NaOH) and solvent (e.g., ethanol, methanol) is crucial for optimizing reaction yield and purity.
Caption: General workflow for the synthesis and evaluation of thiophene-based chalcones.
Comparative Biological Evaluation
The introduction of a 5-chlorothiophene moiety significantly impacts the electronic properties and steric profile of the chalcone, influencing its interaction with biological targets. We will now compare its performance across key therapeutic areas.
Anticancer Activity
Thiophene-containing chalcones have demonstrated potent antiproliferative activity against a range of cancer cell lines.[5] The mechanism often involves the disruption of cellular processes critical for cancer cell survival, such as tubulin polymerization and the induction of apoptosis.[6][8]
Mechanistic Insight: Apoptosis Induction Many thiophene chalcones exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the intrinsic pathway, which involves mitochondrial disruption and the activation of a cascade of caspase enzymes, leading to cell demise.
Caption: Simplified intrinsic apoptosis pathway induced by thiophene chalcones.
Experimental Data: The table below summarizes the cytotoxic activity (IC50) of various chalcone derivatives. Note the potent activity of thiophene-containing compounds, particularly those with halogen substitutions.
| Compound Type | Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Chlorothiophene Chalcone | 2-acetyl-5-chlorothiophene based | A549 (Lung) | 1.9 ± 0.3 | [9] |
| Thiophene Chalcone | Thiophene-chalcone hybrid (15e) | A549 (Lung) | 6.3 ± 0.9 | [9] |
| Bis(thienyl) Chalcone | Compound 27 | MCF-7 (Breast) | 7.4 | [10] |
| Thiophene-Ruthenium Complex | cis-[Ru(S-DMSO)3(R-CO-CH=CH-R')Cl] | HeLa (Cervical) | 22.9 - 76.8 | [11] |
| Conventional Chalcone (Non-Thiophene) | Ligustrazine Chalcone (Compound 24) | HCT-116 (Colon) | 5.11 | [10] |
| Conventional Chalcone (Non-Thiophene) | Derivative 28 | A-375 (Melanoma) | 53.47 | [10] |
IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition.
The data suggest that the inclusion of a chlorothiophene ring can lead to highly potent anticancer agents. The electron-withdrawing nature of the chlorine atom likely plays a key role in the molecule's ability to interact with biological targets.[12]
Antimicrobial Activity
Chalcones are well-documented antimicrobial agents. The thiophene moiety, particularly when chlorinated, often enhances this activity. The lipophilicity and electronic effects introduced by the 5-chlorothiophene group can improve cell membrane penetration and interaction with microbial enzymes.
Experimental Data: The following table presents the Minimum Inhibitory Concentration (MIC) values, where a lower value indicates higher potency.
| Compound Type | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| 5-Chlorothiophene Chalcone | Derivative 4b | E. coli | ≤ 50 | [13] |
| 5-Chlorothiophene Chalcone | Derivative 4n | S. aureus | ≤ 50 | [13] |
| 2,5-Dichlorothiophene Chalcone | Compound 1 | C. albicans | 2.22 | [14] |
| Thiophene Chalcone | Thiazolyl-Thiophene Chalcone (7a) | S. aureus (MSSA) | 61.25 | [15] |
| Conventional Chalcone | (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Gram-positive bacteria | Potent | [16] |
The results highlight that chalcones derived from chlorinated thiophenes exhibit significant antibacterial and antifungal activities, in some cases demonstrating very high potency (e.g., against C. albicans).[14]
Antioxidant Activity
The ability of chalcones to scavenge free radicals is another important biological property. This activity is typically evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. The presence of hydroxyl groups on the phenyl rings is a known contributor to antioxidant potential, but the heterocyclic thiophene ring also modulates this activity.[17]
Experimental Data: The table below compares the antioxidant capacity (IC50) of thiophenyl-chalcone derivatives.
| Compound Type | Derivative Example | Assay | IC50 (µM) | Reference |
| Thiophenyl-Chalcone | Sulfonyl derivative with -OH group (4d) | DPPH | 18.32 | [17] |
| Thiophenyl-Chalcone | Sulfonyl derivative with -OH group (4e) | ABTS | 13.12 | [17] |
| Conventional Chalcone | Butein (4) | α-glucosidase inhibition | Potent | [3] |
| Conventional Chalcone | 3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | α-amylase inhibition | Potent | [3] |
DPPH: 1,1-diphenyl-2-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).
While hydroxyl groups are primary drivers of antioxidant activity, the overall molecular structure, including the thiophene ring, fine-tunes this property.[17] The data show that modified thiophene chalcones can be potent radical scavengers.
Standardized Experimental Protocols
To ensure reproducibility and validity, standardized protocols are essential. Below are detailed methodologies for the key assays discussed.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[18] Viable cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][20]
Methodology:
-
Cell Seeding: Culture cancer cells in a suitable medium until they reach the exponential growth phase.[21] Seed 100 µL of a cell suspension (typically 1,000 to 100,000 cells/well) into a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test chalcones in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for a negative control (medium only) and a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[18][19] Live cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[19]
-
Absorbance Measurement: Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[20] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[18][20]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22]
Methodology:
-
Inoculum Preparation: From a pure culture, pick 4-5 colonies and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test chalcone in a suitable broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.
-
Inoculation: Add an equal volume of the standardized bacterial suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.[23]
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 3: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from deep violet to light yellow.[24][25]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of the test chalcones in the same solvent. Ascorbic acid or Trolox can be used as a positive control.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The darkness prevents the photo-degradation of DPPH.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against sample concentration.
Conclusion and Future Outlook
The evidence strongly indicates that chalcones incorporating a thiophene ring are a promising class of bioactive compounds. The introduction of a 5-chloro substituent, as seen in derivatives of this compound, frequently enhances biological efficacy, particularly in anticancer and antimicrobial applications. The electron-withdrawing and lipophilic properties of the chloro-thienyl group are critical to this enhanced activity.
Compared to conventional chalcones, these heterocyclic derivatives often exhibit superior potency and offer new avenues for tackling challenges like drug resistance. Future research should focus on expanding the library of these derivatives and conducting in-depth structure-activity relationship (SAR) studies to precisely map the contributions of different substituents. Further investigation into their mechanisms of action and in vivo efficacy will be crucial for translating these promising laboratory findings into next-generation therapeutic agents.
References
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- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]
- 5. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Design, synthesis, and biological evaluation of thiophene analogues of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. apec.org [apec.org]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of 5-Chlorothiophene-3-carbaldehyde: A Multi-Technique Approach to Structural Confirmation
For the attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of heterocyclic building blocks is a cornerstone of robust research and development. 5-Chlorothiophene-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds, demands rigorous analytical scrutiny to ensure its structural integrity. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of this molecule. As Senior Application Scientists, our goal is to move beyond mere procedural descriptions, offering insights into the causality of experimental observations and fostering a self-validating analytical workflow.
The Imperative of Orthogonal Spectroscopic Analysis
Relying on a single analytical technique for structural confirmation is fraught with peril. Each method interrogates a different aspect of molecular structure, and only through the convergence of data from orthogonal techniques can a scientist confidently assign a structure. For this compound, we will explore the complementary roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we will compare these routine methods with alternative and definitive techniques to provide a comprehensive analytical perspective.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and neighboring atoms for each position in the molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
Rationale: The ¹H NMR spectrum of this compound is expected to be relatively simple, providing clear information about the protons on the thiophene ring and the aldehyde functionality. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and aldehyde groups, as well as the aromaticity of the thiophene ring.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~9.95 | Singlet | 1H | H-aldehyde | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| ~8.10 | Doublet | 1H | H2 | This proton is deshielded by the adjacent electron-withdrawing aldehyde group and the aromatic ring current. It appears as a doublet due to coupling with H4. |
| ~7.50 | Doublet | 1H | H4 | This proton is influenced by the adjacent chlorine atom and the aromatic system. It appears as a doublet due to coupling with H2. The coupling constant (J) would be small, characteristic of a four-bond coupling in a five-membered ring. |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Rationale: The proton-decoupled ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and its electronic environment, offering a direct confirmation of the carbon framework.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~185.0 | C-aldehyde | The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |
| ~143.0 | C3 | The carbon bearing the aldehyde group is deshielded due to the electron-withdrawing nature of the substituent. |
| ~138.0 | C5 | The carbon attached to the chlorine atom is deshielded due to the inductive effect of the halogen. |
| ~135.0 | C2 | This carbon is adjacent to the sulfur atom and the aldehyde-bearing carbon, influencing its chemical shift. |
| ~127.0 | C4 | This carbon is adjacent to the chlorine-bearing carbon and is part of the aromatic system. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of specific bonds. For this compound, we expect to see distinct signals for the aldehyde C-H, the carbonyl C=O, and vibrations associated with the substituted thiophene ring.
Predicted Salient IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2850 and ~2750 | C-H Stretch | Aldehyde |
| ~1680 | C=O Stretch | Aromatic Aldehyde |
| ~1500-1400 | C=C Stretch | Thiophene Ring |
| ~850-700 | C-H Out-of-plane bend | Substituted Aromatic |
| ~750 | C-Cl Stretch | Chloro-aromatic |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, we expect to observe a molecular ion peak corresponding to its molecular formula (C₅H₃ClOS) and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S).
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Assignment | Justification |
| 146 & 148 | [M]⁺ | Molecular ion peak. The M+2 peak at 148 will have an intensity of approximately one-third of the M+ peak at 146, which is characteristic of a monochlorinated compound. |
| 111 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 117 | [M-CHO]⁺ | Loss of the formyl radical. |
| 83 | [M-CHO-Cl]⁺ | Subsequent loss of a chlorine radical from the [M-CHO]⁺ fragment. |
A Comparative Look at Alternative and Definitive Methods
While NMR, IR, and MS form the bedrock of routine structural analysis, certain research contexts, particularly in regulated environments like drug development, may necessitate more definitive or complementary techniques.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS / LC-MS | Combines the separation power of chromatography with the detection capabilities of mass spectrometry.[1] | Excellent for analyzing complex mixtures, providing both retention time and mass spectral data for each component. High sensitivity and selectivity. | Requires compound to be volatile (GC) or soluble (LC). May require derivatization. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound.[2][3][4] | Provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state. |
| 2D NMR (COSY, HSQC, HMBC) | Correlates signals within and between ¹H and ¹³C spectra. | Provides definitive evidence for atom connectivity (H-H, C-H, and long-range C-H correlations), resolving any ambiguities from 1D NMR. | Requires more instrument time and more complex data interpretation. |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques.
Conclusion: A Self-Validating Approach
The structural confirmation of this compound is a multi-faceted process that relies on the synergy of various spectroscopic techniques. The predicted data presented in this guide, derived from fundamental principles and comparison with related structures, provides a robust framework for the analysis of this important synthetic intermediate. By employing a combination of ¹H and ¹³C NMR, IR, and MS, and understanding their comparative strengths against alternative methods, researchers can establish a self-validating workflow that ensures the highest degree of scientific integrity. This rigorous approach is not merely an academic exercise; it is a critical component in the path to successful drug discovery and materials innovation.
References
comparative study of different synthesis routes for 5-Chlorothiophene-3-carbaldehyde
An In-depth Comparative Guide to the Synthesis of 5-Chlorothiophene-3-carbaldehyde
Introduction
This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its unique substitution pattern, featuring both an electron-withdrawing chlorine atom and a versatile formyl group on the thiophene ring, makes it a valuable precursor for the synthesis of a wide array of complex molecules. Notably, it serves as an important intermediate in the preparation of various therapeutic agents.[1][2] The strategic importance of this compound necessitates the development of efficient, scalable, and cost-effective synthetic routes. This guide provides a comparative analysis of different methodologies for the synthesis of this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach to aid researchers in selecting the optimal pathway for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly approached from two distinct retrosynthetic perspectives: late-stage chlorination of a pre-functionalized thiophene or early introduction of the chloro-substituent followed by regioselective formylation. We will explore representative examples of these strategies.
Route 1: Electrophilic Chlorination of 3-Thiophenecarboxaldehyde
This approach represents the most direct route, involving the introduction of the chlorine atom onto the pre-existing 3-thiophenecarboxaldehyde skeleton. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.
Mechanism and Rationale:
The formyl group at the 3-position of the thiophene ring is a deactivating group and a meta-director. However, in the case of five-membered heterocycles like thiophene, the directing effects can be complex. The electron-rich nature of the thiophene ring still allows for electrophilic substitution. The use of N-Chlorosuccinimide (NCS) in a polar protic solvent like acetic acid provides a source of electrophilic chlorine that can react with the thiophene ring. The reaction is driven to completion by heating.
Advantages:
-
Simplicity: This is a single-step synthesis from a commercially available starting material.
-
Directness: The key functional groups are introduced in a straightforward manner.
Disadvantages:
-
Low Yield: The reported yield for this reaction is modest, at around 31%.[1]
-
Potential for Isomeric Impurities: Electrophilic substitution on a 3-substituted thiophene can sometimes lead to a mixture of isomers, which may require careful purification.
-
Harsh Conditions: The reaction is carried out at an elevated temperature (110 °C).[1]
Experimental Protocol: Chlorination of 3-Thiophenecarboxaldehyde [1]
-
To a solution of 3-thiophenecarboxaldehyde (20.0 g, 178.3 mmol) in acetic acid (180 mL), add N-chlorosuccinimide (23.8 g, 178.3 mmol).
-
Stir the reaction mixture at 110 °C for 4 hours.
-
After completion, cool the reaction solution to room temperature.
-
Dilute the mixture with ethyl acetate (120 mL).
-
Wash the organic phase sequentially with water (3 x 100 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting yellow solid is this compound (8.0 g, 54.6 mmol, 31% yield), which can be used in subsequent steps without further purification.[1]
References
A Senior Application Scientist's Guide: 5-Chlorothiophene-3-carbaldehyde vs. 5-Bromothiophene-3-carbaldehyde in Synthesis
For researchers and professionals in drug development, the selection of a starting material is a critical decision that dictates synthetic strategy, efficiency, and cost. Within the privileged scaffold of thiophene, 5-halothiophene-3-carbaldehydes are versatile building blocks, but the choice between the chloro- and bromo-analogs is not trivial. This guide provides an in-depth comparison of 5-Chlorothiophene-3-carbaldehyde and 5-Bromothiophene-3-carbaldehyde, grounded in mechanistic principles and supported by experimental context, to empower chemists in making informed strategic decisions.
Introduction: The Strategic Importance of Halogenated Thiophenes
The thiophene ring is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs. Its functionalization is key to modulating pharmacological properties. 5-Halogenated 3-formylthiophenes serve as ideal precursors, offering two distinct reaction handles: the aldehyde for condensations, reductions, or oxidations, and the halogen for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions. The identity of the halogen—chlorine versus bromine—profoundly impacts the molecule's reactivity profile, creating a classic trade-off between cost and reactivity.
Physicochemical and Synthetic Overview
A foundational understanding begins with the molecules' basic properties and common synthetic routes. 5-Bromothiophene-3-carbaldehyde is often prepared via direct bromination of 3-thiophenecarboxaldehyde or through more complex regioselective syntheses involving metallation.[1][2] The chloro-analog can be synthesized efficiently by treating 3-thiophenecarboxaldehyde with N-chlorosuccinimide (NCS) in acetic acid.[3]
| Property | This compound | 5-Bromothiophene-3-carbaldehyde |
| Molecular Formula | C₅H₃ClOS[4] | C₅H₃BrOS[5] |
| Molecular Weight | 146.59 g/mol [3] | 191.05 g/mol |
| CAS Number | 36155-85-8[6] | 18791-79-2[5] |
| Appearance | Light yellow liquid/solid[3] | Liquid |
| Boiling Point | 208.8±20.0 °C (Predicted)[3] | 237-242 °C |
| Density | 1.429±0.06 g/cm³ (Predicted)[3] | 1.757 g/mL at 25 °C |
Comparative Reactivity: A Mechanistic Deep Dive
The primary divergence in the utility of these two reagents lies in their performance in transition metal-catalyzed cross-coupling reactions. This difference is fundamentally rooted in the carbon-halogen (C-X) bond strength.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The central principle governing reactivity in palladium-catalyzed couplings is the ease of the oxidative addition step, which is frequently the rate-determining step of the catalytic cycle.[7] In this step, the Pd(0) catalyst inserts into the C-X bond. The C-Br bond (BDE: ~72 kcal/mol) is significantly weaker than the C-Cl bond (BDE: ~84 kcal/mol).[7] Consequently, less energy is required to cleave the C-Br bond, leading to a faster rate of oxidative addition and overall higher reactivity for the bromo-substituted thiophene.[7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Performance in Key Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is a staple in drug discovery.[8][9][10] Here, the reactivity difference is stark.
-
5-Bromothiophene-3-carbaldehyde: Readily undergoes coupling with a wide range of boronic acids and esters under standard conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a carbonate base) at moderate temperatures.[11] Yields are typically good to excellent.
-
This compound: Is significantly less reactive and often considered a challenging substrate.[7] Successful coupling requires more forcing conditions: higher temperatures, stronger bases (e.g., phosphates or hydroxides), and, crucially, specialized ligands.[12] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the difficult oxidative addition to the C-Cl bond.
2. Stille Coupling: The Stille reaction, which couples the halide with an organotin reagent, follows the same reactivity trend.[13][14][15]
-
5-Bromothiophene-3-carbaldehyde: Couples efficiently under standard Stille conditions, often accelerated by additives like Cu(I) salts.[16]
-
This compound: Requires higher temperatures and more active catalyst systems. The toxicity of organotin reagents, combined with the harsher conditions required for the chloro-substrate, often makes Suzuki coupling a more attractive alternative for this transformation.[16]
3. Buchwald-Hartwig Amination: For the synthesis of C-N bonds, this reaction is paramount.[17][18][19] The challenge of activating aryl chlorides is particularly pronounced in this context.
-
5-Bromothiophene-3-carbaldehyde: Can be coupled with a variety of primary and secondary amines using standard Buchwald-Hartwig catalyst systems (e.g., Pd₂(dba)₃ with ligands like BINAP or Xantphos).[20][21]
-
This compound: Is a notoriously difficult substrate for amination.[21] Achieving good yields necessitates the use of highly active, sterically hindered "Buchwald-type" ligands and strong bases like sodium tert-butoxide. Catalyst screening is often required to identify optimal conditions.
An Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)
While less common for these specific substrates compared to cross-coupling, SNAr presents an interesting counterpoint. In SNAr, the reaction proceeds via addition of a nucleophile to the aromatic ring, forming a Meisenheimer complex, followed by elimination of the leaving group.[22][23] The rate of this reaction is influenced by the stability of the intermediate and the leaving group's ability to depart.
The electron-withdrawing nature of the 3-carbaldehyde group activates the thiophene ring towards nucleophilic attack. In SNAr, the C-Cl bond is more polarized and chlorine is generally a better leaving group than bromine in this context (opposite to cross-coupling reactivity). Therefore, for reactions with potent nucleophiles (e.g., alkoxides, thiolates), this compound may exhibit comparable or even superior reactivity to its bromo-counterpart, particularly in polar aprotic solvents.[24][25]
Experimental Protocols: Representative Methodologies
The following protocols are illustrative examples. Substrate-specific optimization is always recommended.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromothiophene-3-carbaldehyde (Typical Conditions)
This procedure is adapted from methodologies used for similar bromothiophene substrates.[11]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromothiophene-3-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound (Forcing Conditions)
This protocol incorporates elements required for activating less reactive aryl chlorides.
-
Reaction Setup: To a flame-dried microwave vial under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).
-
Catalyst Addition: Add Palladium(II) acetate [Pd(OAc)₂] (0.04 eq) and a specialized ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq).
-
Solvent Addition: Add a degassed solvent, such as toluene or tert-butanol.
-
Reaction Execution: Heat the mixture to 110-120 °C (conventional heating or microwave) and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Summary and Strategic Recommendations
The choice between these two building blocks is a strategic one, balancing reactivity against cost and availability, as aryl chlorides are generally more economical than aryl bromides.
| Reaction Type | 5-Bromothiophene-3-carbaldehyde | This compound | Strategic Recommendation |
| Suzuki Coupling | High Reactivity: Mild conditions, standard catalysts, high yields. | Low Reactivity: Requires forcing conditions, specialized (and expensive) ligands. | Use the bromo-analog for rapid synthesis and sensitive substrates. Use the chloro-analog for large-scale synthesis where cost is a driver and optimization is feasible. |
| Stille Coupling | High Reactivity: Standard conditions. | Low Reactivity: Forcing conditions, often lower yields. | The bromo-analog is strongly preferred. |
| Buchwald-Hartwig | Moderate-High Reactivity: Standard catalyst systems are often effective. | Very Low Reactivity: Requires highly specialized, state-of-the-art catalyst systems. | The bromo-analog is the default choice unless C-Cl activation is a specific project goal. |
| SNAr | Moderate Reactivity: Good leaving group. | Moderate-High Reactivity: Potentially better leaving group than bromide. | For reactions with strong nucleophiles, the chloro-analog may be advantageous and more cost-effective. |
graph TD {
A[Start: Project Goal] --> B{Need to functionalize C5 position?};
B -- Yes --> C{Reaction Type?};
B -- No --> Z[Use Aldehyde Functionality];
C --> D[Cross-Coupling (Suzuki, Stille, Buchwald)];
C --> E[SNAr with strong nucleophile];
D --> F{Is substrate sensitive or is rapid synthesis critical?};
F -- Yes --> G[Choose 5-Bromothiophene-3-carbaldehyde];
F -- No --> H{Is cost a primary driver for large scale?};
H -- Yes --> I[Choose this compound];
H -- No --> G;
I --> J[Plan for extensive optimization: screen ligands, bases, temp.];
E --> K{Is nucleophile strong (e.g., RS⁻, RO⁻)?};
K -- Yes --> L[Consider this compound for cost/reactivity];
K -- No --> D;
G --> Y[Benefit: Milder conditions, broader substrate scope, higher success probability];
J --> Y;
L --> Y[Benefit: Lower starting material cost];
Y --> X[Synthesized Intermediate];
subgraph legend [label="Legend"]
direction LR
subgraph decision
direction LR
a1(Decision Point)
a1[style=filled, fillcolor="#FBBC05"]
end
subgraph action
direction LR
b1(Action/Choice)
b1[style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]
end
end
classDef decision fill:#FBBC05,stroke:#202124,stroke-width:1px,color:#202124;
classDef action fill:#4285F4,stroke:#202124,stroke-width:1px,color:#FFFFFF;
classDef process fill:#F1F3F4,stroke:#202124,stroke-width:1px,color:#202124;
class A,B,C,E,F,H,K decision;
class G,I,J,L,Z action;
class D,X,Y process;
}
Caption: Decision workflow for selecting the optimal 5-halothiophene-3-carbaldehyde.
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- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved January 7, 2026, from --INVALID-LINK--
- Wikipedia. (n.d.). Stille reaction. Retrieved January 7, 2026, from --INVALID-LINK--
- Myers, A. G. (n.d.). The Stille Reaction. Retrieved January 7, 2026, from --INVALID-LINK--
- FAQ. (n.d.). What are the properties and applications of 5-Bromothiophene-2-carbaldehyde?. Retrieved January 7, 2026, from --INVALID-LINK--
- Scribd. (n.d.). 11-The Stille Reaction PDF. Retrieved January 7, 2026, from --INVALID-LINK--
- Chemistry LibreTexts. (2023). Stille Coupling. Retrieved January 7, 2026, from --INVALID-LINK--/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.04%3A_The_Stille_Coupling_Reaction)
- PubMed. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Retrieved January 7, 2026, from --INVALID-LINK--
- BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved January 7, 2026, from --INVALID-LINK--
- AMERICAN ELEMENTS. (n.d.). This compound. Retrieved January 7, 2026, from --INVALID-LINK--
- Chem-Impex. (n.d.). 5-Chlorothiophene-2-carboxaldehyde. Retrieved January 7, 2026, from --INVALID-LINK--
- Santa Cruz Biotechnology. (n.d.). 5-bromothiophene-3-carbaldehyde. Retrieved January 7, 2026, from --INVALID-LINK--
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 7, 2026, from --INVALID-LINK--
- National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved January 7, 2026, from --INVALID-LINK--
- BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. Retrieved January 7, 2026, from --INVALID-LINK--
- National Institutes of Health. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved January 7, 2026, from --INVALID-LINK--
- ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Retrieved January 7, 2026, from --INVALID-LINK--
- YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 7, 2026, from --INVALID-LINK--
- ChemScene. (n.d.). 1093878-18-2 | 5-Bromo-2-nitrothiophene-3-carbaldehyde. Retrieved January 7, 2026, from --INVALID-LINK--
- PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved January 7, 2026, from --INVALID-LINK--
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A Comparative Guide to Purity Assessment of Synthesized 5-Chlorothiophene-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount to the integrity of their work. 5-Chlorothiophene-3-carbaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.
The Synthetic Landscape and the Imperative for Purity
A prevalent laboratory-scale synthesis of this compound involves the electrophilic chlorination of 3-thiophenecarboxaldehyde using a chlorinating agent such as N-chlorosuccinimide (NCS). While effective, this reaction can lead to a variety of impurities that must be identified and quantified to ensure the quality of the intermediate.
The rationale for stringent purity assessment is rooted in the potential for these impurities to interfere with downstream reactions or introduce toxic moieties into the final drug product. Therefore, a robust analytical strategy is not merely a quality control step but a cornerstone of reliable and reproducible research and development.
Potential Impurity Profile
A thorough understanding of the reaction mechanism allows for the prediction of likely impurities. The primary impurities of concern in the synthesis of this compound are:
-
Starting Material: Unreacted 3-thiophenecarboxaldehyde.
-
Reagent-Related Impurities: Succinimide, a byproduct of NCS.
-
Isomeric Byproducts: 2-Chloro- and 4-chlorothiophene-3-carbaldehyde, arising from non-regioselective chlorination.
-
Over-chlorination Products: Dichlorinated thiophene carbaldehydes.
-
Oxidation Products: 5-Chlorothiophene-3-carboxylic acid, formed by oxidation of the aldehyde.
-
Degradation Products: The stability of the aldehyde functional group can be a concern, potentially leading to other degradation products under certain analytical conditions.
A Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment is critical and depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, and throughput. Here, we compare three powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Quantitation based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it. |
| Primary Use | Quantitative purity determination and separation of non-volatile and thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Strengths | - High precision and accuracy for quantification.- Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones.- Well-established and robust methodology. | - Excellent for definitive identification of unknown volatile impurities through mass spectral libraries.- High sensitivity for trace-level impurity detection. | - Provides an absolute purity value.- Non-destructive.- Can identify and quantify impurities in a single experiment. |
| Limitations | - Identification of unknown impurities can be challenging without a mass spectrometer.- Co-eluting impurities can lead to inaccurate quantification. | - Not suitable for non-volatile or thermally unstable compounds.- Quantification can be less precise than HPLC without an internal standard. | - Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate quantification.- Requires a certified quantitative internal standard. |
| Application to this compound | Ideal for quantifying the main component and separating it from starting material, isomeric byproducts, and the carboxylic acid impurity. | Best suited for identifying and quantifying residual starting material and other volatile chlorinated isomers. | Provides an orthogonal method for absolute purity determination and can confirm the identity of the main component and major impurities. |
Expert Recommendation
For routine quality control and accurate quantification of this compound and its primary non-volatile impurities, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the recommended primary technique due to its robustness, precision, and suitability for the analyte's polarity. Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal method for in-depth profiling of volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful tool for the definitive determination of absolute purity and for the certification of reference standards.
Experimental Protocols
The following protocols are provided as a robust starting point and may require optimization based on the specific instrumentation and impurity profile of the synthesized material.
Primary Purity Assessment: Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its potential impurities and degradation products, making it a stability-indicating assay.[1]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and selectivity for aromatic aldehydes and their impurities.[2] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for acidic impurities like the carboxylic acid. For MS compatibility, replace with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase chromatography. |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B | A gradient elution ensures the separation of compounds with a range of polarities, from the polar succinimide to the less polar dichlorinated byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 260 nm | A wavelength where the thiophene chromophore exhibits strong absorbance. A PDA detector can be used to monitor multiple wavelengths and assess peak purity. |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.[3]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Data acquisition and processing software with a mass spectral library (e.g., NIST).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column that separates compounds based on their boiling points, suitable for resolving isomeric impurities. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas compatible with MS detection. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Volume | 1 µL (split ratio 50:1) | A split injection prevents column overloading and ensures sharp peaks. |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C | A temperature program allows for the separation of compounds with a range of volatilities. |
| MSD Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40-400 m/z | Covers the expected mass range of the analyte and its impurities. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of dichloromethane to a concentration of 1 mg/mL.
-
The solution can be directly injected.
Data Presentation and Interpretation
A comprehensive purity assessment involves not only acquiring the data but also interpreting it in the context of the synthetic process.
Table of Potential Impurities
| Impurity Name | Structure | Source | Expected Analytical Behavior |
| 3-Thiophenecarboxaldehyde | Unreacted starting material | Elutes earlier than the product in RP-HPLC due to higher polarity. Volatile and detectable by GC-MS. | |
| Succinimide | Byproduct of NCS | Highly polar, will elute very early in RP-HPLC. Not volatile enough for typical GC-MS. | |
| 2-Chloro-3-formylthiophene | ![]() | Isomeric byproduct | Similar polarity to the main product, requires a well-optimized HPLC method for separation. GC-MS can differentiate based on fragmentation patterns.[4] |
| Dichloro-3-formylthiophenes | ![]() | Over-chlorination | Less polar than the main product, will have a longer retention time in RP-HPLC. Detectable by GC-MS. |
| 5-Chlorothiophene-3-carboxylic acid | Oxidation of the product | More polar than the aldehyde, will have a shorter retention time in RP-HPLC under acidic mobile phase conditions. Not typically volatile for GC-MS without derivatization. |
Comparative Performance Data (Hypothetical)
| Analytical Method | Purity of Synthesized Batch (%) | Key Impurities Detected |
| RP-HPLC-UV | 98.5% (by area normalization) | 3-Thiophenecarboxaldehyde (0.8%), 5-Chlorothiophene-3-carboxylic acid (0.5%), Unknown (0.2%) |
| GC-MS | 99.0% (by area normalization of volatile components) | 3-Thiophenecarboxaldehyde (0.9%), Dichloro-isomer (0.1%) |
| qNMR | 98.2% (absolute purity vs. internal standard) | Confirmed presence of starting material and carboxylic acid. |
Visualization of Analytical Workflow and Impurity Profile
Analytical Workflow for Purity Assessment
References
- 1. Analytical Method Development & Method Validation as per the ICH guidelines | Shiva Analyticals [shivaanalyticals.com]
- 2. Separation of Thiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
A Comparative Guide to the Cytotoxicity of 5-Chlorothiophene-Derived Chalcones
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those incorporating a thiophene scaffold, have emerged as a promising class of molecules due to their diverse biological activities, including potent anticancer properties.[1] This guide provides a detailed comparative analysis of the cytotoxic profiles of a series of chalcone derivatives synthesized from a close structural analog of 5-Chlorothiophene-3-carbaldehyde, namely 2-acetyl-5-chlorothiophene. We will delve into the synthetic methodologies, present comparative experimental data against a panel of human cancer cell lines, elucidate structure-activity relationships (SAR), and explore the potential mechanisms underpinning their cytotoxic effects.
Introduction: The Therapeutic Promise of Thiophene Scaffolds
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives have been extensively investigated and are integral components of numerous approved drugs. In oncology, thiophene-based compounds have demonstrated the ability to interact with a wide array of cancer-specific protein targets, thereby inhibiting various signaling pathways crucial for tumor growth and survival.[1] The nature and position of substituents on the thiophene ring play a critical role in modulating the biological activity of these derivatives, making them a fertile ground for the development of novel anticancer agents.[1] This guide focuses on a specific subset of these compounds—chalcones derived from a chlorothiophene core—to provide researchers and drug development professionals with a comprehensive understanding of their cytotoxic potential.
Synthesis of Chlorothiophene-Based Chalcones
The primary synthetic route employed for the generation of the compared chalcone derivatives is the Claisen-Schmidt condensation. This robust and high-yielding reaction involves the base-catalyzed condensation of an appropriately substituted aromatic aldehyde with 2-acetyl-5-chlorothiophene.[2]
General Synthetic Protocol:
-
A mixture of 2-acetyl-5-chlorothiophene (1 equivalent) and the desired aromatic aldehyde (1 equivalent) is dissolved in methanol.
-
A 40% aqueous solution of potassium hydroxide (KOH) is added to the mixture, which is then stirred at room temperature for 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting solid precipitate is collected by filtration, washed, and may be further purified by recrystallization to yield the target chalcone.[2]
This methodology has proven to be highly effective, with reported yields ranging from 68% to 96% for the synthesized chlorothiophene-based chalcone analogs.[2]
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of a series of synthesized chlorothiophene-based chalcones was evaluated against a panel of human cancer cell lines, including breast (T47D, MCF-7), cervical (HeLa), colorectal (WiDr), and liver (JHH4) cancers. A normal monkey kidney epithelial cell line (Vero) was also included to assess the selectivity of the compounds.[2] The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, was determined for each derivative.[3]
| Compound | Chemical Structure | IC50 (µg/mL) vs. T47D | IC50 (µg/mL) vs. MCF-7 | IC50 (µg/mL) vs. HeLa | IC50 (µg/mL) vs. WiDr | IC50 (µg/mL) vs. JHH4 | IC50 (µg/mL) vs. Vero (Normal Cells) | Selectivity Index (WiDr to Vero) |
| C1 | (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | 1.78 | 7.06 | 5.61 | 0.81 | 4.80 | 78.16 | 96.49 |
| C3 | (E)-1-(5-chlorothiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one | - | - | - | - | - | - | - |
| C4 | (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | - | - | - | 0.77 | - | >100 | >129.87 |
| C5 | (E)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | - | - | - | - | - | - | - |
| C6 | (E)-1-(5-chlorothiophen-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | - | - | - | 0.45 | - | 34.54 | 76.76 |
| 5-FU | 5-Fluorouracil (Positive Control) | - | - | - | 1.35 | - | - | - |
Data extracted from "Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway"[2]. A '-' indicates data not provided in the source.
Structure-Activity Relationship (SAR) Insights
The data presented in the table above reveals significant variations in cytotoxic activity based on the substitution pattern on the aromatic ring of the chalcone scaffold.
-
High Potency against Colorectal Cancer: A notable observation is the potent activity of several derivatives against the WiDr colorectal cancer cell line, with compounds C4 and C6 exhibiting IC50 values of 0.77 µg/mL and 0.45 µg/mL, respectively.[2] These values are superior to the positive control, 5-Fluorouracil (5-FU).[2]
-
Influence of Methoxy and Hydroxy Groups: The presence of a methoxy group at the para-position of the phenyl ring (compound C4 ) or a hydroxyl group at the same position (compound C6 ) appears to be crucial for the enhanced cytotoxic activity against WiDr cells.[2]
-
Selectivity towards Cancer Cells: Compound C4 demonstrated a remarkable selectivity index of over 129, being highly toxic to WiDr cancer cells while showing no toxicity to normal Vero cells at the tested concentrations.[2] Compound C6 , while being the most potent, exhibited moderate toxicity to normal cells.[2]
Caption: Structure-Activity Relationship of Chlorothiophene Chalcones.
Proposed Mechanism of Action
Computational studies, including molecular docking, have been employed to elucidate the potential mechanism of action for the most potent derivatives, C4 and C6 . These analyses suggest that the cytotoxic effects may be mediated through a p53-targeted pathway.[2] The p53 tumor suppressor protein plays a critical role in cell cycle regulation and apoptosis. In many cancers, p53 is inactivated by proteins such as MDM2 and Bcl-2. The chlorothiophene-based chalcones are proposed to interact with these anti-apoptotic proteins, potentially restoring the tumor-suppressing function of p53.[2]
Experimental Protocol: MTT Cytotoxicity Assay
The determination of IC50 values is a critical step in the evaluation of novel cytotoxic compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of approximately 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours in a CO2 incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the cytotoxicity of a series of chlorothiophene-based chalcone derivatives. The findings highlight the potential of this chemical class as a source of novel anticancer agents, particularly for colorectal cancer. The structure-activity relationship analysis indicates that specific substitutions on the phenyl ring are key to enhancing potency and selectivity. The proposed p53-mediated mechanism of action offers a rational basis for their anticancer effects.
Future research should focus on synthesizing a broader range of derivatives to further refine the structure-activity relationship. In vivo studies of the most promising compounds, such as C4 , are warranted to validate their therapeutic potential in preclinical models. Additionally, more in-depth mechanistic studies are needed to confirm the proposed interactions with the p53 signaling pathway and to identify other potential molecular targets.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Bulletin of the Chemical Society of Ethiopia [ajol.info]
characterization of 5-Chlorothiophene-3-carbaldehyde reaction intermediates
A Comparative Guide to the Characterization of 5-Chlorothiophene-3-carbaldehyde Reaction Intermediates
For researchers, medicinal chemists, and professionals in drug development, this compound is a pivotal heterocyclic building block. Its unique electronic and steric properties make it a versatile precursor for a wide range of biologically active molecules and advanced materials. Optimizing synthetic routes and discovering novel derivatives hinges on a profound understanding of its reaction mechanisms. This requires the precise identification and characterization of transient intermediates that govern reaction pathways, selectivity, and yield.
This guide provides a comparative analysis of state-of-the-art analytical techniques for characterizing the elusive intermediates formed during key transformations of this compound. We will move beyond simply listing protocols to explain the causality behind experimental choices, offering field-proven insights to empower your research.
Key Synthetic Transformations and Their Postulated Intermediates
The reactivity of this compound is dominated by two primary functional groups: the aromatic chloride, a handle for cross-coupling reactions, and the aldehyde, a site for nucleophilic attack and condensation. Below, we dissect the principal reactions and their critical, often short-lived, intermediates.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating biaryl structures.[1] When reacting this compound with a boronic acid, the reaction proceeds through a well-established catalytic cycle involving several key palladium-based intermediates.[2][3]
-
Oxidative Addition Complex (I): The cycle initiates with the oxidative addition of the Pd(0) catalyst to the C-Cl bond of the thiophene ring.
-
Transmetalation Intermediate (II): Following activation of the boronic acid by a base, the organic moiety is transferred to the palladium center.
-
Reductive Elimination Precursor (III): This species directly precedes the formation of the new C-C bond and regeneration of the Pd(0) catalyst.
dot graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)L₂(Cl)\n(I) Oxidative Addition Complex", fillcolor="#FBBC05", fontcolor="#202124"]; TM_Intermediate [label="Ar-Pd(II)L₂(R)\n(II) Transmetalation Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RE_Precursor [label="Ar-Pd(II)L₂(R)\n(III) Reductive Elimination Precursor", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Same as TM for simplicity, but conceptually distinct Product [label="Ar-R", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OA_Complex [label="Ar-Cl (this compound)"]; OA_Complex -> TM_Intermediate [label="R-B(OH)₂ / Base"]; TM_Intermediate -> RE_Precursor [label="Isomerization"]; RE_Precursor -> Product [label="Reductive Elimination"]; Product -> Pd0 [style=invis]; // Helper for layout RE_Precursor -> Pd0 [label=" "];
// Invisible edges for layout control {rank=same; Pd0; Product;} {rank=same; OA_Complex; RE_Precursor;} } .
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction transforms the carbaldehyde group into an alkene. This reaction is renowned for its reliability and proceeds via distinct phosphorus-containing intermediates.
-
Betaine/Oxaphosphetane (IV): The nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl forms a betaine, which may exist in equilibrium with a cyclic oxaphosphetane intermediate. The decomposition of this intermediate yields the final alkene and a phosphine oxide byproduct.[1]
Reductive Amination: Synthesis of Amines
Reductive amination is a powerful method for converting aldehydes into amines.[4] The reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ.[5][6]
-
Hemiaminal (V): The initial adduct formed between the aldehyde and an amine.
-
Iminium Ion (VI): Dehydration of the hemiaminal, often acid-catalyzed, generates a reactive iminium ion intermediate.
A Comparative Guide to Characterization Techniques
No single technique can fully characterize all possible intermediates. A multi-faceted approach is essential. Here, we compare the utility of the most powerful analytical methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for detailed structural elucidation in solution. In-situ or "reaction monitoring" NMR is particularly powerful for observing transient species directly in the reaction mixture.
| Intermediate Type | Key Nuclei | Expected Observations & Rationale |
| Suzuki Intermediates | ¹H, ¹³C, ³¹P | Rationale: Changes in the ligand sphere of palladium dramatically affect the chemical shifts of ligand nuclei. Observations: ³¹P NMR is highly sensitive to the coordination environment of palladium. Signals for phosphine ligands in the oxidative addition complex (e.g., I ) will differ significantly from the free ligand.[7] Monitoring the disappearance of the starting aldehyde's ¹H signals and the appearance of new aromatic signals confirms product formation.[3] |
| Wittig Oxaphosphetane (IV) | ³¹P, ¹H, ¹³C | Rationale: The phosphorus atom undergoes a change in oxidation state and coordination from ylide to oxaphosphetane to phosphine oxide. ³¹P NMR is the most direct probe for this transformation.[8] Observations: The oxaphosphetane intermediate (IV ) gives a characteristic upfield signal in the ³¹P NMR spectrum, typically between -60 and -80 ppm, distinct from the starting ylide and the triphenylphosphine oxide product (~+20 to +40 ppm).[1][9] |
| Iminium Ion (VI) | ¹H, ¹³C | Rationale: The formation of the C=N⁺ bond significantly deshields the attached protons and carbon atom. Observations: Expect a downfield shift for the methine proton (formerly the aldehyde proton) in the ¹H NMR spectrum, often appearing above 9.0 ppm. The iminium carbon will also exhibit a strong downfield shift in the ¹³C NMR spectrum, typically in the 160-175 ppm range. |
| Vilsmeier Reagent | ¹H, ¹³C | Rationale: This chloroiminium ion is a key electrophile in formylation reactions and serves as a good model for other iminium species. Observations: The ¹H NMR spectrum of the Vilsmeier reagent shows the iminium proton as a singlet far downfield (δ ≈ 11.2 ppm) and the methyl protons around 4.0 ppm.[10] |
Mass Spectrometry (MS)
Mass spectrometry excels at detecting charged species and providing precise molecular weight information, making it ideal for identifying catalytic intermediates and charged organic species.
| Intermediate Type | Ionization Method | Expected Observations & Rationale |
| Suzuki Intermediates (I, II) | ESI, nanoESI | Rationale: Electrospray Ionization (ESI) is a soft technique that can transfer charged or polar species from solution to the gas phase with minimal fragmentation. It is perfectly suited for detecting charged organometallic complexes.[11][12] Observations: One can directly observe ions corresponding to key catalytic species, such as [Ar-Pd(II)L₂]⁺.[13][14] The characteristic isotopic pattern of palladium and chlorine would provide definitive identification. |
| Iminium Ion (VI) | ESI | Rationale: The iminium ion is pre-charged, making it an ideal candidate for ESI-MS analysis. Observations: A prominent peak corresponding to the exact mass of the iminium ion [C₅H₃ClS-CH=NR¹R²]⁺ would be observed. High-resolution MS (HRMS) can confirm the elemental composition. |
Vibrational Spectroscopy (FTIR & Raman)
In-situ FTIR and Raman spectroscopy monitor changes in functional groups in real-time by tracking their characteristic vibrational frequencies.
| Intermediate Type | Technique | Expected Observations & Rationale |
| Reductive Amination | In-situ FTIR | Rationale: The key transformation is the conversion of a C=O bond to a C=N bond. These groups have distinct and strong stretching frequencies. Observations: The reaction can be monitored by the disappearance of the strong aldehyde C=O stretching band (~1680-1700 cm⁻¹) and the appearance of the C=N imine or iminium stretch (~1640-1690 cm⁻¹).[15][16] |
| Wittig Reaction | In-situ FTIR | Rationale: The primary change is the loss of the aldehyde C=O group. Observations: Monitoring the decrease in the intensity of the C=O band provides a clear indication of reaction progress and consumption of the starting material. |
Experimental Protocols: A Self-Validating System
Trustworthy data comes from robust, verifiable protocols. Below are methodologies designed for clarity and reproducibility.
Protocol 1: In-situ ³¹P NMR Monitoring of a Wittig Reaction
This protocol allows for the direct observation of the oxaphosphetane intermediate.
-
Preparation: In an NMR tube, dissolve the phosphorus ylide (1.1 eq.) in anhydrous, deuterated THF (THF-d₈) under an inert atmosphere (N₂ or Ar).
-
Initial Spectrum: Acquire a baseline ³¹P NMR spectrum of the ylide solution.
-
Initiation: Cool the NMR tube to -78 °C in a dry ice/acetone bath. Using a syringe, add a pre-cooled solution of this compound (1.0 eq.) in THF-d₈.
-
Data Acquisition: Immediately insert the NMR tube into the pre-cooled NMR probe. Begin acquiring ³¹P NMR spectra sequentially over time.
-
Analysis: Observe the appearance of new signals in the upfield region (-60 to -80 ppm) corresponding to the cis and trans oxaphosphetane diastereomers.[1] Concurrently, monitor the disappearance of the ylide signal and the appearance of the triphenylphosphine oxide signal as the reaction warms and proceeds to completion.
// Nodes A [label="Prepare Ylide in\nNMR tube (THF-d₈)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Acquire Baseline\n³¹P NMR Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Cool to -78 °C", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Add Aldehyde\nSolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Insert into\nPre-cooled NMR Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Acquire Time-Resolved\n³¹P NMR Spectra", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Identify Signals:\nYlide, Oxaphosphetane,\nProduct (TPPO)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } .
Caption: Workflow for in-situ NMR monitoring of a Wittig reaction.
Protocol 2: ESI-MS Analysis of Suzuki Coupling Reaction
This method is designed to "catch" the palladium intermediates in the catalytic cycle.
-
Reaction Setup: Assemble the Suzuki coupling reaction (this compound, boronic acid, base, and palladium catalyst/ligand) in a vial using a suitable solvent (e.g., dioxane/water).
-
Sampling: At various time points (e.g., 1 min, 5 min, 30 min), withdraw a small aliquot (~10 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately dilute the aliquot into a large volume (1 mL) of cold acetonitrile. This halts the reaction and prepares the sample for infusion.
-
ESI-MS Analysis: Infuse the diluted sample directly into the ESI-MS source. Acquire spectra in positive ion mode.
-
Data Interpretation: Search the resulting spectra for m/z values corresponding to the protonated forms or adducts of the postulated palladium intermediates (e.g., [Ar-Pd(II)L₂]⁺, [Ar-Pd(II)L₂(R) + H]⁺).[13] Utilize isotopic pattern analysis software to confirm the presence of palladium and chlorine.
By integrating these advanced analytical strategies, researchers can gain unprecedented insight into the mechanisms governing the reactions of this compound. This knowledge is not merely academic; it is the foundation for rational reaction optimization, leading to higher yields, greater purity, and the accelerated development of next-generation pharmaceuticals and materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 11. Pd Reaction Intermediates in Suzuki‐Miyaura Cross‐Coupling Characterized by Mass Spectrometry | NSF Public Access Repository [par.nsf.gov]
- 12. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of Substituted Thiophene-3-Carbaldehydes in Research and Development
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold as a Privileged Core
In the landscape of heterocyclic chemistry, the thiophene ring, a five-membered aromatic ring containing a sulfur atom, stands out as a "privileged scaffold." Its unique electronic properties and ability to engage in diverse chemical reactions have made it a cornerstone in the development of novel therapeutic agents and advanced functional materials.[1][2] While various substituted thiophenes have been explored, this guide focuses specifically on derivatives of thiophene-3-carbaldehyde . The strategic placement of the aldehyde group at the C3 position offers a versatile chemical handle for elaboration, leading to a vast library of compounds with significant applications.
This guide provides a comparative, in-depth analysis of the applications of substituted thiophene-3-carbaldehydes. We will explore their pivotal role in medicinal chemistry, particularly in the design of anticancer and antimicrobial agents, and their growing importance in materials science for creating next-generation conductive polymers. By synthesizing field-proven insights with experimental data, this document serves as a technical resource for professionals seeking to leverage this powerful chemical entity.
Section 1: The Thiophene-3-Carbaldehyde Scaffold: A Versatile Synthetic Intermediate
Thiophene-3-carbaldehyde is a colorless to light yellow liquid that serves as a fundamental building block in organic synthesis.[3] Its aldehyde functional group is highly reactive, readily participating in nucleophilic additions and condensation reactions, which is essential for constructing more complex molecular architectures.[3][4] This reactivity allows chemists to introduce a wide array of functional groups and build diverse molecular skeletons, from simple chalcones to complex polycyclic systems.
The position of the aldehyde at the C3-position, as opposed to the more commonly studied C2-position, imparts distinct stereoelectronic properties that can influence the biological activity and material characteristics of its derivatives. This structural nuance is a key consideration in rational drug design and polymer chemistry.
Section 2: Premier Applications in Medicinal Chemistry
The thiophene nucleus is a component of numerous approved drugs, and its derivatives are constantly being investigated for a wide range of therapeutic properties, including anti-inflammatory, antipsychotic, and anticancer effects.[1][5][6] Substituted thiophene-3-carbaldehydes are particularly valuable precursors in this field.
Anticancer Agents: Targeting Cellular Proliferation
Substitutions on the thiophene ring can give rise to derivatives with potent and selective anticancer activity.[7] The aldehyde group of thiophene-3-carbaldehyde is an excellent starting point for synthesizing compounds like chalcones and carboxamides, which have shown significant promise in oncology research.
Thiophene-based chalcones, synthesized via Claisen-Schmidt condensation of a thiophene carbaldehyde with an appropriate ketone, are a well-known class of anticancer agents.[4] Furthermore, more complex derivatives have been designed as biomimetics of established anticancer drugs. For instance, thiophene carboxamide derivatives have been developed to mimic the tubulin-binding agent Combretastatin A-4 (CA-4), demonstrating potent activity against liver cancer cell lines.[8] Studies show that many thiophene derivatives exert their cytotoxic effects by inducing cell cycle arrest, often in the G0/G1 phase, and promoting apoptosis.[7]
Comparative Cytotoxicity of Thiophene Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiophene Derivative | SB-200 | MCF-7 (Breast) | <30 | [7] |
| Thiophene Chalcone | Compound 5a | HCT-15 (Colon) | 21 µg/mL | [9] |
| Thiophene Carboxamide | Compound 2b | Hep3B (Liver) | 5.46 | [8] |
| Thiophene Carboxamide | Compound 2e | Hep3B (Liver) | 12.58 | [8] |
Below is a conceptual workflow illustrating the path from a thiophene-3-carbaldehyde starting material to a potential anticancer drug candidate.
Antimicrobial Agents: A New Front Against Drug Resistance
The rise of drug-resistant bacteria necessitates the development of novel antimicrobial agents. Thiophene derivatives have emerged as a promising scaffold for this purpose.[10] Research has shown that changing the substituents on the thiophene ring significantly affects the biological activity, with certain derivatives showing excellent potency against both Gram-positive and Gram-negative bacteria, including resistant strains.[11][12][13]
For example, novel thiophene derivatives have demonstrated significant activity against colistin-resistant Acinetobacter baumannii and Escherichia coli.[12][13] The mechanism often involves increasing bacterial membrane permeability.[13] In addition to antibacterial properties, many thiophene derivatives also exhibit potent antifungal activity against species like Aspergillus fumigatus and Geotricum candidum.[11]
Comparative Antimicrobial Activity of Thiophene Derivatives
| Derivative Class | Target Organism | MIC Range | Reference |
| Pyridine-Thiophene Hybrids | A. baumannii | 4 to >64 mg/L | [12][13] |
| Pyridine-Thiophene Hybrids | E. coli | 4 to >64 mg/L | [12][13] |
| Substituted Thiophenes | Aspergillus fumigatus | Good Potency (73-79% inhibition) | [11] |
| Substituted Thiophenes | S. racemosum | High Potency (85-95% inhibition) | [11] |
Section 3: Applications in Materials Science
Beyond medicine, substituted thiophene-3-carbaldehydes are instrumental in materials science, particularly in the synthesis of organic electronics.
Conductive Polymers and Organic Semiconductors
Thiophene-based polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are industry standards for conductive materials due to their high conductivity and stability.[14] However, functionalizing these polymers to tailor their properties or attach other molecules can be challenging.
A novel strategy involves incorporating a thiophene-3-carbaldehyde unit into the polymer backbone.[14] This provides a reactive aldehyde group that can be used for post-polymerization modification, such as cross-linking or grafting other molecules. This approach has been successfully used to create functionalizable and adhesive semiconducting polymers, opening doors for new applications in biosensors, flexible electronics, and solar cells.[3][14] The aldehyde functionality allows for the covalent attachment of biomolecules or nanoparticles, creating highly specific and sensitive sensor surfaces.
Section 4: Experimental Protocols
To facilitate further research, this section provides established, step-by-step methodologies for the synthesis and evaluation of thiophene-3-carbaldehyde derivatives.
Synthesis of a Thiophene-3-Carbaldehyde-Derived Chalcone
This protocol is adapted from a standard Claisen-Schmidt condensation reaction used to produce α,β-unsaturated ketones (chalcones).[4]
Objective: To synthesize (E)-1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one.
Materials:
-
Thiophene-3-carbaldehyde (0.1 mol, 11.22 g)
-
4-hydroxyacetophenone (0.1 mol, 13.61 g)
-
Absolute Ethanol (100 mL)
-
Potassium Hydroxide (KOH) solution (50% w/v, 10 mL)
-
Magnetic stirrer and stir bar
-
250 mL beaker
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL beaker, dissolve thiophene-3-carbaldehyde (0.1 mol) and 4-hydroxyacetophenone (0.1 mol) in absolute ethanol (100 mL).
-
Place the beaker on a magnetic stirrer and begin stirring the solution.
-
Slowly add the 50% KOH solution (10 mL) to the mixture.
-
Continue stirring the reaction mixture at room temperature for approximately 5 hours.
-
Monitor the reaction for the formation of a precipitate. The product will begin to crystallize out of the solution.
-
Once the reaction is complete (as indicated by the cessation of further precipitation), collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Dry the final product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
In Vitro Cytotoxicity Screening (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of a compound on a cancer cell line.
Objective: To determine the IC₅₀ value of a synthesized thiophene derivative.
Materials:
-
Synthesized thiophene compound
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiophene compound in the growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the old medium from the plates and add 100 µL of the various compound concentrations to the wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plates for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability versus the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the cells are inhibited).
Conclusion and Future Outlook
Substituted thiophene-3-carbaldehydes are undeniably potent and versatile scaffolds in modern chemical research. Their applications span from the development of life-saving anticancer and antimicrobial drugs to the fabrication of advanced electronic materials. The comparative data clearly indicates that substitutions on the thiophene-3-yl core can be fine-tuned to achieve high efficacy against specific biological targets or to impart desired physical properties in polymers.
The future of this chemical class lies in the continued exploration of novel substitution patterns to enhance selectivity and reduce off-target effects in medicinal applications. For materials science, the focus will be on creating more complex, multi-functional polymers for sophisticated devices. As synthetic methodologies become more advanced, the potential to create increasingly complex and effective molecules from the humble thiophene-3-carbaldehyde scaffold is virtually limitless.
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 5-Chlorothiophene-3-carbaldehyde: A Guide for Laboratory Professionals
For researchers and chemists navigating the complexities of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. 5-Chlorothiophene-3-carbaldehyde, a key heterocyclic building block, requires meticulous handling not only during its use but, just as importantly, through its entire lifecycle to the point of disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound with the following key hazard characteristics:
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: It is known to cause serious skin and eye irritation.[1]
-
Environmental Hazard: As a chlorinated organic compound, it has the potential for long-lasting harmful effects on aquatic life if released into the environment.[2]
These hazards necessitate that all handling and disposal operations are conducted with appropriate engineering controls and personal protective equipment (PPE).
Immediate Safety and Personal Protective Equipment (PPE)
When preparing this compound for disposal, the following PPE should be considered the minimum requirement:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.
-
Body Protection: A lab coat, with additional chemical-resistant aprons and sleeves if there is a risk of splashing.
-
Respiratory Protection: All handling of the pure compound or concentrated solutions should be performed within a certified chemical fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste and to entrust its final disposal to a licensed and approved waste management facility.[2][3] The following steps provide a clear workflow from the laboratory bench to collection.
Step 1: Waste Segregation and Container Selection
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Designated Waste Stream: this compound waste should be collected in a dedicated container for halogenated organic waste. Do not mix it with non-halogenated solvents or other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Container Compatibility: Use a robust, leak-proof container made of a material compatible with chlorinated organic compounds, such as glass or high-density polyethylene (HDPE). The container must have a secure screw-top cap to prevent leakage and evaporation.
Step 2: Waste Accumulation and Labeling
-
Collection: Carefully transfer the waste this compound, whether in pure form or in a solvent, into the designated waste container using a funnel to prevent spills. This should be done in a fume hood.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
Step 3: Storage Pending Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[4] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Segregated Storage: Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents, bases, or reactive metals.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is nearing its full capacity, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations.
Regulatory Framework: EPA Hazardous Waste Codes
Understanding the regulatory classification of this waste is crucial for ensuring compliance. As a chlorinated organic compound, this compound waste would likely fall under the U.S. Environmental Protection Agency (EPA) regulations as a hazardous waste. Specifically, it may be classified under the "F-list" of hazardous wastes from non-specific sources. The F001 and F002 codes are often applied to spent halogenated solvents.[5][6][7][8] It is the responsibility of the waste generator to accurately classify the waste, often in consultation with their EHS department.[3][9]
| Waste Code Category | Description | Relevance to this compound |
| F-List | Hazardous wastes from non-specific sources | May apply if used as a solvent or is part of a spent solvent mixture containing other listed halogenated compounds. |
| U-List or P-List | Discarded commercial chemical products | Would apply to the disposal of the pure, unused chemical. |
| D-List | Wastes exhibiting hazardous characteristics | Could apply if the waste mixture is ignitable, corrosive, reactive, or toxic. |
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[10] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Major Spill: In the case of a larger spill, evacuate the immediate area and alert your institution's emergency response team and EHS department.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. wku.edu [wku.edu]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. epa.gov [epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. 36155-85-8 | this compound - Moldb [moldb.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Chlorothiophene-3-carbaldehyde
As researchers and drug development professionals, our work with novel chemical intermediates like 5-Chlorothiophene-3-carbaldehyde is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the rationale and proper use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 36155-85-8) is a heterocyclic building block whose hazard profile necessitates rigorous safety protocols.[1][2] Based on available safety data for this compound and its close structural analogs, it is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H302: Harmful if swallowed: Ingestion can lead to significant toxic effects.[2][3][4]
-
H315: Causes skin irritation: Direct contact can cause redness, itching, and inflammation.[2][3][4][5]
-
H319: Causes serious eye irritation: Splashes can result in significant, potentially damaging eye irritation.[2][3][4][5]
-
H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[2][3][4][5]
Some related compounds also carry warnings for being harmful in contact with skin or for causing allergic skin reactions.[5][6] Therefore, the cornerstone of our safety plan is the prevention of any direct contact or inhalation.
Core PPE Requirements: Your First Line of Defense
Engineering controls, such as chemical fume hoods, are the primary method for exposure control.[7][8][9] PPE should be used as a crucial final barrier. The selection of PPE must be deliberate and informed by the specific tasks being performed.
Eye and Face Protection
Direct splashes of this compound present a significant risk of serious eye irritation.[3][5]
-
Mandatory: At all times when handling the chemical in any form (solid or in solution), ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields are the absolute minimum requirement.[10]
-
Recommended for High-Risk Tasks: During procedures with an elevated risk of splashing, such as transferring large volumes, performing reactions under pressure, or handling heated solutions, a full-face shield must be worn in addition to safety goggles.[7] This provides a secondary layer of protection for the entire face.
Hand Protection
Given that this compound causes skin irritation, selecting the correct gloves is critical.[3][5]
-
Glove Selection: Chemical-resistant nitrile or neoprene gloves are recommended.[7] Always inspect gloves for tears or pinholes before use.[11]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11] Contaminated gloves must be disposed of immediately as hazardous waste. Never reuse disposable gloves. After any handling procedure, hands should be washed thoroughly with soap and water.[5][10]
Skin and Body Protection
Protecting your street clothes and underlying skin from contamination is essential.
-
Laboratory Coat: A flame-retardant, buttoned lab coat is mandatory to protect against accidental spills.[11]
-
Additional Protection: For large-scale operations or situations with a high potential for splashing, a chemically resistant apron and arm sleeves should be worn over the lab coat.[10] Ensure all skin is covered; do not leave exposed gaps at the wrist or neck.
Respiratory Protection
The risk of respiratory irritation from this compound is significant.[3][5]
-
Primary Control: All handling of this compound that may generate dust or vapor must be conducted within a certified chemical fume hood to keep airborne concentrations low.[8][9]
-
Secondary Control: In the rare event of ventilation failure or during a large-scale emergency cleanup where exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK for organic vapors and dusts) is required.[8][9][12] Respirator use must be part of a formal respiratory protection program that includes fit-testing and training.
Operational and Disposal Plans
Standard Handling Protocol (in Fume Hood)
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Don personal protective equipment as outlined in the table below.
-
Weighing: If handling the solid, carefully weigh the required amount on a tared weigh boat inside the fume hood to contain any dust.
-
Dispensing: Use a spatula for solids or a calibrated pipette for solutions. Perform all transfers over a secondary containment tray to catch any drips or minor spills.
-
Cleaning: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of cleaning materials as hazardous waste.
-
Storage: Ensure the primary container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[5][7][9]
PPE Requirements Summary Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid / Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Work-up / Transfers | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Small Spill Cleanup (<10g) | Safety Goggles & Face Shield | Nitrile Gloves (Double) | Lab Coat & Apron | Chemical Fume Hood |
| Large Spill Cleanup (>10g) | Safety Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Chemical Resistant Suit | NIOSH-Approved Respirator |
Emergency Spill Management Protocol
In the event of a spill, a calm and methodical response is critical.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Assess & Secure: Assess the extent of the spill. If it is flammable, remove all ignition sources.[8] Ensure ventilation is adequate.
-
Don PPE: Don the appropriate PPE for the scale of the spill, as detailed in the table above.
-
Contain & Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or earth.[8][9] Do not use combustible materials like paper towels.
-
Collect & Dispose: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[5]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Waste Disposal
All waste contaminated with this compound, including excess chemical, absorbent materials, and used gloves, must be disposed of as hazardous chemical waste.[5][13] Place materials in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste pickup. Do not dispose of this chemical down the drain.[4]
Visual Workflow: Spill Response
The following diagram outlines the logical flow for responding to a chemical spill of this compound.
Caption: Workflow for managing a this compound spill.
References
- 1. 5-CHLOROTHIOPHENE-3-CARBOXALDEHYDE | 36155-85-8 | INDOFINE Chemical Company [indofinechemical.com]
- 2. 36155-85-8 | this compound - Moldb [moldb.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. 2-Thiophenecarboxaldehyde, 5-chloro- | C5H3ClOS | CID 81700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 2,5-Dichlorothiophene-3-carbaldehyde | CAS#:61200-60-0 | Chemsrc [chemsrc.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 5-クロロ-2-チオフェンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


